molecular formula C5H4N2O4 B148118 Orotic acid CAS No. 61791-00-2

Orotic acid

Cat. No.: B148118
CAS No.: 61791-00-2
M. Wt: 156.10 g/mol
InChI Key: PXQPEWDEAKTCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orotic acid (2,4-dioxo-1H-pyrimidine-6-carboxylic acid), historically referred to as vitamin B13, is an essential intermediate in the de novo biosynthesis of pyrimidine nucleotides . This pathway is fundamental to life, as it produces the nucleotide precursors for RNA and DNA synthesis. In mammals, this compound is released from the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) and is subsequently converted to uridine monophosphate (UMP) in the cytoplasm by the enzyme UMP synthase . Researchers utilize this compound to study a wide range of biological processes. Its role as a pyrimidine precursor makes it a critical reagent for investigating nucleotide metabolism and related hereditary metabolic diseases . Studies have also explored its cardioprotective effects, where it has been shown to help maintain cardiac ATP levels and contractile function under stress by supporting energy metabolism in the myocardium . Furthermore, this compound is a useful tool in studying the urea cycle, as its urinary excretion is a key diagnostic marker for several inborn errors of metabolism, including ornithine transcarbamylase deficiency . This product is provided for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQPEWDEAKTCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name orotic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Orotic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0025814
Record name Orotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Polyethylene glycol tallate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16716
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Orotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Orotic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OROTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals

CAS No.

65-86-1, 61791-00-2
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Orotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orotic acid [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orotic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Orotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fatty acids, tall-oil, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Orotic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Orotic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61H4T033E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OROTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Orotic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OROTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Orotic Acid: A Cornerstone of Pyrimidine Metabolism and a Window into Cellular Health

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, historically known as vitamin B13, is a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1] Its central role in the creation of the building blocks of DNA and RNA underscores its fundamental importance in cellular proliferation, genetics, and overall organismal viability.[2] Beyond its primary function, the study of this compound metabolism provides profound insights into metabolic regulation, genetic disorders, and potential therapeutic interventions. This guide offers a comprehensive exploration of this compound biosynthesis and its intricate connections with other metabolic pathways. We will delve into the enzymatic machinery, regulatory mechanisms, and the clinical significance of perturbations in this pathway, providing a robust resource for professionals in biomedical research and drug development.

The Genesis of Pyrimidines: De Novo Biosynthesis

The de novo synthesis of pyrimidines is an energy-intensive, multi-step process that constructs the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[2] this compound emerges as a key intermediate in this pathway, which primarily occurs in the cytoplasm of eukaryotic cells, with one crucial step taking place in the mitochondria.[3]

The initial reactions are catalyzed by a multifunctional enzyme in mammals called CAD, which comprises carbamoyl phosphate synthetase II (CPSII), aspartate transcarbamoylase (ATCase), and dihydroorotase.[4][5]

The key enzymatic steps leading to this compound are:

  • Carbamoyl Phosphate Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by carbamoyl phosphate synthetase II (CPSII) and is the committed and rate-limiting step in animals.[2][6]

  • Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) then catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[6] In bacteria, this is the primary regulatory step.[5]

  • Ring Closure to Dihydroorotate: Dihydroorotase facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.[3][4]

  • Oxidation to Orotate: Dihydroorotate is then transported into the mitochondria, where it is oxidized to orotate by dihydroorotate dehydrogenase (DHODH) . This is the only mitochondrial enzyme in this pathway.[5][7]

From orotate, the pathway continues to the first pyrimidine nucleotide, uridine monophosphate (UMP), through the action of the bifunctional enzyme UMP synthase.[8]

Visualizing the De Novo Pathway

de_novo_pyrimidine_biosynthesis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_cytoplasm2 Cytoplasm Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII (CAD) Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase (CAD) Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate_cyto Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate_cyto Dihydroorotase (CAD) Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyto->Dihydroorotate_mito Transport Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_cyto Orotate Orotate_mito->Orotate_cyto Transport OMP OMP Orotate_cyto->OMP OPRT (UMPS) PRPP PRPP PRPP->OMP UMP UMP OMP->UMP ODC (UMPS)

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Recycling Pyrimidines: The Salvage Pathway

In addition to de novo synthesis, cells can also recycle pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA or from dietary sources. This less energy-intensive route is known as the salvage pathway and is particularly important in tissues with low rates of cell division.[2][9] Key enzymes in this pathway include uridine phosphorylase and thymidine kinase, which convert uracil, thymine, and their corresponding nucleosides back into nucleotides.[2][3] The salvage pathway plays a crucial role in maintaining the cellular nucleotide pool and conserving energy.[9]

Visualizing the Salvage Pathway

salvage_pathway Dietary_Nucleic_Acids Dietary_Nucleic_Acids Free_Bases Uracil, Thymine, Cytosine Dietary_Nucleic_Acids->Free_Bases Nucleosides Uridine, Thymidine, Cytidine Dietary_Nucleic_Acids->Nucleosides Cellular_Turnover Cellular_Turnover Cellular_Turnover->Free_Bases Cellular_Turnover->Nucleosides Nucleotides UMP, TMP, CMP Free_Bases->Nucleotides Phosphoribosyltransferases Nucleosides->Nucleotides Kinases (e.g., Thymidine Kinase)

Caption: Pyrimidine Salvage Pathway.

Regulation of this compound Biosynthesis

The synthesis of this compound and, consequently, all pyrimidine nucleotides is tightly regulated to meet cellular demands. The primary control point in mammals is Carbamoyl Phosphate Synthetase II (CPSII) .[2] This enzyme is allosterically activated by ATP and phosphoribosyl pyrophosphate (PRPP), signaling a state of high energy and the availability of precursors for nucleotide synthesis.[5][6] Conversely, CPSII is subject to feedback inhibition by the end-product of the pathway, uridine triphosphate (UTP).[2] This ensures that the production of pyrimidines is halted when the cellular pool is sufficient.

In bacteria, the main regulatory enzyme is aspartate transcarbamoylase (ATCase) , which is inhibited by cytidine triphosphate (CTP) and activated by ATP.[6]

The Metabolic Crossroads: this compound's Connections

This compound metabolism is intricately linked with other key metabolic pathways, most notably the urea cycle. A deficiency in the urea cycle enzyme ornithine transcarbamoylase (OTC) can lead to an accumulation of carbamoyl phosphate in the mitochondria.[10][11] This excess carbamoyl phosphate can then enter the cytoplasm and drive the overproduction of this compound, resulting in secondary orotic aciduria.[10][11]

Furthermore, the synthesis of pyrimidines requires precursors and energy from central carbon metabolism, including amino acids and ATP, highlighting the interconnectedness of these fundamental cellular processes.[2]

Visualizing the Urea Cycle Link

urea_cycle_link cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Ammonia Ammonia Carbamoyl_Phosphate_mito Carbamoyl Phosphate Ammonia->Carbamoyl_Phosphate_mito Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate_mito Citrulline Citrulline Carbamoyl_Phosphate_mito->Citrulline Ornithine Transcarbamoylase (OTC) OTC_Deficiency OTC Deficiency Carbamoyl_Phosphate_mito->OTC_Deficiency Ornithine Ornithine Ornithine->Citrulline Carbamoyl_Phosphate_cyto Carbamoyl Phosphate OTC_Deficiency->Carbamoyl_Phosphate_cyto Increased Efflux Orotic_Acid Orotic_Acid Carbamoyl_Phosphate_cyto->Orotic_Acid Pyrimidine Synthesis

Caption: Urea Cycle and this compound Link.

Clinical Significance: Orotic Aciduria

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency in the bifunctional enzyme UMP synthase .[8][12] This deficiency leads to a buildup of this compound, which is then excreted in the urine in large quantities.[8][13] The inability to produce sufficient pyrimidine nucleotides results in megaloblastic anemia that is unresponsive to vitamin B12 or folic acid, as well as failure to thrive and developmental delays.[7][8]

There are two main types of hereditary orotic aciduria:

  • Type I: A deficiency in both the orotate phosphoribosyltransferase (OPRT) and orotidine 5'-monophosphate decarboxylase (ODC) activities of UMP synthase.[7][8]

  • Type II: A deficiency in only the ODC activity, with elevated OPRT activity.[8]

Treatment for hereditary orotic aciduria involves the administration of uridine, which can be converted to UMP via the salvage pathway, thus bypassing the enzymatic block and alleviating the symptoms.[12][13]

Experimental Protocols for Studying this compound Metabolism

Quantification of this compound in Biological Samples by LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying metabolites in complex biological matrices such as urine.[14][15]

Protocol:

  • Sample Preparation: Dilute urine samples with an internal standard solution (e.g., [¹⁵N₂]this compound).[14] For a typical analysis, mix 20 µL of urine with 150 µL of the internal standard.[14]

  • Chromatographic Separation: Inject the prepared sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[14]

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for this compound (e.g., m/z 155.1 → 111.1) and the internal standard.[14]

  • Quantification: Generate a calibration curve using known concentrations of this compound standards. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Normalize the results to urinary creatinine concentration.[14]

Fluorometric Assay of Orotate Phosphoribosyltransferase (OPRT) Activity

Rationale: This assay measures the activity of OPRT by monitoring the consumption of its substrate, this compound, using a selective fluorogenic reaction.[16]

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate (e.g., corresponding to 200 µg of total protein) with varying concentrations of PRPP (e.g., 0.25, 0.5, 1.0 mM).[17]

  • Initiation and Incubation: Initiate the reaction by adding this compound (e.g., 10 µM).[14] Incubate the reaction mixture at 37°C.[14]

  • Aliquoting and Derivatization: At specific time points (e.g., 0, 15, 30, 60 minutes), take an 80 µL aliquot of the reaction mixture. Immediately stop the reaction by heating at 80°C for 4 minutes in the presence of the fluorogenic reagent 4-trifluoromethylbenzamidoxime (4-TFMBAO) under basic conditions.[14][16]

  • Fluorescence Measurement: Measure the resulting fluorescence using a spectrofluorometer. The decrease in fluorescence intensity corresponds to the consumption of this compound.[16]

  • Data Analysis: Calculate the OPRT activity based on the rate of this compound consumption.[16]

Visualizing the Experimental Workflow

experimental_workflow cluster_quantification Quantification of this compound cluster_activity_assay OPRT Activity Assay Sample_Prep Sample Preparation (Urine + Internal Standard) LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis_Quant Data Analysis (Quantification) MS_Detection->Data_Analysis_Quant Reaction_Setup Reaction Setup (Cell Lysate + PRPP) Initiation_Incubation Initiation & Incubation (+ this compound, 37°C) Reaction_Setup->Initiation_Incubation Aliquoting_Derivatization Aliquoting & Derivatization (+ 4-TFMBAO, 80°C) Initiation_Incubation->Aliquoting_Derivatization Fluorescence_Measurement Fluorescence Measurement Aliquoting_Derivatization->Fluorescence_Measurement Data_Analysis_Activity Data Analysis (Activity Calculation) Fluorescence_Measurement->Data_Analysis_Activity

Caption: General Experimental Workflow.

This compound in Drug Development

The enzymes of the pyrimidine biosynthesis pathway, particularly dihydroorotate dehydrogenase (DHODH), are attractive targets for drug development.[2] Inhibitors of DHODH, such as leflunomide, are used in the treatment of rheumatoid arthritis and some cancers by blocking pyrimidine synthesis and thus inhibiting cell proliferation.[2] The study of this compound metabolism is therefore crucial for understanding the mechanism of action of such drugs and for the development of new therapeutic agents.

Conclusion

This compound is far more than a simple intermediate in pyrimidine biosynthesis. It sits at a critical juncture of cellular metabolism, with its synthesis and utilization being tightly regulated and interconnected with other fundamental pathways. The study of this compound provides a valuable lens through which to view cellular health and disease. Understanding the intricacies of its metabolism is essential for diagnosing and treating genetic disorders like orotic aciduria, as well as for developing novel therapeutics that target nucleotide synthesis. This guide has provided a comprehensive overview of the core principles, clinical relevance, and experimental approaches related to this compound, offering a solid foundation for researchers and clinicians in the field.

References

chemical properties and molecular structure of orotic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Orotic Acid

Authored by: Gemini, Senior Application Scientist

Foreword

This compound, historically known as vitamin B13, is a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1][2][3] While not a true vitamin, as it is synthesized endogenously, its role in nucleic acid metabolism and its clinical relevance in metabolic disorders underscore its significance. This guide provides a comprehensive exploration of the chemical and structural facets of this compound, offering researchers, scientists, and drug development professionals a detailed reference for understanding and utilizing this multifaceted molecule. We will delve into its fundamental physicochemical properties, dissect its intricate molecular architecture, and outline its synthesis and key reactions, grounding our discussion in established experimental evidence and methodologies.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of this compound begins with its fundamental chemical identity and physical characteristics, which dictate its behavior in biological and experimental systems.

Nomenclature and Chemical Identifiers
  • IUPAC Name : 2,4-Dioxo-1H-pyrimidine-6-carboxylic acid[1]

  • Common Synonyms : 6-Carboxyuracil, Uracil-6-carboxylic acid, Vitamin B13[4][5][6][7]

  • CAS Number : 65-86-1[1][4][5]

Molecular Formula and Weight
  • Chemical Formula : C₅H₄N₂O₄[1][4][6]

  • Molecular Weight : 156.10 g/mol [4][6]

Physicochemical Data Summary

The physicochemical properties of this compound are crucial for designing experimental protocols, including dissolution studies, formulation development, and analytical method development. These key parameters are summarized in the table below.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[4][6]
Melting Point 345-346 °C (with decomposition)[6][8]
pKa Values pKa₁ = 2.07–2.83; pKa₂ = 9.45[4][9]
Water Solubility Poorly soluble (~1.82 g/L at 25°C)[8][10]
LogP (o/w) -0.83[4][8]

The two pKa values correspond to the carboxylic acid group (pKa₁) and one of the N-H protons on the pyrimidine ring (pKa₂).[4][9] This dual acidic nature means this compound will exist in various ionized forms depending on the pH of the environment, a critical consideration for its biological transport and reactivity.[9]

Molecular Structure and Conformation

The biological function of this compound is intrinsically linked to its three-dimensional structure, functional group arrangement, and non-covalent interactions.

Core Molecular Framework

This compound is a heterocyclic compound featuring a pyrimidinedione ring, which is a uracil moiety substituted with a carboxyl group at the C6 position.[4][11] The molecule is planar, a feature that facilitates stacking interactions within its crystal lattice and potentially with biological macromolecules.

Crystal Structure and Hydrogen Bonding

X-ray diffraction studies have revealed that this compound commonly crystallizes as a monohydrate (C₅H₄N₂O₄·H₂O).[12][13] The crystals are triclinic, belonging to the P-1 space group.[12] The crystal structure is stabilized by an extensive network of hydrogen bonds. The this compound molecules form layers, with N-H···O hydrogen bonds creating zigzag chains.[12] These chains are then linked by water molecules through O-H···O hydrogen bonds, forming sheets.[12] This intricate hydrogen-bonding network is fundamental to the stability and low aqueous solubility of the crystalline solid.

G N1 N1-H O_3 C=O N1->O_3 N-H···O C2 C2=O N3 N3-H H2O H₂O N3->H2O N-H···O C4 C4=O C5 C5-H C6 C6 C7 C7=O O8 O8-H N1_2 N-H O8->N1_2 O-H···N H2O->C2 O-H···O O_2 C=O

Caption: Intermolecular hydrogen bonding in this compound monohydrate.

Synthesis and Biosynthesis

This compound can be prepared through chemical synthesis or is produced naturally via the de novo pyrimidine biosynthesis pathway.

Chemical Synthesis Overview

One common laboratory synthesis involves the condensation of urea with an ester of oxalacetic acid.[14] Another reported method involves the reaction of maleyl urea with bromine, where the bromine is generated in situ from sodium bromide and hydrogen peroxide.[15] These methods provide routes for producing this compound and its derivatives for research and pharmaceutical applications.

De Novo Pyrimidine Biosynthesis

In biological systems, this compound is a key intermediate in the synthesis of pyrimidines.[1][3][16] The pathway is a critical anabolic process for producing the building blocks of DNA and RNA.

  • Formation : Dihydroorotate is oxidized to this compound by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][17]

  • Conversion to OMP : this compound then reacts with phosphoribosyl pyrophosphate (PRPP), catalyzed by the cytoplasmic enzyme orotate phosphoribosyltransferase (OPRT), to form orotidine-5'-monophosphate (OMP).[1][3]

  • Formation of UMP : OMP is subsequently decarboxylated by OMP decarboxylase to yield uridine monophosphate (UMP), the foundational pyrimidine nucleotide.[3]

The enzymes OPRT and OMP decarboxylase are domains of a single multifunctional protein called UMP synthase.[2]

G cluster_mito Mitochondrion cluster_cyto Cytoplasm Dihydroorotate Dihydroorotate Orotate_mito This compound Dihydroorotate->Orotate_mito DHODH Orotate_cyto This compound Orotate_mito->Orotate_cyto Transport OMP Orotidine-5'-Monophosphate (OMP) Orotate_cyto->OMP UMP Synthase (OPRT domain) PRPP PRPP PRPP->OMP UMP Uridine-5'-Monophosphate (UMP) OMP->UMP UMP Synthase (ODC domain)

Caption: Biosynthesis of UMP from Dihydroorotate via this compound.

Chemical Reactivity and Biological Significance

Acidity and Metal Chelation

As a Brønsted acid, this compound readily donates protons from its carboxylic acid group and, at higher pH, from a ring nitrogen.[1] This allows it to form salts, known as orotates, with various bases.[10] Its conjugate base, the orotate anion, is an effective chelating agent for metal ions.[1] This property is utilized in dietary supplements, where minerals are complexed with orotate to potentially enhance their bioavailability, with lithium orotate being a well-known example.[1]

Clinical Relevance: Orotic Aciduria

Deficiencies in the UMP synthase enzyme lead to a rare metabolic disorder known as hereditary orotic aciduria.[18] This condition prevents the conversion of this compound into UMP, causing a buildup of this compound in the body, which is then excreted in large amounts in the urine. The accumulation can lead to the formation of this compound crystals in the urine (crystalluria) and is associated with megaloblastic anemia and developmental delays. Elevated urinary this compound can also be a secondary symptom of other metabolic issues, such as urea cycle disorders, where excess carbamoyl phosphate is shunted into the pyrimidine synthesis pathway.[16]

Experimental Methodologies

Protocol: Crystallization of this compound Monohydrate for X-ray Diffraction

This protocol describes a standard method for obtaining single crystals of this compound monohydrate suitable for structural analysis. The principle relies on slow solvent evaporation to allow for the ordered growth of a crystal lattice.

Methodology:

  • Dissolution : Dissolve this compound (e.g., 0.1 mmol) in a minimal amount of hot deionized water (e.g., 9-10 mL) in a clean glass vial. Heating is necessary to overcome its low solubility at room temperature.

  • Reflux : Heat the solution under reflux for approximately 1-2 hours to ensure complete dissolution and to obtain a homogenous solution.[13]

  • Cooling : Remove the heat source and allow the solution to cool slowly to ambient temperature. Rapid cooling should be avoided as it promotes precipitation of polycrystalline powder rather than the growth of large single crystals.

  • Slow Evaporation : Cover the vial with a cap containing small perforations or with paraffin film pierced with a needle. This allows for slow evaporation of the solvent over several days.

  • Crystal Harvesting : Once well-formed, colorless crystals appear, carefully harvest them from the mother liquor using forceps. Gently wash the crystals with a small amount of cold water or ethanol to remove any surface impurities and then allow them to air dry.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of this compound in biological matrices like urine or plasma.[2]

Methodology:

  • Sample Preparation :

    • Centrifuge biological samples (e.g., urine) to pellet any particulate matter.

    • Perform a protein precipitation step for plasma or serum samples by adding a solvent like acetonitrile or perchloric acid, followed by centrifugation.

    • Dilute the supernatant with the mobile phase to bring the this compound concentration within the calibration range.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Illustrative Example) :

    • Column : A C18 reverse-phase column is typically used.

    • Mobile Phase : An isocratic or gradient elution using an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to ~3-4) and an organic modifier like methanol or acetonitrile.

    • Flow Rate : Typically 0.5-1.0 mL/min.

    • Detection : UV detection at approximately 280-285 nm, which corresponds to an absorbance maximum for this compound.[14]

    • Quantification : Create a calibration curve using certified standards of this compound of known concentrations. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

References

The Rise and Fall of a "Vitamin": A Historical and Technical Perspective on Orotic Acid (Formerly Vitamin B13)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, a compound once designated as vitamin B13, holds a unique and instructive place in the history of nutritional science. Initially identified as an essential growth factor, its status as a vitamin was later rescinded following the discovery of its endogenous synthesis in mammals and the observation of species-specific adverse effects at high doses. This in-depth technical guide provides a comprehensive historical perspective on the classification and subsequent declassification of this compound as a vitamin. It delves into the core scientific principles that led to this re-evaluation, including its integral role as an intermediate in the de novo pyrimidine biosynthesis pathway and the metabolic consequences of its dysregulation. Furthermore, this guide explores the pathophysiology of orotic aciduria, the therapeutic applications of this compound and its salts, and the experimental methodologies employed in its study. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering a detailed understanding of this compound's journey from a putative vitamin to a key metabolic modulator.

A Vitamin is Born: The Initial Discovery and Classification of this compound

In the early 20th century, a period of fervent discovery in nutritional science, researchers were actively identifying essential dietary components, later termed vitamins. This compound, a heterocyclic compound, was first isolated from cow's milk.[1] Early studies suggested it played a role in promoting growth and cellular regeneration, leading to its classification as a B-vitamin, specifically vitamin B13.[1] This initial classification was based on the prevailing understanding of vitamins as essential organic compounds that must be obtained through the diet to prevent deficiency diseases. The presence of this compound in milk and certain root vegetables further supported the notion of its dietary importance.[2][3]

The Unraveling of a "Vitamin": Scientific Evidence and Declassification

The status of this compound as a vitamin began to be questioned as scientific understanding of metabolic pathways deepened. The pivotal discovery that mammals, including humans, can synthesize this compound de novo was a critical turning point.[4] This endogenous production meant that this compound did not fit the classical definition of a vitamin, which is a compound that the body cannot synthesize in sufficient quantities and must be obtained from the diet.

A significant body of evidence contributing to its declassification came from animal studies, particularly in rats. Researchers observed that feeding rats a diet supplemented with high doses of this compound induced a condition known as fatty liver or hepatic steatosis.[5][6] This adverse effect was found to be largely species-specific, not being a prominent feature in humans or other tested species.[7] The development of fatty liver in rats was a clear indication that high levels of exogenous this compound could disrupt normal metabolic processes, a characteristic not typically associated with vitamins.

The mechanism behind this species-specific toxicity involves a significant disruption of hepatic lipid metabolism. High levels of this compound in rats lead to:

  • Increased de novo lipogenesis: this compound stimulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that upregulates genes involved in fatty acid synthesis, such as fatty acid synthase (FAS).[1][7]

  • Inhibition of fatty acid β-oxidation: The breakdown of fatty acids for energy is reduced through the decreased activity of carnitine palmitoyltransferase (CPT), a critical enzyme for fatty acid transport into the mitochondria.[1][7]

  • Impaired VLDL secretion: The liver's ability to export triglycerides in the form of very-low-density lipoproteins (VLDL) is hampered due to reduced activity of the microsomal triglyceride transfer protein (MTP).[1][7]

This combination of increased fat production and decreased fat removal leads to the accumulation of triglycerides in the liver, resulting in steatosis. The fact that this phenomenon was not consistently observed across different species strongly argued against a universal, essential vitamin role for this compound.

The True Identity: this compound's Central Role in Pyrimidine Biosynthesis

Modern biochemistry has firmly established this compound as a key intermediate in the de novo synthesis of pyrimidine nucleotides.[8] Pyrimidines (cytosine, thymine, and uracil) are essential components of nucleic acids (DNA and RNA), and their synthesis is fundamental for cell growth, proliferation, and function.

The de novo pyrimidine biosynthesis pathway is a multi-step process that begins with simple precursor molecules. This compound is formed from dihydroorotate by the enzyme dihydroorotate dehydrogenase.[9] It is then converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT). OMP is subsequently decarboxylated to uridine-5'-monophosphate (UMP) by OMP decarboxylase. UMP serves as the precursor for all other pyrimidine nucleotides.

Pyrimidine_Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotic_Acid This compound Dihydroorotate->Orotic_Acid Dihydroorotate Dehydrogenase OMP Orotidine-5'-Monophosphate Orotic_Acid->OMP Orotate Phosphoribosyltransferase PRPP PRPP PRPP->OMP UMP Uridine-5'-Monophosphate OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase dUMP dUMP UDP->dUMP Ribonucleotide Reductase CTP CTP UTP->CTP CTP Synthetase dTMP dTMP dUMP->dTMP Thymidylate Synthase

When the Pathway Fails: The Pathophysiology of Orotic Aciduria

The critical role of this compound in pyrimidine synthesis is starkly illustrated by the rare genetic disorder, orotic aciduria. First described in 1959, this autosomal recessive condition is characterized by the accumulation and excessive excretion of this compound in the urine.[10][11]

There are two main types of hereditary orotic aciduria, both resulting from defects in the bifunctional enzyme UMP synthase, which catalyzes the final two steps of UMP synthesis:[11][12]

  • Type I Orotic Aciduria: A deficiency in both orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase activities.

  • Type II Orotic Aciduria: A deficiency in only OMP decarboxylase activity.

The buildup of this compound and the deficiency of pyrimidine nucleotides lead to a range of clinical manifestations, including:

  • Megaloblastic anemia that is unresponsive to vitamin B12 or folic acid[13]

  • Failure to thrive and developmental delays[13]

  • This compound crystalluria, which can lead to urinary tract obstruction[13]

The diagnosis is confirmed by measuring elevated levels of this compound in the urine and assessing UMP synthase activity in red blood cells.[13] Treatment involves the administration of uridine, which bypasses the enzymatic block and provides a source for pyrimidine nucleotide synthesis.[14]

Orotic_Aciduria_Pathway Block UMP UMP Block->UMP UMP Synthase Deficiency OMP OMP OMP->Block Deficiency Deficiency Orotic_Acid Orotic_Acid Accumulation Accumulation Orotic_Acid->Accumulation Excretion Excretion Accumulation->Excretion Anemia Anemia Deficiency->Anemia Growth_Delay Growth_Delay Deficiency->Growth_Delay

Therapeutic Horizons: this compound and Its Salts in Modern Medicine

Despite its declassification as a vitamin, this compound and its mineral salts, particularly magnesium orotate, have been investigated for various therapeutic applications. The rationale for their use often stems from this compound's role in nucleotide synthesis and its potential to act as a carrier for mineral ions, enhancing their bioavailability.

Cardiovascular Health

A significant area of research has focused on the potential benefits of magnesium orotate in cardiovascular diseases.[15] Several clinical studies and a meta-analysis have suggested that magnesium orotate may improve outcomes in patients with coronary artery disease and heart failure.[16][17][18] The proposed mechanisms include:

  • Improved Myocardial Energy Status: this compound may enhance the energy state of the heart muscle under stress.[19]

  • Cardioprotective Effects: It may protect the heart from ischemic damage.[19]

  • Enhanced Magnesium Bioavailability: The orotate moiety is thought to facilitate the transport of magnesium into cells.

A pilot study on patients with coronary heart disease showed that magnesium orotate supplementation improved left ventricular function and exercise tolerance.[16] Another study on patients after coronary artery bypass grafting suggested a benefit in exercise capacity.[17] A meta-analysis of 19 randomized trials concluded that magnesium orotate is promising for treating cardiac arrhythmias and regulating blood pressure.[18]

Clinical Study Summary: Magnesium Orotate in Cardiovascular Disease
Study Design Double-blind, placebo-controlled pilot study
Participants 14 patients with coronary heart disease (CHD) and left-ventricular dysfunction
Intervention Magnesium orotate (3g/day) or placebo for 4 weeks
Key Findings - Significantly decreased left ventricular end-systolic volume- Significantly increased ejection fraction- Significantly increased exercise duration
Reference [16]
Clinical Study Summary: Magnesium Orotate Post-CABG
Study Design Randomized, single-blind, placebo-controlled study
Participants 32 patients in the early postoperative period after coronary artery bypass grafting (CABG)
Intervention Magnesium orotate or placebo
Key Findings - Increased exercise capacity- Reduction of ventricular premature beats
Reference [17]
Other Potential Applications

This compound and its derivatives have also been explored for other uses, including:

  • Athletic Performance: Due to its role in energy metabolism, it has been suggested to improve exercise performance.[19]

  • Liver Health: It has been investigated for its potential to support liver function.[2]

  • Mineral Supplementation: this compound salts are used in some dietary supplements to enhance mineral absorption.[9]

It is important to note that while some studies are promising, further large-scale, well-controlled clinical trials are needed to definitively establish the efficacy and safety of this compound and its salts for these applications.

Experimental Protocols: Methodologies in this compound Research

The study of this compound metabolism and its clinical significance relies on accurate and sensitive analytical methods. Here, we outline some key experimental protocols.

Quantification of this compound in Biological Samples

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle: This is a highly sensitive and specific method for quantifying this compound in various biological matrices like urine, plasma, and dried blood spots.[20] The method involves separating this compound from other components in the sample using liquid chromatography, followed by its detection and quantification using mass spectrometry.

Step-by-Step Methodology:

  • Sample Preparation:

    • Urine: Dilute the urine sample with a solution containing a stable isotope-labeled internal standard (e.g., [1,3-¹⁵N₂]this compound).

    • Plasma/Dried Blood Spots (DBS): Extract the sample with a suitable solvent (e.g., methanol) containing the internal standard to precipitate proteins and extract this compound. Centrifuge to collect the supernatant.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a hydrophilic interaction liquid chromatography [HILIC] column).

    • Use an appropriate mobile phase gradient (e.g., acetonitrile and an aqueous buffer) to separate this compound from other sample components.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the HPLC into a tandem mass spectrometer operating in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and the internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Determine the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of this compound.

Assessment of UMP Synthase Activity

Principle: The activity of UMP synthase can be measured by monitoring the conversion of radiolabeled this compound to UMP.

Step-by-Step Methodology:

  • Preparation of Cell Lysate:

    • Obtain red blood cells or other tissue samples.

    • Lyse the cells to release the intracellular enzymes.

    • Determine the protein concentration of the lysate.

  • Enzyme Assay:

    • Prepare a reaction mixture containing a buffer, phosphoribosyl pyrophosphate (PRPP), and the cell lysate.

    • Initiate the reaction by adding radiolabeled [¹⁴C]this compound.

    • Incubate the reaction at 37°C for a specific time.

  • Separation of Products:

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Separate the product, [¹⁴C]UMP, from the unreacted [¹⁴C]this compound using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification:

    • Quantify the amount of [¹⁴C]UMP formed using a scintillation counter or other appropriate detector.

    • Calculate the enzyme activity, typically expressed as nanomoles of product formed per hour per milligram of protein.

Conclusion and Future Directions

The story of this compound's classification as a vitamin is a compelling example of the self-correcting nature of science. What was once considered an essential nutrient is now understood to be a vital intermediate in a fundamental metabolic pathway. This shift in understanding was driven by rigorous scientific inquiry, including the discovery of its endogenous synthesis and the observation of species-specific metabolic effects.

For researchers, scientists, and drug development professionals, the journey of this compound offers several key takeaways:

  • The Importance of Mechanistic Understanding: A deep understanding of metabolic pathways is crucial for accurately defining the roles of bioactive compounds.

  • The Nuances of Interspecies Differences: Extrapolating nutritional requirements and metabolic effects across different species requires caution.

  • The Potential for Repurposing: Compounds with a well-understood metabolic role, like this compound, can be explored for novel therapeutic applications.

Future research on this compound is likely to focus on further elucidating its role in metabolic regulation, particularly its effects on gene expression and cell signaling. The therapeutic potential of this compound and its derivatives, especially in the context of cardiovascular and metabolic diseases, warrants continued investigation through well-designed clinical trials. A deeper understanding of the transport and cellular uptake of orotates may also open new avenues for targeted drug delivery. The historical perspective of this compound serves as a valuable lesson, reminding us that our understanding of biology is ever-evolving and that today's "vitamin" could be tomorrow's key metabolic regulator.

References

Orotic Acid in Mammalian Metabolism: A Technical Guide to its Biochemical and Physiological Functions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Orotic acid (OA), historically known as vitamin B13, is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1][2] While its primary role is foundational to the synthesis of DNA and RNA precursors, its physiological significance extends to intricate connections with the urea cycle, cellular energy metabolism, and overall organismal development.[2][3] Pathological deviations in this compound metabolism result in rare but severe genetic disorders, most notably hereditary orotic aciduria.[4][5] Furthermore, urinary this compound serves as a vital biomarker for diagnosing certain urea cycle defects, such as Ornithine Transcarbamylase (OTC) deficiency.[6][7] This guide provides an in-depth examination of the biochemical pathways involving this compound, its multifaceted physiological roles, the pathophysiology of related disorders, and validated experimental protocols for its quantification and study.

The Central Role of this compound in De Novo Pyrimidine Synthesis

In mammals, this compound is not a vitamin but is synthesized endogenously as a key intermediate in the pathway that builds pyrimidine rings from simple precursors like bicarbonate, glutamine, and aspartate.[2][] This pathway is fundamental for producing the pyrimidine nucleotides essential for DNA and RNA synthesis, cellular proliferation, and various metabolic processes.[9][10]

The synthesis of this compound and its conversion to the first pyrimidine nucleotide, Uridine Monophosphate (UMP), involves a series of enzymatic steps primarily occurring in the cytoplasm, with one crucial step in the mitochondria.[11][12]

The key enzymatic reactions are:

  • Carbamoyl Phosphate Synthesis: The pathway begins in the cytoplasm with the synthesis of carbamoyl phosphate from glutamine, CO2, and ATP, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) .[] This is a key regulated step in animals.[11]

  • Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate and aspartate to form carbamoyl aspartate.[]

  • Ring Closure: Dihydroorotase (DHO) facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.[][11] In mammals, CPS II, ATCase, and DHO exist as a single multifunctional protein known as CAD.[11]

  • Oxidation to this compound: Dihydroorotate is transported into the mitochondria and oxidized to this compound by Dihydroorotate Dehydrogenase (DHODH) .[11][13] This is the only mitochondrial enzyme in this pathway.[11]

  • Formation of OMP: this compound returns to the cytoplasm and is converted to Orotidine 5'-monophosphate (OMP) by Orotate Phosphoribosyltransferase (OPRT) , which utilizes phosphoribosyl pyrophosphate (PRPP) as a co-substrate.[][13]

  • Decarboxylation to UMP: Finally, OMP Decarboxylase (ODC) removes a carboxyl group from OMP to yield Uridine 5'-monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[][12] In mammals, OPRT and ODC activities are contained within a single bifunctional enzyme called UMP Synthase (UMPS) .[1][14]

Diagram: De Novo Pyrimidine Synthesis Pathway

Pyrimidine_Synthesis cluster_cytosol Cytosol cluster_mito Mitochondria Glutamine Glutamine + CO₂ + 2 ATP CP Carbamoyl Phosphate Glutamine->CP CPS II (CAD) CA Carbamoyl Aspartate CP->CA ATCase (CAD) Aspartate Aspartate Aspartate->CA ATCase (CAD) DHO Dihydroorotate CA->DHO Dihydroorotase (CAD) DHO_mito Dihydroorotate DHO->DHO_mito Transport OA_cyto This compound OMP Orotidine 5'-MP (OMP) OA_cyto->OMP OPRT (UMPS) PRPP PRPP PRPP->OMP UMP Uridine 5'-MP (UMP) OMP->UMP ODC (UMPS) Other Other Pyrimidines (CTP, TTP) UMP->Other OA_mito This compound DHO_mito->OA_mito DHODH OA_mito->OA_cyto Transport

Caption: The de novo pyrimidine synthesis pathway, highlighting the central role of this compound.

Physiological Functions Beyond Nucleotide Synthesis

While its primary role is as a nucleotide precursor, this compound and its downstream products are involved in a variety of other physiological processes.

  • Cellular Growth and Development: Rapidly dividing cells, such as those in the immune system and during embryonic development, have a high demand for pyrimidines for DNA and RNA synthesis.[15] The proper functioning of this pathway is therefore essential for normal growth and development.[2]

  • Liver Function and Lipid Metabolism: this compound is implicated in liver metabolism.[15] It contributes to the balance of pyrimidine and purine pools, which is important for correct lipoprotein metabolism.[3] However, excessive dietary this compound in rats has been shown to induce fatty liver by impairing the secretion of very-low-density lipoproteins (VLDL).[15][16]

  • Nutritional Supplementation: Historically known as vitamin B13, this compound is not a true vitamin as it is synthesized by the body.[13][17] However, it has been used in dietary supplements, often chelated to minerals like lithium, magnesium, or zinc, with the claim that it increases their bioavailability.[13][17] It has also been promoted for enhancing physical stamina and supporting cardiovascular health, though robust clinical evidence in humans for these effects is often limited.[10][18]

Pathophysiology: When this compound Metabolism Goes Awry

Disruptions in the synthesis or utilization of this compound lead to significant pathological conditions, primarily characterized by the accumulation and excretion of this compound, a condition known as orotic aciduria.

Hereditary Orotic Aciduria (UMPS Deficiency)

This is a rare autosomal recessive disorder caused by mutations in the UMPS gene, leading to a deficiency of the UMP synthase enzyme.[5][19] The inability to convert this compound to OMP causes this compound to accumulate and be excreted in massive quantities in the urine.[19][20]

  • Biochemical Hallmark: Greatly elevated urinary this compound (up to 1.5 g/day ), with normal blood ammonia levels.[20][21]

  • Clinical Manifestations: The deficiency of pyrimidines downstream of the enzymatic block impairs DNA and RNA synthesis, leading to:

    • Megaloblastic anemia that is unresponsive to vitamin B12 or folic acid.[4][19]

    • Failure to thrive and developmental delays.[5][19]

    • This compound crystalluria, which can lead to urinary obstruction.[20]

  • Types:

    • Type I: Deficiency of both OPRT and ODC activities of UMP synthase (most common).[19][20]

    • Type II: Deficiency of only ODC activity, with elevated OPRT activity.[19][20]

  • Treatment: The metabolic block can be bypassed by administering uridine, which is converted to UMP by uridine kinase.[4][20] Uridine supplementation provides the necessary pyrimidines and also helps to downregulate the de novo pathway through feedback inhibition, thereby reducing this compound production.[22]

Secondary Orotic Aciduria: The Link to the Urea Cycle

A moderate increase in urinary this compound is a key diagnostic marker for certain urea cycle disorders (UCDs), most prominently Ornithine Transcarbamylase (OTC) Deficiency .[23][24] OTC deficiency is an X-linked disorder and the most common UCD.[23][25]

  • Mechanism: The urea cycle, located in the mitochondria of liver cells, is responsible for detoxifying ammonia. The enzyme OTC converts mitochondrial carbamoyl phosphate and ornithine into citrulline.[23] In OTC deficiency, mitochondrial carbamoyl phosphate accumulates.[16][26] This excess carbamoyl phosphate leaks into the cytosol, where it enters the pyrimidine synthesis pathway, overwhelming its normal regulatory controls and driving the overproduction of this compound.[16][24]

  • Differential Diagnosis: The critical feature distinguishing secondary orotic aciduria in UCDs from the primary hereditary form is the presence of hyperammonemia (elevated blood ammonia).[4][24] Patients with OTC deficiency will have elevated urinary this compound and high plasma ammonia, whereas patients with hereditary orotic aciduria have markedly elevated this compound but normal ammonia levels.[21][24]

Diagram: Urea Cycle and its Link to this compound Synthesis

Urea_Cycle_Link cluster_mito Mitochondria cluster_cytosol Cytosol Ammonia_mito NH₃ + CO₂ CP_mito Carbamoyl Phosphate Ammonia_mito->CP_mito CPS I Citrulline_mito Citrulline CP_mito->Citrulline_mito OTC CP_cyto Carbamoyl Phosphate CP_mito->CP_cyto Spillover in OTC Deficiency Ornithine_mito Ornithine Ornithine_mito->Citrulline_mito OTC Urea Urea Cycle (further steps) Citrulline_mito->Urea Pyrimidine_path ...to Dihydroorotate CP_cyto->Pyrimidine_path ATCase OA_cyto This compound Pyrimidine_path->OA_cyto ...DHODH Urine Excess this compound in Urine OA_cyto->Urine OTC OTC (Deficient)

Caption: Pathological link between the Urea Cycle and Pyrimidine Synthesis in OTC deficiency.

Experimental Protocols & Methodologies

Accurate measurement of this compound in biological fluids is crucial for the diagnosis and monitoring of the aforementioned metabolic disorders.

Table 1: Key Enzymes in this compound Metabolism and Associated Disorders
Enzyme/ProteinGeneLocationFunction in PathwayAssociated Disorder(s)
CAD (multifunctional)CADCytosolCatalyzes first 3 steps of pyrimidine synthesisCAD deficiency (rare)
DHODH DHODHMitochondriaDihydroorotate → this compoundMiller Syndrome[22]
UMPS (bifunctional)UMPSCytosolThis compound → OMP → UMPHereditary Orotic Aciduria[14][27]
OTC OTCMitochondriaCarbamoyl Phosphate + Ornithine → Citrulline (Urea Cycle)OTC Deficiency (causes secondary orotic aciduria)[23]
Protocol 1: Quantification of this compound in Urine by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound.[28][29]

Objective: To quantify this compound concentration in a random urine sample for the differential diagnosis of hyperammonemia or suspected orotic aciduria.

Methodology:

  • Sample Preparation:

    • Obtain a random urine specimen.

    • Thaw the sample to room temperature and vortex thoroughly.

    • To 20 µL of urine, add 150 µL of an internal standard solution. A stable isotope-labeled internal standard, such as [1,3-¹⁵N₂]-orotic acid (e.g., at 200 µM in 80:20 acetonitrile/water), is critical.[30][31]

    • Causality Insight: The internal standard co-extracts with the analyte and is chemically identical, allowing it to correct for variations in sample recovery and matrix-induced ion suppression/enhancement during mass spectrometry, ensuring high accuracy and precision.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 5 minutes) to precipitate proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm) or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[28][31]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 2.5 mM ammonium acetate in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Causality Insight: Chromatographic separation is essential to resolve this compound from isomers and other interfering compounds in the urine matrix before it enters the mass spectrometer, preventing analytical bias.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used.[30]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

      • This compound Transition (Quantifier): m/z 155 → 111

      • [¹⁵N₂]-Orotic Acid Transition (Internal Standard): m/z 157 → 113

    • Causality Insight: MRM involves selecting the precursor ion (the deprotonated this compound molecule) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific fragment ion in the third quadrupole. This two-stage filtering provides exceptional specificity, ensuring that the detected signal originates only from the target analyte.

  • Data Analysis:

    • A calibration curve is generated using standards of known this compound concentration.

    • The ratio of the analyte peak area to the internal standard peak area is plotted against concentration.

    • The concentration of this compound in the unknown sample is calculated from this curve and typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Diagram: Diagnostic Workflow for Suspected Orotic Aciduria

Diagnostic_Workflow Start Clinical Suspicion: Megaloblastic Anemia, Failure to Thrive, Hyperammonemic Encephalopathy Measure_OA Measure Urinary this compound (LC-MS/MS) Start->Measure_OA Check_Ammonia Measure Plasma Ammonia Start->Check_Ammonia Result_OA This compound Level? Measure_OA->Result_OA Result_Ammonia Ammonia Level? Check_Ammonia->Result_Ammonia Diagnosis_Hereditary Diagnosis: Hereditary Orotic Aciduria (UMPS Deficiency) Result_OA->Diagnosis_Hereditary Massively Elevated (>100x normal) Diagnosis_UCD Diagnosis: Probable Urea Cycle Disorder (e.g., OTC Deficiency) Result_OA->Diagnosis_UCD Moderately Elevated (5-50x normal) Diagnosis_Other Consider other causes or re-evaluate diagnosis Result_OA->Diagnosis_Other Normal / Mildly Elevated Result_Ammonia->Diagnosis_Hereditary Normal Result_Ammonia->Diagnosis_UCD Elevated Enzyme_Test Confirm with UMPS enzyme assay or UMPS gene sequencing Diagnosis_Hereditary->Enzyme_Test UCD_Panel Confirm with plasma amino acids & specific UCD gene panel Diagnosis_UCD->UCD_Panel

Caption: A clinical diagnostic workflow for differentiating causes of orotic aciduria.

Conclusion and Future Directions

This compound stands as a cornerstone of pyrimidine metabolism, with its biochemical significance directly translating to profound physiological and pathological outcomes. A thorough understanding of its role in the de novo synthesis pathway is fundamental, but appreciating its diagnostic utility as a biomarker in urea cycle defects is equally critical for clinical and research professionals. The development of sensitive and specific analytical methods, such as LC-MS/MS, has revolutionized the diagnosis of these rare but serious metabolic disorders. Future research may further elucidate the potential regulatory roles of this compound in gene transcription and explore the therapeutic applications of its derivatives in drug development, moving beyond its established role as a metabolic intermediate.[2][32]

References

An In-depth Technical Guide to the Genetic Regulation and Expression in Orotic Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Introduction: Orotic Acid Metabolism at the Crossroads of Cellular Proliferation and Disease

This compound is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides, the essential building blocks for DNA and RNA synthesis.[1][2] The metabolic pathway culminating in the production of uridine monophosphate (UMP) is a fundamental process, intrinsically linked to cell growth, proliferation, and overall organismal health.[3] Consequently, the intricate network of genetic regulation and gene expression that governs this pathway is of paramount interest to researchers in fields ranging from molecular biology to clinical diagnostics and drug development. Dysregulation of this pathway can lead to severe metabolic disorders, such as hereditary orotic aciduria, and is also implicated in various cancers and autoimmune diseases.[4][5]

This guide provides a comprehensive exploration of the genetic and enzymatic control of this compound metabolism. It is designed to equip researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the core components of this pathway, the sophisticated regulatory circuits that modulate its activity, and the modern experimental approaches used to investigate its dynamics. We will delve into the causality behind experimental choices, ensuring that each protocol is presented not merely as a series of steps, but as a self-validating system for generating robust and reliable data.

I. The Core Machinery: Key Genes and Enzymes in De Novo Pyrimidine Biosynthesis

The synthesis of UMP from basic precursors is a multi-step enzymatic process. In mammals, this pathway is streamlined through the action of multifunctional proteins, which enhance catalytic efficiency and facilitate coordinated regulation.

1.1 The Initiator: The Multifunctional CAD Protein

The first three steps of de novo pyrimidine synthesis are catalyzed by a single, trifunctional protein known as CAD.[4][6][7] This nomenclature is an acronym for its three enzymatic activities: C arbamoyl-phosphate synthetase 2, A spartate transcarbamoylase, and D ihydroorotase.[4][6][7] The CAD gene encodes this large polypeptide, and its expression is a critical determinant of the overall flux through the pathway.[4]

  • Carbamoyl-phosphate synthetase II (CPSII): This enzymatic activity catalyzes the rate-limiting step of the pathway, the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[5][8]

  • Aspartate transcarbamoylase (ATCase): This domain catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoylaspartate.[9]

  • Dihydroorotase (DHO): The final activity of the CAD protein, DHO, mediates the cyclization of N-carbamoylaspartate to form dihydroorotate.[9]

The fusion of these three enzymatic activities into a single protein in animals is thought to provide a significant kinetic advantage through substrate channeling, where the product of one reaction is directly passed to the next active site.[9]

1.2 The Mitochondrial Link: Dihydroorotate Dehydrogenase (DHODH)

The fourth step in the pathway is unique as it occurs within the mitochondria.[10] The enzyme responsible is dihydroorotate dehydrogenase (DHODH), which is encoded by the DHODH gene.[11] DHODH is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to this compound.[11][12] This reaction is coupled to the mitochondrial electron transport chain.[12] The expression and activity of DHODH are not only crucial for pyrimidine synthesis but also have implications for cellular respiration and redox balance.[12][13]

1.3 The Final Step to UMP: The Bifunctional UMP Synthase (UMPS)

The final two steps of the pathway, which directly involve this compound, are catalyzed by another bifunctional enzyme, UMP synthase (UMPS).[14][15][16] The UMPS gene, located on chromosome 3, encodes this protein which possesses two distinct enzymatic activities:[14][15]

  • Orotate phosphoribosyltransferase (OPRT): This domain catalyzes the conversion of this compound and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP).[10][17]

  • Orotidine-5'-monophosphate decarboxylase (ODC): This activity catalyzes the decarboxylation of OMP to form the final product, uridine monophosphate (UMP).[10][17]

A deficiency in UMPS activity, due to mutations in the UMPS gene, leads to the rare autosomal recessive disorder known as hereditary orotic aciduria.[14][15][18][19] This condition is characterized by the accumulation and excessive urinary excretion of this compound, along with megaloblastic anemia and developmental delays.[15][20]

II. Regulatory Circuits: Orchestrating Pyrimidine Production

The synthesis of pyrimidines is a metabolically expensive process, and therefore, it is tightly regulated at multiple levels to meet the cell's needs without wasteful overproduction. This regulation occurs through allosteric feedback inhibition and at the level of gene expression.

2.1 Allosteric Feedback Regulation

The primary mechanism for rapid control of the de novo pyrimidine pathway is allosteric feedback inhibition. The end-products of the pathway, uridine triphosphate (UTP) and cytidine triphosphate (CTP), act as allosteric inhibitors of key enzymes.

  • UTP is a potent feedback inhibitor of CPSII , the rate-limiting step catalyzed by the CAD protein.[5][8] This ensures that when cellular pools of uridine nucleotides are high, the pathway is quickly downregulated.

  • Conversely, 5-phosphoribosyl-α-pyrophosphate (PRPP) , a substrate for both purine and pyrimidine synthesis, acts as an allosteric activator of CPSII.[5]

  • In bacteria, CTP is a well-characterized allosteric inhibitor of ATCase .[9]

This intricate balance of inhibition and activation allows the cell to fine-tune pyrimidine synthesis in response to its immediate metabolic state.

2.2 Transcriptional Regulation

In addition to allosteric control, the expression of the genes encoding the enzymes of the pyrimidine biosynthesis pathway is also regulated. This transcriptional control ensures that the appropriate levels of these enzymes are present to meet the demands of cell growth and division.[8]

For instance, the expression of genes such as DHODH and those involved in thymidylate synthesis is often upregulated during phases of active cell proliferation to ensure a sufficient supply of nucleotides for DNA replication.[8] While the precise transcriptional regulatory networks in mammals are still being fully elucidated, it is clear that this level of control is crucial for maintaining nucleotide homeostasis. In bacteria, more intricate mechanisms of transcriptional attenuation and control of translation initiation have been described for the pyr genes.[21][22]

III. Experimental Methodologies for Studying Gene Expression in this compound Metabolism

A thorough understanding of the genetic regulation of this compound metabolism requires robust and well-controlled experimental approaches. This section provides detailed protocols for key techniques, emphasizing the rationale behind each step to ensure data integrity.

3.1 Quantification of Gene Expression using Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive and specific method for measuring the abundance of specific mRNA transcripts. This technique is invaluable for determining how the expression of CAD, DHODH, and UMPS changes in response to various stimuli, disease states, or drug treatments.

Step 1: RNA Isolation and Quality Control

  • Cell/Tissue Lysis: Homogenize cells or tissues in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to denature proteins and RNases.

  • RNA Purification: Use a silica-based column or phenol-chloroform extraction to isolate total RNA. Include a DNase I treatment step to eliminate contaminating genomic DNA, which can lead to false-positive results.

  • Quality Assessment:

    • Quantification: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be >7 for reliable qPCR results.

Causality Insight: High-quality, intact RNA is the cornerstone of reliable gene expression analysis. Degraded RNA will lead to an underestimation of transcript levels, particularly for longer transcripts.

Step 2: Reverse Transcription (cDNA Synthesis)

  • Reaction Setup: In a sterile, RNase-free tube, combine the isolated RNA with a reverse transcriptase enzyme, dNTPs, and a mix of oligo(dT) and random primers.

  • Incubation: Perform the reverse transcription reaction according to the manufacturer's protocol. This typically involves an initial incubation at a lower temperature for primer annealing, followed by a higher temperature for cDNA synthesis.

Causality Insight: The use of both oligo(dT) and random primers ensures the reverse transcription of a broad range of mRNA transcripts, including those with complex secondary structures or those that are far from the poly(A) tail.

Step 3: Real-Time Quantitative PCR (qPCR)

  • Primer Design: Design primers specific to the target genes (CAD, DHODH, UMPS) and a stable reference gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA.

  • Reaction Setup: Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green), and the forward and reverse primers. Add the cDNA template to the master mix.

  • Thermocycling: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Quantification Cycle (Cq): Determine the Cq value for each sample, which is the cycle number at which the fluorescence signal crosses a defined threshold.

    • Relative Quantification: Use the ΔΔCq method to calculate the relative expression of the target genes, normalized to the reference gene.

Causality Insight: The choice of a stable reference gene is critical for accurate normalization. The expression of the reference gene should not change under the experimental conditions being tested.

Treatment/ConditionTarget GeneNormalized Relative Expression (Fold Change)Standard Deviation
ControlCAD1.00.12
Treatment ACAD2.50.25
ControlDHODH1.00.09
Treatment ADHODH0.80.11
ControlUMPS1.00.15
Treatment AUMPS3.10.32
3.2 Analysis of Enzyme Activity

While gene expression analysis provides insights into the transcriptional regulation of the pathway, it is also essential to measure the functional output: enzyme activity. Spectrophotometric assays are commonly used to determine the activity of the enzymes in the this compound metabolism pathway.

This protocol measures the activity of DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

  • Preparation of Cell/Tissue Lysates: Homogenize cells or tissues in a suitable buffer and centrifuge to obtain a clarified lysate containing the mitochondrial fraction where DHODH is located.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), dihydroorotate (the substrate), and DCIP.

  • Initiation of Reaction: Add the cell lysate to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. Enzyme activity is typically expressed as units per milligram of protein.

Causality Insight: It is crucial to perform control reactions lacking the substrate (dihydroorotate) or the enzyme (lysate) to account for any non-specific reduction of DCIP.

IV. Visualizing the Network: Pathways and Workflows

Diagrams of Key Pathways and Workflows

De_Novo_Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine CAD CAD (CPSII, ATCase, DHO) Glutamine->CAD Bicarbonate Bicarbonate Bicarbonate->CAD ATP ATP ATP->CAD Carbamoyl_Phosphate Carbamoyl_Phosphate Aspartate Aspartate Aspartate->CAD N_Carbamoylaspartate N_Carbamoylaspartate Dihydroorotate_cytosol Dihydroorotate Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport CAD->Carbamoyl_Phosphate CPSII CAD->N_Carbamoylaspartate ATCase CAD->Dihydroorotate_cytosol DHO Orotic_Acid Orotic_Acid UMPS UMPS (OPRT, ODC) Orotic_Acid->UMPS PRPP PRPP PRPP->UMPS OMP OMP UMP UMP UMPS->OMP OPRT UMPS->UMP ODC DHODH DHODH Dihydroorotate_mito->DHODH Orotate_mito This compound DHODH->Orotate_mito Orotate_mito->Orotic_Acid Transport

Caption: The de novo pyrimidine biosynthesis pathway leading to UMP.

Caption: A streamlined workflow for gene expression analysis using RT-qPCR.

V. Conclusion: From Fundamental Biology to Therapeutic Opportunities

The genetic regulation and expression in this compound metabolism represent a cornerstone of cellular physiology. A deep understanding of this pathway, from the genes that encode its enzymatic machinery to the complex regulatory networks that control its flux, is essential for both fundamental biological research and the development of novel therapeutic strategies. The experimental methodologies outlined in this guide provide a robust framework for investigating the intricacies of this vital metabolic pathway. As our knowledge of the genetic and epigenetic regulation of pyrimidine biosynthesis continues to expand, so too will our ability to intervene in disease processes where this pathway is dysregulated, opening new avenues for the treatment of cancer, autoimmune disorders, and rare genetic diseases.

References

Orotic Acid: A Linchpin in De Novo Pyrimidine Biosynthesis and a Key Biomarker of Metabolic Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, historically known as vitamin B13, is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1] Its central position in this essential metabolic pathway makes it a focal point for understanding cellular proliferation, genetic integrity, and the pathophysiology of various metabolic disorders. This technical guide provides a comprehensive exploration of this compound's role in nucleotide metabolism, from the fundamental enzymatic reactions that govern its synthesis and conversion to its clinical significance as a diagnostic marker. We will delve into the molecular basis of hereditary orotic aciduria, its connection to urea cycle disorders, and provide detailed methodologies for its quantification in biological samples. This guide is intended to serve as a valuable resource for researchers and clinicians in the fields of molecular biology, drug development, and clinical diagnostics, offering both foundational knowledge and practical insights into the study of this pivotal metabolite.

The Central Role of this compound in Pyrimidine Nucleotide Synthesis

Pyrimidine nucleotides, including uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP), are indispensable for a myriad of cellular processes. They serve as the building blocks for DNA and RNA synthesis, are essential for the formation of coenzymes, and act as activated intermediates in carbohydrate and phospholipid metabolism.[2] The cellular pool of pyrimidines is maintained through two main pathways: the de novo synthesis pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides.[2]

This compound is the key intermediate in the de novo pathway, representing the final precursor before the formation of the first pyrimidine nucleotide, UMP.[3][4] The synthesis of this compound begins with carbamoyl phosphate and aspartate, which undergo a series of enzymatic reactions to form the pyrimidine ring.[4] The subsequent conversion of this compound to UMP is a critical, highly regulated step that underscores its importance in cellular metabolism.[5]

The De Novo Pyrimidine Biosynthesis Pathway

The pathway leading to UMP synthesis is a multi-step process that culminates in the utilization of this compound. The key enzymatic reactions involving this compound are:

  • Formation of this compound: Dihydroorotate is oxidized to this compound by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[6][7]

  • Formation of Orotidine-5'-Monophosphate (OMP): The bifunctional enzyme UMP synthase, specifically its orotate phosphoribosyltransferase (OPRT) domain, catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, forming OMP.[5][8]

  • Formation of Uridine-5'-Monophosphate (UMP): The orotidine-5'-phosphate decarboxylase (OMPDC) domain of UMP synthase then decarboxylates OMP to yield UMP.[5][9]

UMP serves as the foundational pyrimidine nucleotide, which can then be phosphorylated and converted to other pyrimidines like CTP and TTP, essential for RNA and DNA synthesis.[4]

DeNovoPyrimidineSynthesis cluster_0 Cytosol CP Carbamoyl Phosphate CA Carbamoyl Aspartate CP->CA Aspartate Transcarbamoylase Asp Aspartate Asp->CA DHO Dihydroorotate CA->DHO Dihydroorotase OA This compound DHO->OA DHODH (Mitochondria) OMP Orotidine-5'-Monophosphate OA->OMP UMP Synthase (OPRT domain) PRPP PRPP PRPP->OMP UMP Uridine Monophosphate OMP->UMP UMP Synthase (OMPDC domain) UDP UDP UMP->UDP UMP Kinase UTP UTP UDP->UTP Nucleoside Diphosphate Kinase dUDP dUDP UDP->dUDP Ribonucleotide Reductase CTP CTP UTP->CTP CTP Synthetase dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the central role of this compound.

Clinical Significance of Dysregulated this compound Metabolism

The critical role of this compound in nucleotide synthesis is starkly illustrated by the clinical consequences of its metabolic dysregulation. The accumulation of this compound, leading to orotic aciduria, is a key diagnostic marker for certain inherited metabolic disorders.[10]

Hereditary Orotic Aciduria

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency in the bifunctional enzyme UMP synthase.[10][11] This deficiency impairs the conversion of this compound to UMP, leading to the accumulation and excessive urinary excretion of this compound.[10] There are two main types of hereditary orotic aciduria:

  • Type I Orotic Aciduria: This is the more common form and is characterized by a severe deficiency in both the OPRT and OMPDC activities of UMP synthase.[10]

  • Type II Orotic Aciduria: This is a much rarer form where only the OMPDC activity is deficient, while the OPRT activity is elevated.[10]

Clinical Presentation: Patients with hereditary orotic aciduria typically present in infancy with a range of symptoms, including:

  • Megaloblastic Anemia: This is a hallmark of the disorder and is unresponsive to treatment with vitamin B12 or folic acid.[12][13] The impaired pyrimidine synthesis leads to decreased production of nucleotide-lipid cofactors necessary for erythrocyte membrane synthesis.[14]

  • Failure to Thrive and Developmental Delays: Inadequate nucleotide synthesis affects overall growth and neurological development.[12][13]

  • This compound Crystalluria: The excessive excretion of this compound can lead to the formation of crystals in the urine, potentially causing obstructive uropathy.[12][15]

Diagnosis and Treatment: Diagnosis is confirmed by measuring elevated levels of this compound in the urine (often up to 1.5 g/day ), assessing UMP synthase activity in red blood cells, and through genetic testing of the UMPS gene.[11][15] Treatment involves bypassing the enzymatic block by administering uridine or uridine triacetate.[11][12] Uridine is converted to UMP by uridine kinase, thereby restoring the pyrimidine nucleotide pool, resolving the anemia, and promoting normal growth and development.[15]

Secondary Orotic Aciduria and Urea Cycle Disorders

Elevated urinary this compound is not exclusive to hereditary orotic aciduria. It can also be a secondary finding in other metabolic disorders, most notably urea cycle defects.[6] The urea cycle is the primary pathway for the detoxification of ammonia. In disorders such as Ornithine Transcarbamylase (OTC) deficiency, a blockage in the urea cycle leads to the accumulation of carbamoyl phosphate in the mitochondria.[6][16] This excess carbamoyl phosphate is shunted to the cytosol, where it enters the pyrimidine biosynthesis pathway, leading to an overproduction of this compound.[3][17]

Distinguishing between hereditary orotic aciduria and secondary orotic aciduria due to a urea cycle defect is crucial for appropriate management. A key differentiating feature is the presence of hyperammonemia in urea cycle disorders, which is not a feature of hereditary orotic aciduria.[10][14]

UreaCycleLink cluster_1 Mitochondria cluster_2 Cytosol Ammonia Ammonia (NH3) CP_mito Carbamoyl Phosphate Ammonia->CP_mito CPS I HCO3 Bicarbonate (HCO3-) HCO3->CP_mito CP_mito->OTC_block OTC CP_cyto Carbamoyl Phosphate CP_mito->CP_cyto Shunted to Cytosol Ornithine_mito Ornithine Ornithine_mito->OTC_block Citrulline_mito Citrulline OTC_block->Citrulline_mito Deficiency leads to accumulation Pyrimidine_pathway Pyrimidine Biosynthesis CP_cyto->Pyrimidine_pathway OA_cyto This compound Pyrimidine_pathway->OA_cyto Urine_OA Urinary this compound (Elevated) OA_cyto->Urine_OA

Caption: Link between Urea Cycle Deficiency and Secondary Orotic Aciduria.

Methodologies for this compound Analysis

Accurate quantification of this compound in biological fluids is essential for the diagnosis and monitoring of the aforementioned metabolic disorders. Several analytical techniques are available, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.[18][19]

Quantification of this compound by Reversed-Phase HPLC (RP-HPLC)

This section outlines a general protocol for the determination of this compound in urine using RP-HPLC.

Experimental Protocol:

  • Sample Preparation:

    • Centrifuge a urine sample to remove any particulate matter.

    • Dilute the supernatant with the mobile phase (e.g., 1:20 dilution).[19]

    • Filter the diluted sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic elution with a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance (around 280 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Inject the prepared standards and the diluted urine sample into the HPLC system.

    • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.[5]

Causality and Self-Validation: The use of a C18 column provides robust separation of this compound from other urinary components. The standard curve serves as an internal validation for the accuracy and linearity of the measurement within a specific concentration range. Including quality control samples with known this compound concentrations in each run further ensures the reliability of the results.

HPLCWorkflow start Urine Sample centrifuge Centrifuge start->centrifuge dilute Dilute with Mobile Phase centrifuge->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (~280 nm) separate->detect quantify Quantify using Standard Curve detect->quantify result This compound Concentration quantify->result

Caption: General experimental workflow for the quantification of this compound in urine by RP-HPLC.

Advanced Methodologies: LC-MS/MS

For higher sensitivity and specificity, LC-MS/MS is the method of choice.[19] This technique allows for the direct and rapid quantification of this compound, even in complex biological matrices like dried blood spots.[20][21] The analysis is typically performed in selected reaction monitoring (SRM) mode, where a specific precursor ion (m/z 155 for this compound) is selected and fragmented, and a specific product ion (m/z 111) is detected.[19] This high specificity minimizes interference from other molecules.

Quantitative Data: Enzyme Kinetics

The efficiency of this compound metabolism is governed by the kinetic properties of the enzymes involved, particularly the two domains of UMP synthase. The following table summarizes representative kinetic parameters. It is important to note that these values can vary depending on the species, tissue source, and assay conditions.

Enzyme DomainSubstrateKm (µM)Vmax (nmol/min/mg)Source
Orotate Phosphoribosyltransferase (OPRT)This compound1-205-25[5]
Orotate Phosphoribosyltransferase (OPRT)PRPP5-505-25[5]
Orotidine-5'-Phosphate Decarboxylase (OMPDC)OMP1-1020-100[5]

Conclusion and Future Directions

This compound stands as a pivotal intermediate in the de novo synthesis of pyrimidine nucleotides, making it a crucial molecule for cellular growth and proliferation.[5] The study of its metabolism has provided profound insights into the genetic basis of metabolic diseases like hereditary orotic aciduria and has established its utility as a key biomarker for diagnosing urea cycle defects.[5][6][10]

Future research will likely focus on further elucidating the regulatory mechanisms that control the flux through the pyrimidine biosynthesis pathway and the role of this compound in cellular signaling beyond its function as a metabolic intermediate. Additionally, the development of high-throughput screening methods for this compound quantification will continue to be important for newborn screening programs and for monitoring therapeutic interventions for related metabolic disorders.[20] The continued investigation of this compound metabolism will undoubtedly uncover new aspects of its role in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

Orotic Acid: The Central Axis in De Novo Pyrimidine Synthesis for RNA and DNA Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

Orotic acid, once misidentified as vitamin B13, is now understood to be a critical intermediate in the de novo synthesis of pyrimidine nucleotides, the essential building blocks for both RNA and DNA.[1][2] This guide provides a comprehensive technical overview of the biochemical journey from simple precursor molecules to the formation of this compound and its subsequent, pivotal conversion into uridine monophosphate (UMP), the foundational pyrimidine from which all others are derived. We will explore the intricate enzymatic machinery, the sophisticated regulatory networks that govern this pathway, its clinical relevance as exemplified by hereditary orotic aciduria, and its emergence as a significant target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this fundamental metabolic pathway.

The Imperative for Pyrimidine Synthesis: An Overview

Cellular life, proliferation, and the faithful transmission of genetic information are fundamentally dependent on a steady supply of nucleotides. Pyrimidines—cytosine (C), uracil (U), and thymine (T)—are integral components of nucleic acids (DNA and RNA) and are vital for the synthesis of phospholipids, glycoproteins, and glycogen.[3] To meet this demand, cells employ two primary strategies for acquiring pyrimidines: the energy-efficient salvage pathway, which recycles pre-existing bases, and the de novo synthesis pathway, which builds them from simple precursors like bicarbonate, aspartate, and glutamine.[4][5] The de novo pathway, while energy-intensive, is indispensable, particularly in rapidly proliferating cells, and it is within this pathway that this compound serves as a key, non-negotiable intermediate.[6]

The Assembly Line: Synthesis of this compound

The formation of the pyrimidine ring is a multi-step process that culminates in the synthesis of this compound. In animals, the first three enzymatic activities are consolidated into a single, multifunctional cytosolic protein known as CAD, named for its constituent enzymes: C arbamoyl phosphate synthetase II, A spartate transcarbamoylase, and D ihydroorotase.[3][7]

  • Carbamoyl Phosphate Synthesis: The pathway's committed and rate-limiting step is the synthesis of carbamoyl phosphate from glutamine, bicarbonate (CO₂), and two molecules of ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) .[4]

  • Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) then catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[5]

  • Ring Closure: The pyrimidine ring is formed when Dihydroorotase (DHOase) catalyzes the intramolecular cyclization of carbamoyl aspartate to produce dihydroorotate.[3]

  • Oxidation to Orotate: The final step in this compound formation involves the oxidation of dihydroorotate. This is catalyzed by Dihydroorotate Dehydrogenase (DHODH) , an enzyme uniquely located on the inner mitochondrial membrane, linking pyrimidine synthesis directly to the electron transport chain.[4][7][8]

The product of this four-step sequence is This compound , the first complete pyrimidine base synthesized in the pathway.

The Crucial Conversion: this compound to Uridine Monophosphate (UMP)

This compound stands at a critical juncture, ready for conversion into a usable nucleotide. This transformation is accomplished by a second bifunctional enzyme, Uridine Monophosphate Synthase (UMPS) , which possesses two distinct catalytic domains.[9][10]

  • Phosphoribosylation: The Orotate Phosphoribosyltransferase (OPRT) domain of UMPS catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound.[11][12] This reaction forms orotidine 5'-monophosphate (OMP) and is a key step where the pyrimidine base is joined to the ribose sugar backbone.[7]

  • Decarboxylation: The Orotidine 5'-Monophosphate Decarboxylase (OMPDC) domain then carries out the final step: the removal of a carboxyl group from OMP to yield uridine 5'-monophosphate (UMP) .[4][13] This reaction is notable for its incredible catalytic efficiency, overcoming a massive energy barrier to produce the first true pyrimidine nucleotide of the pathway.[14]

UMP is the central precursor from which all other pyrimidine nucleotides, for both RNA and DNA, are ultimately synthesized.[3][15]

Diagram 1: The De Novo Pyrimidine Biosynthesis Pathway```dot

DeNovo_Pyrimidine_Synthesis cluster_CAD CAD Enzyme Complex (Cytosol) cluster_Mito Mitochondrial Inner Membrane cluster_UMPS UMPS Enzyme Complex (Cytosol) cluster_Final Further Synthesis Precursors Glutamine + 2 ATP + HCO3- CP Carbamoyl Phosphate Precursors->CP CPS II CA Carbamoyl Aspartate CP->CA ATCase Asp Aspartate Asp->CA DHO (S)-Dihydroorotate CA->DHO DHOase OA This compound DHO->OA DHODH OMP Orotidine 5'-Monophosphate (OMP) OA->OMP OPRT PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMPDC UTP UTP (for RNA) UMP->UTP Kinases CTP CTP (for RNA) UTP->CTP CTP Synthetase dTTP dTTP (for DNA) UTP->dTTP Multi-step process (via dUDP)

Caption: Feedback loops controlling pyrimidine production.

Clinical Spotlight: Hereditary Orotic Aciduria

The critical nature of the this compound-to-UMP conversion is starkly illustrated by the rare autosomal recessive disorder, hereditary orotic aciduria. [9][16]

  • Biochemical Basis: This disease is caused by mutations in the UMPS gene, leading to a severe deficiency in one or both activities of the UMP synthase enzyme. [9][17]In the most common form (Type I), both OPRT and OMPDC activities are impaired. [18]* Pathophysiology: The enzymatic block prevents the conversion of this compound to UMP. [19]This has two major consequences:

    • A severe deficit of pyrimidine nucleotides, which impairs the synthesis of DNA and RNA. This disproportionately affects rapidly dividing cells, such as hematopoietic precursors in the bone marrow. [18][19] 2. A massive accumulation of the substrate, this compound, which cannot be further metabolized and is excreted in the urine, sometimes forming crystals. [17][19]* Clinical Manifestations: Patients typically present in infancy with failure to thrive, developmental delays, and a characteristic megaloblastic anemia that is unresponsive to treatment with vitamin B12 or folic acid. [9][17]* Diagnosis and Treatment: The diagnosis is confirmed by identifying massive levels of this compound in the urine (up to 1.5 g/day ) in the absence of hyperammonemia (which distinguishes it from urea cycle disorders that can also cause orotic aciduria). [17][20]Treatment elegantly bypasses the metabolic defect. Oral administration of uridine allows cells to use the salvage pathway enzyme, uridine kinase, to produce UMP directly. [16][17]This replenishes the pyrimidine pools, corrects the anemia, and, by restoring UTP levels, re-establishes feedback inhibition on CPS II, thereby reducing the overproduction of this compound. [21][18]

      Table 1: Key Enzymes in the Conversion of this compound and its Precursors
      Enzyme Substrate(s) Product(s) Cellular Location Regulatory/Clinical Notes
      CAD Complex Gln, ATP, HCO₃⁻, Asp Dihydroorotate Cytosol Contains the primary regulatory point (CPS II), which is inhibited by UTP and activated by ATP/PRPP. [4][21]
      DHODH Dihydroorotate, CoQ This compound, CoQH₂ Inner Mitochondrial Membrane Links pyrimidine synthesis to cellular respiration. A major drug target. [22][23]
      UMPS (OPRT domain) This compound, PRPP OMP, PPi Cytosol Deficiency causes orotic aciduria. The first step in converting the base into a nucleotide. [9][11]

      | UMPS (OMPDC domain) | OMP | UMP, CO₂ | Cytosol | Deficiency causes orotic aciduria. Catalyzes the final step to the first key nucleotide, UMP. [10][17]|

Therapeutic Targeting of the Pathway

The reliance of rapidly proliferating cells, such as cancer cells or activated lymphocytes, on de novo pyrimidine synthesis makes this pathway an attractive target for drug development. [24]

  • DHODH Inhibitors: Dihydroorotate dehydrogenase (DHODH) has emerged as a particularly valuable target. [22]Inhibiting DHODH blocks the production of this compound, starving cells of the pyrimidines needed for replication. Several DHODH inhibitors, such as Leflunomide and Teriflunomide, are used clinically for autoimmune diseases like rheumatoid arthritis and multiple sclerosis. [22]Newer agents like Brequinar are being investigated for hematological malignancies, including acute myeloid leukemia (AML), where they can induce both cell death and differentiation. [24][25]The structural differences between human DHODH and that of pathogens like the malaria parasite Plasmodium falciparum also make it a target for developing selective anti-infective agents. [22][26]* UMPS Inhibitors: Direct inhibitors of UMPS are also being explored. By blocking the conversion of this compound, these compounds can disrupt pyrimidine synthesis and are being investigated for potential anticancer and antimicrobial applications. [13]

Experimental Protocols: Quantifying Pathway Activity

Validating the effects of novel inhibitors or studying the regulation of this pathway requires robust enzymatic assays. Below is a representative protocol for a key enzyme.

Protocol: Spectrophotometric Assay for Dihydroorotate Dehydrogenase (DHODH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Principle: DHODH oxidizes dihydroorotate to orotate. In this assay, electrons from this reaction are transferred to DCIP, causing it to lose its blue color. The rate of decrease in absorbance at 600 nm is directly proportional to DHODH activity.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 and 150 mM KCl.

  • Coenzyme Q₁ (Decylubiquinone) solution: 1 mM in ethanol.

  • DCIP solution: 2.5 mM in ddH₂O.

  • Dihydroorotate (DHO) substrate solution: 10 mM in ddH₂O.

  • Enzyme source: Purified DHODH or mitochondrial protein extract.

  • 96-well microplate and spectrophotometer.

Methodology:

  • Reagent Preparation: Prepare fresh dilutions of all stock solutions in Assay Buffer as needed.

  • Reaction Mixture Setup: In each well of a 96-well plate, prepare a 180 µL reaction mixture containing:

    • 100 µL Assay Buffer

    • 40 µL DCIP solution (final concentration: 500 µM)

    • 20 µL Coenzyme Q₁ solution (final concentration: 100 µM)

    • 20 µL of enzyme source (diluted to an appropriate concentration).

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate and to measure any background reaction.

  • Initiation of Reaction: Initiate the reaction by adding 20 µL of the DHO substrate solution to each well (final concentration: 1 mM). Mix gently.

  • Kinetic Measurement: Immediately begin reading the absorbance at 600 nm (A₆₀₀) every 30 seconds for 10-15 minutes using a plate reader set to 37°C.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₆₀₀/min) from the linear portion of the curve.

    • Correct for any background rate by subtracting the rate from a control well containing no DHO substrate.

    • Calculate the specific activity using the Beer-Lambert law (ε for DCIP at pH 8.0 is ~16.1 mM⁻¹cm⁻¹).

Self-Validation and Causality:

  • The reaction should be strictly dependent on the presence of both the enzyme and the DHO substrate. Omitting either should result in a flat baseline.

  • The activity should be linear with respect to enzyme concentration and time until substrate or cofactors become limiting.

  • Known DHODH inhibitors (e.g., Brequinar) should produce a dose-dependent decrease in the reaction rate, validating the assay's specificity.

Diagram 3: Experimental Workflow for DHODH Assay

DHODH_Workflow start Start prep Prepare Reagents (Buffer, DCIP, CoQ1, DHO, Enzyme) start->prep setup Set up Reaction Mixture in Plate (Buffer, DCIP, CoQ1, Enzyme) prep->setup incubate Pre-incubate at 37°C for 5 min setup->incubate validate Perform Control Reactions (No Enzyme, No Substrate) setup->validate initiate Initiate Reaction with DHO Substrate incubate->initiate measure Measure Absorbance at 600 nm (Kinetic Read for 10-15 min) initiate->measure analyze Calculate Rate (ΔA/min) measure->analyze end End analyze->end validate->analyze

Caption: Step-by-step workflow for DHODH activity measurement.

Conclusion

This compound is far more than a simple metabolic intermediate; it is the linchpin in the de novo construction of pyrimidines. Its synthesis and subsequent conversion to UMP by the elegant bifunctional enzyme UMPS represent a critical control point for cellular growth and replication. The profound consequences of a genetic block in this conversion, as seen in orotic aciduria, underscore its biological indispensability. For drug development professionals, the pathway leading to and from this compound, particularly the enzyme DHODH, offers a validated and highly promising arena for the development of next-generation therapeutics for cancer, autoimmune disorders, and infectious diseases. A thorough, mechanistic understanding of this compound's contribution to nucleotide metabolism is therefore essential for innovation in both basic science and clinical medicine.

References

understanding orotic acid's role in cellular energy metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Orotic Acid in Cellular Energy Metabolism

Abstract

This compound, a pivotal intermediate in the de novo pyrimidine nucleotide synthesis pathway, plays a critical, yet often underappreciated, role in cellular energy metabolism. Beyond its function as a building block for RNA and DNA, the metabolic flux through the this compound pathway is intrinsically linked to the availability of key energy-related molecules, including ATP and PRPP, and influences cellular bioenergetic capacity. This guide provides a comprehensive technical overview of the core functions of this compound in cellular metabolism, intended for researchers, scientists, and drug development professionals. We will explore the biochemical intricacies of its synthesis, its integration with other metabolic pathways, and the experimental methodologies required to investigate its function.

Introduction: this compound at the Crossroads of Metabolism

This compound (OA), or vitamin B13, is not a true vitamin as it is synthesized endogenously. It is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for a multitude of cellular processes including DNA and RNA synthesis, glycogen and phospholipid metabolism, and protein and lipid glycosylation. The cellular concentration of this compound is tightly regulated, and its accumulation, as seen in conditions like orotic aciduria, can have significant pathological consequences. Conversely, supplementation with this compound or its salts has been explored for various therapeutic applications, including cardiovascular health and athletic performance, due to its potential to enhance cellular energy stores.

This guide will provide a detailed examination of the biochemical pathways involving this compound, its connection to cellular energy sensors, and practical experimental approaches to study its metabolic impact.

The De Novo Pyrimidine Biosynthesis Pathway: The Central Arena for this compound

The de novo synthesis of pyrimidines occurs in the cytoplasm and mitochondria of eukaryotic cells and culminates in the formation of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. This compound is the penultimate precursor in this pathway.

Synthesis of this compound

The synthesis of this compound begins with carbamoyl phosphate and aspartate. The first three enzymatic steps are catalyzed by a multifunctional protein known as CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase).

  • Carbamoyl Phosphate Synthesis: Glutamine, ATP, and bicarbonate are utilized by carbamoyl phosphate synthetase II (CPSII) to produce carbamoyl phosphate. This is a key regulatory step and is allosterically activated by ATP and PRPP, and inhibited by UTP.

  • Aspartate Transcarbamoylase (ATCase): Carbamoyl phosphate is then condensed with aspartate by ATCase to form N-carbamoylaspartate.

  • Dihydroorotase (DHOase): N-carbamoylaspartate is cyclized by DHOase to form dihydroorotate.

  • Dihydroorotate Dehydrogenase (DHODH): Dihydroorotate is oxidized to this compound by DHODH, an enzyme located on the outer surface of the inner mitochondrial membrane. This reaction is coupled to the mitochondrial electron transport chain via coenzyme Q.

Conversion of this compound to UMP

This compound is then converted to UMP by the bifunctional enzyme UMP synthase (UMPS), which possesses two catalytic activities:

  • Orotate Phosphoribosyltransferase (OPRT): this compound reacts with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP). PRPP is a key substrate that links pyrimidine synthesis to the pentose phosphate pathway.

  • OMP Decarboxylase (ODC): OMP is then decarboxylated to yield UMP.

The following Graphviz diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the central position of this compound.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII (CAD) ATP_in 2 ATP ATP_in->Carbamoyl_Phosphate CPSII (CAD) HCO3 HCO3- HCO3->Carbamoyl_Phosphate CPSII (CAD) N_Carbamoylaspartate N_Carbamoylaspartate Carbamoyl_Phosphate->N_Carbamoylaspartate ATCase (CAD) Aspartate Aspartate Aspartate->N_Carbamoylaspartate ATCase (CAD) Dihydroorotate Dihydroorotate N_Carbamoylaspartate->Dihydroorotate DHOase (CAD) DHODH_node Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH_node Orotic_Acid Orotic_Acid OMP Orotidine-5'-Monophosphate Orotic_Acid->OMP OPRT (UMPS) PRPP PRPP PRPP->OMP OPRT (UMPS) UMP Uridine Monophosphate OMP->UMP ODC (UMPS) UTP UTP UMP->UTP Kinases UTP->Carbamoyl_Phosphate Feedback Inhibition DHODH_node->Orotic_Acid CoQ -> CoQH2 Energy_Metabolism_Integration cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_energy Cellular Energy Pathways OA_synthesis This compound Synthesis UMP_synthesis UMP Synthesis OA_synthesis->UMP_synthesis This compound Glycolysis Glycolysis PPP Pentose Phosphate Pathway Glycolysis->PPP Glucose-6-P TCA TCA Cycle Glycolysis->TCA Pyruvate PPP->UMP_synthesis PRPP ETC Electron Transport Chain & OxPhos TCA->ETC NADH, FADH2 ETC->OA_synthesis CoQ ETC->OA_synthesis ATP ETC->Glycolysis ATP ETC->PPP ATP Experimental_Workflow Cell_Culture Cell Culture (e.g., with this compound Supplementation or DHODH inhibitor) Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Mitochondrial_Isolation Mitochondrial Isolation Cell_Culture->Mitochondrial_Isolation Seahorse_Assay Seahorse XF Analysis (OCR, ECAR) Cell_Culture->Seahorse_Assay LC_MS LC-MS/MS Analysis (this compound, Nucleotides, PRPP) Metabolite_Extraction->LC_MS Data_Integration Data Integration and Mechanistic Interpretation LC_MS->Data_Integration DHODH_Assay DHODH Activity Assay Mitochondrial_Isolation->DHODH_Assay DHODH_Assay->Data_Integration Seahorse_Assay->Data_Integration

Orotic Acid: A Comparative Exploration of its Metabolic Significance Across Species

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Orotic acid, a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides, transcends its role as a simple metabolic precursor. Historically known as vitamin B13, its physiological implications are remarkably diverse and exhibit significant species-specific variations. This technical guide provides a comprehensive exploration of this compound metabolism, delving into the comparative enzymology, regulatory mechanisms, and the profound impact of its dysregulation across microorganisms, plants, and animals. We will dissect the molecular underpinnings of its varied effects on lipid metabolism, its crucial role in genetic disorders such as orotic aciduria, and its emerging significance as a biomarker and therapeutic target. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental frameworks necessary to navigate the complexities of this compound in their respective fields.

The Core Trajectory: De Novo Pyrimidine Biosynthesis

The synthesis of this compound is a critical juncture in the universal pathway for creating the pyrimidine nucleotides essential for DNA and RNA synthesis.[1][2] This de novo pathway, while largely conserved, harbors subtle yet significant differences across species, particularly in the enzymatic machinery and regulatory circuits.

The journey begins with the formation of carbamoyl phosphate. In a series of subsequent reactions, this molecule is converted to dihydroorotate, which is then oxidized to orotate by the enzyme dihydroorotate dehydrogenase (DHODH) .[1] Orotate is subsequently converted to orotidine-5'-monophosphate (OMP) by orotate phosphoribosyltransferase (OPRT) , which is then decarboxylated to uridine-5'-monophosphate (UMP) by OMP decarboxylase . In mammals, OPRT and OMP decarboxylase activities are carried out by a single bifunctional enzyme, UMP synthase.

Diagram 1: The De Novo Pyrimidine Biosynthesis Pathway

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate OMP Orotidine-5'-Monophosphate Orotate->OMP Orotate Phosphoribosyltransferase (OPRT) PRPP PRPP PRPP->OMP UMP Uridine-5'-Monophosphate OMP->UMP OMP Decarboxylase DHODH->Orotate

Caption: A simplified overview of the de novo pyrimidine biosynthesis pathway, highlighting the central role of this compound.

A Tale of Two Kingdoms (and Beyond): Species-Specific Variations in this compound Metabolism

While the core pathway is conserved, the physiological consequences of this compound metabolism diverge significantly across the biological kingdoms.

Microorganisms: A Hub of Metabolic Plasticity

In many bacteria, the genes encoding the enzymes for pyrimidine biosynthesis are organized into operons, allowing for coordinated regulation. For instance, in Escherichia coli, the pyr genes are regulated by the availability of pyrimidines, primarily through mechanisms of transcriptional attenuation and the action of the PyrR regulatory protein.[3] Some microorganisms, such as Corynebacterium and Brevibacterium, have been harnessed for the industrial production of this compound through fermentation.[4] The yeast Yarrowia lipolytica has also been identified as a potent producer of this compound, particularly when the URA3 gene, responsible for converting this compound to UMP, is deleted.[5]

The Plant Kingdom: More Than Just Building Blocks

In plants, pyrimidine metabolism is compartmentalized, with the initial steps of de novo synthesis occurring in the plastids.[6] The regulation of this pathway is crucial for normal growth and development, and it is tightly controlled to meet the cellular demand for nucleotides.[7] While this compound's primary role is in nucleotide synthesis, some studies suggest it may have other physiological effects. For example, it has been observed to stimulate the growth of isolated roots and promote cell division in certain plant cell cultures, while being ineffective in others.[8] Plants also utilize a pyrimidine salvage pathway to recycle nucleobases and nucleosides from nucleic acid turnover.[9]

The Animal Kingdom: A Spectrum of Responses

The most striking species-specific differences in this compound metabolism are observed in animals, particularly concerning its impact on lipid metabolism.

  • The Rat Model: A Paradigm of Hepatic Steatosis: Administration of this compound to rats induces a profound fatty liver (hepatic steatosis) and hypocholesterolemia.[10] This is a well-established experimental model for studying non-alcoholic fatty liver disease. The underlying mechanism involves the upregulation of hepatic lipogenesis through the activation of the sterol regulatory element-binding protein-1c (SREBP-1c) and its target genes, such as fatty acid synthase.[11] Concurrently, this compound inhibits fatty acid β-oxidation and the secretion of very-low-density lipoproteins (VLDL).[11]

  • The Contrasting Case of the Mouse: In stark contrast to rats, mice fed an this compound-supplemented diet exhibit hypercholesterolemia and a decrease in liver lipids.[12]

  • Other Mammals: The effects of this compound on lipid metabolism in other mammals, including humans, are not as pronounced as in rats.[13][14] This highlights the critical importance of considering species-specific differences when extrapolating findings from animal models to human physiology.

Table 1: Comparative Effects of Dietary this compound on Lipid Metabolism in Different Species

SpeciesEffect on Liver LipidsEffect on Serum CholesterolReference(s)
RatSignificant Increase (Fatty Liver)Decrease (Hypocholesterolemia)[10][11]
MouseDecreaseIncrease (Hypercholesterolemia)[12]
HamsterNo significant effectNo significant effect[12]
Guinea PigNo significant effectNo significant effect[12]
PigMinimal effectMinimal effect[14]
CowMinimal effectMinimal effect[14]
SheepMinimal effectMinimal effect[14]

When the Pathway Falters: this compound in Human Disease

Dysregulation of this compound metabolism in humans leads to a group of rare genetic disorders collectively known as orotic aciduria.

Hereditary Orotic Aciduria: A Tale of Two Types

Hereditary orotic aciduria is an autosomal recessive disorder characterized by the excessive excretion of this compound in the urine, megaloblastic anemia, and developmental delays.[15]

  • Type I Orotic Aciduria: This is the most common form and is caused by a deficiency in both the OPRT and OMP decarboxylase activities of the bifunctional enzyme UMP synthase. This dual enzymatic block leads to a massive accumulation and excretion of this compound.[15]

  • Type II Orotic Aciduria: This is a much rarer form characterized by a deficiency in only the OMP decarboxylase activity of UMP synthase. In this case, orotidine is also excreted in the urine in addition to this compound.

Secondary Orotic Aciduria: A Consequence of Urea Cycle Defects

Elevated urinary this compound can also be a secondary finding in disorders of the urea cycle, such as ornithine transcarbamoylase (OTC) deficiency. In these conditions, a blockage in the urea cycle leads to an accumulation of carbamoyl phosphate in the mitochondria. This excess carbamoyl phosphate leaks into the cytosol and enters the pyrimidine biosynthesis pathway, resulting in an overproduction of this compound.[16]

Diagram 2: The Link Between Urea Cycle Deficiency and Secondary Orotic Aciduria

Urea_Cycle_Deficiency cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Carbamoyl_Phosphate_mito Carbamoyl Phosphate OTC Ornithine Transcarbamoylase (OTC) Carbamoyl_Phosphate_mito->OTC Carbamoyl_Phosphate_cyto Carbamoyl Phosphate Carbamoyl_Phosphate_mito->Carbamoyl_Phosphate_cyto Leakage due to OTC deficiency Ornithine Ornithine Ornithine->OTC Citrulline Citrulline OTC->Citrulline Pyrimidine_Pathway Pyrimidine Biosynthesis Pathway Carbamoyl_Phosphate_cyto->Pyrimidine_Pathway Orotic_Acid Increased This compound Pyrimidine_Pathway->Orotic_Acid

Caption: A diagram illustrating how a defect in the urea cycle enzyme OTC can lead to an overproduction of this compound.

In the Lab: Methodologies for this compound Research

Accurate and reliable quantification of this compound and the characterization of the enzymes involved in its metabolism are fundamental to research in this area.

Quantification of this compound in Biological Samples

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in various biological matrices, including plasma, urine, and dried blood spots.[3][17]

Protocol 1: General Workflow for this compound Quantification by HPLC-MS/MS

  • Sample Preparation:

    • For plasma or urine, a simple protein precipitation step with a solvent like acetonitrile is typically sufficient.

    • For dried blood spots, a punch is extracted with a suitable solvent mixture.

    • An isotopically labeled internal standard (e.g., [¹⁵N₂]-orotic acid) is added to all samples, calibrators, and quality controls to correct for matrix effects and variations in extraction efficiency.[17]

  • Chromatographic Separation:

    • A hydrophilic interaction liquid chromatography (HILIC) column is often used to retain the polar this compound.

    • The mobile phase typically consists of an aqueous buffer and an organic solvent (e.g., acetonitrile) run in a gradient to elute the analyte.

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.

    • Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both this compound and its internal standard are monitored for high selectivity.

Diagram 3: Experimental Workflow for this compound Quantification

OA_Quantification_Workflow Sample Biological Sample (Plasma, Urine, DBS) Extraction Protein Precipitation/ Solvent Extraction + Internal Standard Sample->Extraction HPLC HILIC Separation Extraction->HPLC MSMS Tandem Mass Spectrometry (MRM) HPLC->MSMS Data_Analysis Quantification MSMS->Data_Analysis

Caption: A schematic of the typical workflow for quantifying this compound in biological samples using HPLC-MS/MS.

Enzymatic Assays

Spectrophotometric assays are commonly employed to measure the activity of the key enzymes in this compound metabolism.

Protocol 2: Spectrophotometric Assay for Dihydroorotate Dehydrogenase (DHODH)

This assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[9]

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, a detergent (e.g., Triton X-100), coenzyme Q, and DCIP.

  • Enzyme and Substrate: Add the enzyme source (e.g., purified recombinant enzyme or cell lysate) to the reaction mixture and pre-incubate.

  • Initiate Reaction: Start the reaction by adding the substrate, dihydroorotate.

  • Measurement: Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP. The rate of the reaction is proportional to the DHODH activity.

Protocol 3: Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRT)

This assay measures the decrease in absorbance at 295 nm, which corresponds to the consumption of the substrate, orotate.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and the co-substrate 5-phosphoribosyl-1-pyrophosphate (PRPP).

  • Enzyme and Substrate: Add the enzyme source and orotate to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 295 nm over time. The rate of absorbance decrease is proportional to the OPRT activity.

A more recent fluorometric assay for OPRT activity offers enhanced sensitivity and a high-throughput format. This method utilizes a fluorogenic reagent that selectively reacts with this compound, and the decrease in fluorescence upon this compound consumption is measured.

The Frontier: this compound in Drug Development and Future Research

The central role of this compound in pyrimidine biosynthesis makes the enzymes in this pathway attractive targets for drug development, particularly in the areas of cancer, immunology, and infectious diseases.

  • DHODH Inhibitors: Several inhibitors of DHODH have been developed and are in clinical use or under investigation. Leflunomide and its active metabolite, teriflunomide, are used to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis. Brequinar is another DHODH inhibitor that has been investigated as an anticancer agent. The species-specificity of DHODH enzymes offers the potential for developing selective inhibitors against pathogenic organisms, such as the malaria parasite Plasmodium falciparum.

  • This compound as a Mineral Carrier: this compound has been used as a carrier for mineral supplements, such as lithium orotate, with the rationale that it may enhance the bioavailability of the mineral.[1]

Future research directions will likely focus on further elucidating the species-specific regulatory mechanisms of this compound metabolism, exploring its potential role in modulating gene expression, and developing novel therapeutics that target this crucial metabolic pathway. A deeper understanding of the transport mechanisms for this compound across cell membranes will also be critical for developing targeted drug delivery strategies.[11]

Conclusion

This compound is far more than a mere intermediate in a metabolic pathway. Its study reveals a fascinating interplay of biochemistry, genetics, and physiology that varies dramatically across the tree of life. For researchers, scientists, and drug development professionals, a thorough understanding of the comparative aspects of this compound metabolism is not just an academic exercise but a critical prerequisite for innovative research and the development of novel therapeutic strategies. This guide has provided a comprehensive overview of the current knowledge and a practical framework for the experimental exploration of this multifaceted molecule.

References

Methodological & Application

Quantitative Analysis of Orotic Acid in Urine using LC-MS/MS: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed application note and a robust protocol for the quantitative analysis of orotic acid in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a key intermediate in pyrimidine biosynthesis, serves as a critical biomarker for diagnosing and monitoring certain inherited metabolic disorders, most notably urea cycle defects and hereditary orotic aciduria. The methodology described herein offers high sensitivity, specificity, and throughput, making it ideal for clinical research and diagnostic applications. We will delve into the clinical significance of this compound, a step-by-step analytical workflow, method validation, and data interpretation, providing a comprehensive guide for laboratory professionals.

Introduction: The Clinical Imperative for this compound Quantification

This compound (uracil-6-carboxylic acid) is a pivotal intermediate in the de novo synthesis of pyrimidine nucleotides.[1] Under normal physiological conditions, its concentration in urine is minimal. However, enzymatic defects in the urea cycle or the pyrimidine synthesis pathway can lead to a significant accumulation and subsequent excretion of this compound.[1]

Clinical Significance:

  • Urea Cycle Disorders (UCDs): Elevated urinary this compound is a hallmark of several UCDs, including Ornithine Transcarbamoylase (OTC) deficiency, citrullinemia, and argininosuccinic aciduria.[2] In OTC deficiency, the most common UCD, a blockage in the urea cycle leads to the accumulation of carbamoyl phosphate, which is then shunted into the pyrimidine synthesis pathway, resulting in this compound overproduction.[1][3] Therefore, urinary this compound measurement is a key differential diagnostic tool for hyperammonemia.[2][4]

  • Hereditary Orotic Aciduria: This rare autosomal recessive disorder is caused by a deficiency in the enzyme UMP synthase.[1][3] This deficiency leads to a massive accumulation and excretion of this compound, often associated with megaloblastic anemia and developmental delays.[3]

  • Drug Development and Monitoring: Certain therapeutic agents can interfere with pyrimidine metabolism. Monitoring urinary this compound can be a valuable tool in drug development and for assessing patient response and potential toxicity.

LC-MS/MS has become the gold standard for quantifying this compound due to its superior sensitivity, specificity, and speed compared to older methods like HPLC-UV.[1] The ability to use stable isotope-labeled internal standards and the specificity of Multiple Reaction Monitoring (MRM) minimize matrix effects and ensure accurate quantification.

Principles of the LC-MS/MS Method

This method employs a simple "dilute-and-shoot" sample preparation followed by reversed-phase liquid chromatography for the separation of this compound from other urine components. Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is performed using the stable isotope dilution method, with [1,3-¹⁵N₂]-orotic acid as the internal standard (IS).

The quantification is based on Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[5][6] In this technique, the precursor ion of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). This highly specific detection scheme significantly reduces chemical noise and interferences.

Experimental Workflow

The entire analytical process, from sample receipt to final data analysis, is outlined below.

This compound Analysis Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Urine Sample Collection (Random, clean catch) Sample_Storage Store at -20°C or lower Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Thaw, Vortex, Dilute with IS) Sample_Storage->Sample_Preparation LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Integration MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Result Reporting & Interpretation Quantification->Reporting

Caption: Workflow for urinary this compound analysis by LC-MS/MS.

Materials and Reagents

Material/ReagentSupplier/Grade
This compoundSigma-Aldrich, ≥99%
[1,3-¹⁵N₂]-Orotic AcidCambridge Isotope Laboratories, Inc., ≥98%
AcetonitrileLC-MS Grade
Formic AcidLC-MS Grade
Ammonium AcetateLC-MS Grade
Deionized Water18.2 MΩ·cm
Urine Collection ContainersPreservative-free

Detailed Protocols

Sample Handling and Preparation
  • Collection: Collect a random, clean-catch urine sample in a preservative-free container.[7]

  • Storage: Upon receipt, store urine samples frozen at -20°C or below until analysis.[7] Stability at -20°C is reported to be at least 60 days.[7]

  • Preparation Protocol:

    • Thaw urine samples completely at room temperature.

    • Vortex each sample for 10 seconds to ensure homogeneity.

    • Centrifuge at 4,000 x g for 5 minutes to pellet any particulate matter.

    • Prepare the working Internal Standard (IS) solution ([1,3-¹⁵N₂]-orotic acid) at a concentration of 200 µM in 50% acetonitrile/water.

    • In a clean microcentrifuge tube or autosampler vial, combine 20 µL of the urine supernatant with 180 µL of the working IS solution (a 1:10 dilution).

    • Vortex for 5 seconds.

    • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterSettingRationale
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µmProvides good retention and separation for the polar this compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Volume 5 µLBalances sensitivity with potential for matrix effects.
Column Temperature 40 °CEnsures reproducible retention times.
Gradient 0-0.5 min: 2% B; 0.5-2.5 min: 2-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-2% B; 3.1-4.0 min: 2% BA rapid gradient allows for efficient elution and a short run time.

Table 2: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThis compound readily forms a [M-H]⁻ ion.
Scan Type Multiple Reaction Monitoring (MRM)For high specificity and sensitivity.
MRM Transitions This compound: 155.1 -> 111.1[¹⁵N₂]-Orotic Acid (IS): 157.1 -> 113.1Precursor [M-H]⁻ to product [M-H-CO₂]⁻ transition is characteristic and robust.[5][8]
Collision Energy (CE) Optimized for specific instrument (e.g., -12 to -15 eV)Energy required to induce the characteristic fragmentation.
Declustering Potential (DP) Optimized for specific instrument (e.g., -40 to -50 V)Prevents ion source clustering and enhances signal.
Ion Spray Voltage -4500 VOptimal for generating negative ions.
Source Temperature 500 °CFacilitates desolvation of the analyte.

Calibration and Quality Control

  • Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile/water with a small amount of base to aid dissolution).[9] Serially dilute the stock solution to create a calibration curve with at least six non-zero points, bracketing the expected concentration range in clinical samples.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These should be prepared from a separate stock solution to ensure accuracy.

  • Acceptance Criteria: A calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of back-calculated calibrators and QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Method Validation and Performance Characteristics

A full method validation should be performed according to established guidelines.[9]

Table 3: Typical Method Performance Characteristics

ParameterTypical Result
Linearity Range 0.5 - 200 µmol/L
Lower Limit of Quantification (LLOQ) 0.5 µmol/L
Intra-day Precision (%CV) < 5%[10]
Inter-day Precision (%CV) < 10%[10]
Accuracy (% Bias) Within ±15%
Recovery 90 - 110%
Matrix Effect Minimal due to stable isotope dilution

Data Analysis and Interpretation

The concentration of this compound in the urine sample is calculated by the instrument software based on the peak area ratio of the analyte to the internal standard, plotted against the calibration curve. Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Reference Intervals: Reference ranges can vary by age and should be established by each laboratory. Markedly elevated levels are indicative of the metabolic disorders discussed previously. For example, patients with OTC deficiency can have this compound levels that are significantly increased, well above the upper limit of the reference range.[11]

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, robust, and reliable means for the quantitative analysis of this compound in urine. The simple sample preparation and high specificity of the method make it well-suited for high-throughput clinical and research laboratories. Accurate measurement of urinary this compound is an indispensable tool for the diagnosis and management of several inherited metabolic diseases.

References

Application Notes and Protocols for the Quantification of Orotic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the quantitative analysis of orotic acid in various matrices using High-Performance Liquid Chromatography (HPLC). This compound, a key intermediate in pyrimidine biosynthesis, is a critical biomarker for several metabolic disorders, making its accurate detection essential in clinical diagnostics and pharmaceutical research.[1][2] This document elucidates the fundamental principles of reversed-phase HPLC for this compound analysis, offers detailed, step-by-step protocols for sample preparation and chromatographic separation, and provides insights into method validation and data interpretation. The methodologies described herein are designed to be robust and reliable, ensuring high sensitivity, specificity, and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound Quantification

This compound (uracil-6-carboxylic acid) is a pivotal intermediate in the de novo synthesis of pyrimidine nucleotides.[3][4] Elevated levels of this compound in biological fluids, such as urine and plasma, are indicative of enzymatic defects in the urea cycle, most notably Ornithine Transcarbamylase Deficiency (OTCD), and hereditary orotic aciduria.[2][5] Consequently, the precise and accurate measurement of this compound is of paramount diagnostic value.[1] Furthermore, in the pharmaceutical industry, this compound is utilized in certain drug formulations, necessitating stringent quality control analysis.[6][7]

High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this compound quantification due to its high resolution, sensitivity, and specificity. This guide will focus on reversed-phase HPLC (RP-HPLC) coupled with UV detection, a widely accessible and robust technique, and will also touch upon the utility of mass spectrometry (MS) for enhanced sensitivity and specificity.[5][8]

Principles of this compound Analysis by RP-HPLC

The separation of this compound by RP-HPLC is governed by its partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. This compound is a highly polar compound, which can present a challenge for retention on traditional C18 columns.[4][8] The key to a successful separation lies in the manipulation of the mobile phase to control the ionization state of this compound, thereby influencing its hydrophobicity and interaction with the stationary phase.

The Role of Mobile Phase pH

This compound is an acidic molecule. By adjusting the pH of the mobile phase to be at least two units below its pKa, the molecule exists predominantly in its protonated, less polar form. This increases its affinity for the nonpolar stationary phase, leading to better retention and separation from other polar, endogenous components in the sample matrix.[8] An acidic mobile phase, often containing phosphoric acid or formic acid, is therefore a cornerstone of reliable this compound analysis.[9]

Detection: UV Absorbance

This compound exhibits a characteristic UV absorbance spectrum, with a maximum absorbance typically observed around 280 nm.[1][6][7] This property allows for sensitive and specific detection using a UV-Vis or Diode Array Detector (DAD). While absorbance can be measured at lower wavelengths, detection at approximately 280 nm helps to minimize interference from other compounds commonly found in biological samples.[8]

Experimental Workflow and Protocols

The following sections provide detailed protocols for the analysis of this compound in different matrices. The workflow is designed to be a self-validating system, with built-in quality control checks to ensure the integrity of the results.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological or Pharmaceutical Sample Precipitation Protein Precipitation / Dilution Sample->Precipitation Matrix-specific protocol Centrifugation Centrifugation Precipitation->Centrifugation Filtration Syringe Filtration (0.22 µm) Centrifugation->Filtration Injection Autosampler Injection Filtration->Injection Column RP-C18 Column Injection->Column Detection UV/DAD Detector (280 nm) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Result Reporting Integration->Report

Figure 1: General experimental workflow for HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • Syringe filters (0.22 µm)

Protocol 1: this compound in Pharmaceutical Capsules

This protocol is adapted for the quality control analysis of this compound in capsule formulations.[6][7]

3.2.1. Standard Preparation:

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 10 to 70 µg/mL.[6][7] These will be used to construct the calibration curve.

3.2.2. Sample Preparation:

  • Accurately weigh the contents of 10 capsules and calculate the average weight.

  • Grind the pooled contents to a fine powder.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the this compound.

  • Dilute to volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[7]

3.2.3. HPLC Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol (60:40 v/v)[6]
Flow Rate 1.0 mL/min[6][7]
Injection Volume 20 µL
Detection Wavelength 280 nm[6][7]
Column Temperature Ambient
Run Time ~15 minutes

3.2.4. Data Analysis:

  • Inject the working standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: this compound in Urine

This protocol is designed for the clinical analysis of this compound in urine samples.[1][5]

3.3.1. Standard Preparation:

  • Prepare a primary stock solution of this compound in ultrapure water.

  • Prepare working standards by spiking known amounts of this compound into a pooled "normal" urine sample to create a matrix-matched calibration curve.

3.3.2. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex.

  • Dilute the urine sample 1:20 with ultrapure water containing 0.1% formic acid.[5]

  • Vortex the diluted sample.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[1]

3.3.3. HPLC Conditions:

ParameterCondition
Column C18, 150 mm x 3.0 mm, 5 µm
Mobile Phase 60% Acetonitrile in water with 0.1% Formic Acid[5]
Flow Rate 0.45 mL/min[5]
Injection Volume 2 µL[5]
Detection UV at 275-280 nm[5] or MS/MS
Column Temperature 35 °C

3.3.4. LC-MS/MS Detection (for enhanced specificity):

For highly sensitive and specific detection, tandem mass spectrometry can be employed. The characteristic transition for this compound in negative ion mode is m/z 155 to 111.[2][5][8]

Protocol 3: this compound in Milk

This protocol is suitable for the analysis of this compound in milk samples.[10]

3.4.1. Standard Preparation:

  • Prepare a stock solution of this compound in a mixture of acetonitrile and water (5:95, v/v).[10]

  • Prepare working standards for the calibration curve in the same diluent.

3.4.2. Sample Preparation:

  • To 1 mL of milk, add 1 mL of acetonitrile for protein precipitation.[10]

  • Vortex for 1 minute and then centrifuge at 15,000 x g for 15 minutes at 4°C.[10]

  • Collect the supernatant.

  • Dilute 1 mL of the supernatant with 9 mL of ultrapure water.[10]

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

3.4.3. UFLC (Ultra-Fast Liquid Chromatography) Conditions:

ParameterCondition
Column C18, 150 mm x 2.1 mm, 1.7 µm[11]
Mobile Phase A 0.02 M NaH2PO4, pH 2.2[10]
Mobile Phase B Acetonitrile[10]
Gradient Elution A time-based gradient program should be optimized for separation.
Flow Rate Optimized for UFLC system
Injection Volume 0.5 - 6 µL[10]
Detection Wavelength 278 nm[10][11]
Column Temperature 35 °C[10]

Method Validation

To ensure the reliability of the analytical data, the HPLC method must be validated according to established guidelines. Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of this compound over a specified range. A correlation coefficient (R²) of >0.999 is desirable.[6][7]

  • Accuracy: The accuracy of the method is determined by recovery studies, where known amounts of this compound are spiked into a blank matrix and analyzed. Recoveries are typically expected to be within 95-105%.[7][11]

  • Precision: Assessed by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should typically be less than 2%.[7]

  • Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. This can be assessed by analyzing blank and spiked matrices.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.[10]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.[7]

Validation_Process cluster_validation Method Validation Parameters Linearity Linearity & Range Validated_Method Validated HPLC Method Linearity->Validated_Method Accuracy Accuracy (Recovery) Accuracy->Validated_Method Precision Precision (Intra/Inter-day) Precision->Validated_Method Specificity Specificity Specificity->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

References

Application Note & Protocol: The Orotic Acid-Induced Rodent Model of Hepatic Steatosis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The orotic acid (OA) induced fatty liver is a classical, robust, and highly reproducible rodent model that recapitulates the key features of hepatic steatosis, or simple fatty liver.[1] this compound, an intermediate in pyrimidine biosynthesis, when supplemented in the diet of rats, leads to a rapid and significant accumulation of triglycerides within hepatocytes.[2][3] This model is distinguished by its specific mechanism of action, which primarily involves the impairment of very-low-density lipoprotein (VLDL) secretion from the liver.[1][4] Unlike many other diet-induced models, the OA model induces pronounced steatosis with minimal accompanying inflammation or fibrosis.[1] This characteristic makes it an invaluable tool for specifically studying the molecular pathways of fat accumulation, the regulation of VLDL assembly and export, and for the initial screening of therapeutic agents targeting steatosis itself, divorced from the complexities of inflammation and insulin resistance often seen in more advanced non-alcoholic fatty liver disease (NAFLD). This document provides a comprehensive guide to the underlying mechanism, detailed protocols for induction and analysis, and a critical discussion of the model's applications and limitations.

Mechanism of Action: Impaired VLDL Secretion and Altered Lipid Metabolism

The primary driver of steatosis in this model is a defect in the liver's ability to export triglycerides. Triglycerides are packaged into VLDL particles in the endoplasmic reticulum (ER) and Golgi apparatus for secretion into the bloodstream.[5] This process requires the lipidation of apolipoprotein B100 (ApoB100), a reaction catalyzed by the microsomal triglyceride transfer protein (MTTP).[4][5]

Dietary this compound disrupts this pathway in several ways:

  • Impaired VLDL Assembly: this compound administration leads to an imbalance in the hepatic nucleotide pool.[6][7] This is thought to interfere with the proper glycosylation of ApoB100 in the ER and Golgi, which is a critical step for its correct folding and assembly into a functional VLDL particle.[8]

  • Reduced MTTP Activity: Studies have shown that this compound treatment significantly depresses the activity and mRNA expression of MTTP.[4] Reduced MTTP function directly impairs the loading of triglycerides onto ApoB100, causing the lipids to accumulate within the hepatocyte instead of being packaged for export.[4]

  • Altered Gene Expression: this compound stimulates the mRNA expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4] SREBP-1c is a master transcriptional regulator that upregulates genes involved in de novo lipogenesis, including fatty acid synthase (FAS).[4][9] Concurrently, OA treatment has been shown to decrease the activity of carnitine palmitoyltransferase (CPT), a key enzyme in fatty acid β-oxidation.[4]

The combination of these effects—impaired lipid export, increased lipid synthesis, and decreased lipid breakdown—results in the rapid and massive accumulation of triglycerides in the liver.

Orotic_Acid_Mechanism OA Dietary this compound Nucleotide Altered Uridine Nucleotide Pool OA->Nucleotide Metabolic Shift SREBP1c ↑ SREBP-1c Expression OA->SREBP1c CPT ↓ CPT Activity OA->CPT MTTP ↓ MTTP Activity OA->MTTP Glycosylation Impaired ApoB100 Glycosylation Nucleotide->Glycosylation FAS ↑ Fatty Acid Synthase (FAS) SREBP1c->FAS DNL ↑ De Novo Lipogenesis FAS->DNL TG_Accum Hepatic Triglyceride Accumulation (Steatosis) DNL->TG_Accum FAO ↓ Fatty Acid β-Oxidation CPT->FAO FAO->TG_Accum VLDL_Assembly Defective VLDL Assembly & Secretion Glycosylation->VLDL_Assembly MTTP->VLDL_Assembly VLDL_Assembly->TG_Accum Major Pathway

Caption: Mechanism of this compound-induced hepatic steatosis.

Experimental Model: Animal Selection and Husbandry

  • Species and Strain: The steatotic effect of this compound is most pronounced and widely characterized in rats.[1] Male Sprague-Dawley or Wistar rats are the most commonly used strains.[1] Mice are known to be largely resistant to OA-induced steatosis.[10]

  • Age: Young adult rats (e.g., 6-8 weeks old, 150-200g) are typically used.

  • Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%).[1] They should have ad libitum access to food and water.

  • Acclimatization: A minimum of one week for acclimatization to the facility and housing conditions is crucial before the initiation of any experimental procedures to minimize stress-related variables.[1]

  • Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals (e.g., approved by an Institutional Animal Care and Use Committee, IACUC).

Protocol: Diet Formulation and Experimental Workflow

Diet Composition and Preparation

The experimental diet is prepared by supplementing a purified, nutritionally complete basal diet with 1% (w/w) this compound.[3][4] The AIN-93G diet is a common and appropriate choice for the basal control diet.[1][2]

IngredientControl Diet (g/kg)1% this compound Diet (g/kg)
Casein200200
L-Cystine33
Corn Starch397.5387.5
Maltodextrin132132
Sucrose100100
Soybean Oil7070
Fiber (Cellulose)5050
Mineral Mix (AIN-93G-MX)3535
Vitamin Mix (AIN-93-VX)1010
Choline Bitartrate2.52.5
This compound 0 10
Total 1000 1000
Table 1: Example Diet Composition based on AIN-93G Formulation.

Preparation Steps:

  • Obtain powdered basal diet mix and crystalline this compound.

  • To ensure homogeneity, first pre-mix the 10g of this compound with a small portion (e.g., 100g) of the powdered diet in a mortar or blender.

  • Gradually add the pre-mix to the remaining bulk of the powdered diet.

  • Mix thoroughly using a suitable laboratory mixer (e.g., a V-blender or planetary mixer) for at least 15-20 minutes.

  • The diet can be provided as a powder or re-pelleted if necessary. Store diets at 4°C in sealed containers to prevent spoilage.

Experimental Workflow

The induction of significant steatosis is rapid, typically occurring within 7-14 days.[1]

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experimental Phase cluster_post Analysis Acclimate Day -7 to -1 Animal Acclimatization Day0 Day 0 Randomize into Groups (Control vs. 1% OA Diet) Initiate Diets Acclimate->Day0 Day1_10 Day 1 to 10 Ad libitum feeding Monitor Body Weight & Food Intake Day0->Day1_10 Day10_Sac Day 10 (or final day) Overnight Fast (12-16h) Euthanasia & Sample Collection Day1_10->Day10_Sac Collection Blood Collection (Serum) Liver Excision & Weight Day10_Sac->Collection Analysis Liver Histology (H&E, Oil Red O) Liver Triglyceride Assay Serum Biochemistry Collection->Analysis

Caption: Typical experimental workflow for the this compound model.

Assessment and Endpoints: Validating the Model

Gross Morphology and Histopathology
  • Gross Appearance: Livers from OA-fed rats will be visibly enlarged, pale, and greasy in texture compared to the dark red, firm livers of control animals.

  • Histology (Oil Red O Staining): Oil Red O is the gold standard for visualizing neutral lipid accumulation. In OA-fed rats, liver sections will show extensive macro- and microvesicular steatosis, with hepatocytes filled with large, red-staining lipid droplets.

Protocol 1: Oil Red O Staining (Frozen Sections)

  • Embed a small piece of fresh liver tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze in isopentane cooled by liquid nitrogen. Store at -80°C.

  • Using a cryostat, cut frozen sections at 8-10 µm thickness and mount on charged glass slides.

  • Air dry the sections for 30-60 minutes at room temperature.

  • Fix briefly in 10% neutral buffered formalin for 10 minutes.

  • Rinse with distilled water, then briefly in 60% isopropanol.[1]

  • Stain with freshly prepared and filtered Oil Red O working solution for 15 minutes.

  • Differentiate briefly in 60% isopropanol to remove excess stain.[1]

  • Rinse well with distilled water.

  • Counterstain nuclei with Mayer's hematoxylin for 1-2 minutes.

  • Rinse with water, then "blue" the nuclei in a weak ammonia water or Scott's tap water substitute.

  • Mount with an aqueous mounting medium. Lipids will appear as red/orange droplets, and nuclei will be blue.

Biochemical Analysis

The primary biochemical endpoint is the quantification of hepatic triglycerides.

Protocol 2: Liver Triglyceride Measurement

  • Weigh approximately 50-100 mg of frozen liver tissue.

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol.[1]

  • Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.

  • Centrifuge at low speed (e.g., 2000 x g for 10 minutes) to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass pipette.[1]

  • Evaporate the chloroform under a stream of nitrogen gas or in a fume hood.

  • Re-suspend the dried lipid extract in a known volume of isopropanol or another suitable solvent.

  • Measure the triglyceride concentration using a commercially available colorimetric assay kit according to the manufacturer's instructions.

  • Normalize the result to the initial weight of the liver tissue (e.g., mg of triglyceride per gram of liver).

Expected Outcomes and Data Interpretation

After 10-14 days on a 1% this compound diet, researchers should expect to see the following changes relative to the control group.

ParameterControl GroupThis compound GroupFold Change
Final Body WeightVariableSlight Decrease (~0.9x)~0.9 - 1.0
Liver Weight / Body Weight Ratio (%)~3.0 - 3.5~5.0 - 7.01.5 - 2.0
Liver Triglycerides (mg/g liver)~10 - 20~100 - 2005 - 10
Serum Triglycerides (mg/dL)NormalSignificantly Decreased< 1.0
Serum ALT/ASTNormalNormal to Mildly Elevated~1.0 - 1.5
Table 2: Summary of typical quantitative outcomes in the rat this compound model.[1][3][11]

Interpretation: The key signature of this model is the dramatic increase in hepatic triglycerides coupled with a decrease in circulating serum triglycerides, confirming the VLDL secretion defect. The significant increase in the liver-to-body weight ratio reflects the massive lipid engorgement. Liver enzymes like ALT and AST are typically not substantially elevated, highlighting the model's characteristic lack of significant inflammation or hepatocellular injury.[12]

Advantages and Limitations

Advantages:

  • Robust & Reproducible: The model consistently induces severe steatosis.[1]

  • Rapid Onset: Fatty liver develops quickly, within 7-10 days, making it efficient for screening studies.[1][8]

  • Specific Mechanism: It is an excellent model for studying VLDL metabolism and isolated steatosis.[2]

  • Low Inflammation: The lack of significant inflammation allows for the study of "simple steatosis" and its direct consequences.[1]

  • Reversible: The condition resolves upon withdrawal of the this compound diet, which can be useful for studying regression of steatosis.[1]

Limitations:

  • Species Specificity: The model is primarily effective in rats; other species, including mice, are resistant.[1][10]

  • Lack of Human Pathophysiology: The mechanism (impaired VLDL secretion) is not the primary driver of most human NAFLD, which is strongly associated with obesity, insulin resistance, and increased fatty acid flux from adipose tissue.[5][13]

  • Absence of NASH Features: The model does not progress to steatohepatitis (NASH), showing minimal inflammation, ballooning, or fibrosis. Therefore, it is unsuitable for studying the transition from simple steatosis to NASH.[1]

References

Application Note: High-Throughput Orotic Acid Screening by Flow-Injection Analysis Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Newborn screening (NBS) programs are a cornerstone of preventative public health, aiming to identify infants with serious but treatable conditions before the onset of symptoms. This application note details a robust, high-throughput method for the quantitative analysis of orotic acid (OA) from dried blood spots (DBS) using Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS). Elevated this compound is a key biomarker for inherited metabolic disorders, including deficiencies in the urea cycle, such as Ornithine Transcarbamylase (OTC) deficiency, and hereditary orotic aciduria, a disorder of pyrimidine synthesis.[1][2] The described method eliminates the need for chromatographic separation, enabling analytical run times of less than two minutes per sample, a critical requirement for high-throughput screening laboratories.[3][4] This protocol provides a complete workflow, from sample preparation to data analysis, grounded in established scientific principles and validated practices to ensure accuracy and reliability.

Part 1: Assay Principle & Core Concepts

Clinical Significance of this compound

This compound is an intermediate in the de novo pyrimidine synthesis pathway. In a healthy individual, its concentration in blood and urine is very low. However, in certain metabolic disorders, enzymatic defects lead to the accumulation of upstream metabolites that are shunted into the pyrimidine pathway, causing a significant increase in this compound levels.[5]

  • Urea Cycle Disorders (UCDs): In UCDs like OTC deficiency, the accumulation of carbamoyl phosphate in the mitochondria leads to its export to the cytoplasm, where it enters the pyrimidine synthesis pathway, resulting in a dramatic overproduction of this compound.[3][6] Measuring this compound is therefore a critical tool for distinguishing between different UCDs and improving the screening sensitivity for OTC deficiency, the most common UCD.[2][7]

  • Hereditary Orotic Aciduria: This rare autosomal recessive disorder is caused by a deficiency in the enzyme uridine monophosphate (UMP) synthase.[1][8] This defect directly impairs the conversion of this compound to UMP, leading to its massive accumulation and excretion.[9] Untreated, it can cause megaloblastic anemia, developmental delays, and crystalluria.[10]

The FIA-MS/MS Advantage: Synergy of Speed and Specificity

Traditional methods for metabolite quantification often rely on Liquid Chromatography (LC) to separate analytes before detection. While effective, LC introduces significant time to each analysis. For newborn screening, where hundreds to thousands of samples must be processed daily, speed is paramount.

Flow-Injection Analysis (FIA) addresses this by directly introducing a prepared sample extract into the mass spectrometer via a constant flow of solvent.[11][12] This eliminates the chromatography step, reducing run times from several minutes to under two.[3]

Tandem Mass Spectrometry (MS/MS) provides the required analytical specificity to compensate for the lack of chromatographic separation.[13] The technique operates as a highly specific mass filter:

  • Q1 (First Quadrupole): Isolates the deprotonated this compound molecule (the "precursor ion") based on its mass-to-charge ratio (m/z).

  • Q2 (Collision Cell): The isolated precursor ion is fragmented using an inert gas.

  • Q3 (Third Quadrupole): A specific, characteristic fragment (the "product ion") is isolated and measured.

This process, known as Multiple Reaction Monitoring (MRM) , is exceptionally selective and sensitive, filtering out background noise and interfering compounds to confidently quantify the target analyte.[14]

The Critical Role of an Internal Standard

To ensure quantitative accuracy, a stable isotope-labeled internal standard (SIL-IS), such as [1,3-¹⁵N₂] this compound, is added to every sample at the beginning of the extraction process.[3] This SIL-IS is chemically identical to the target analyte but has a different mass. It experiences the exact same processing, extraction variability, and potential for ion suppression in the MS source as the endogenous this compound. By measuring the ratio of the analyte to its SIL-IS, the method corrects for any experimental variations, ensuring a highly accurate and precise quantification.

Part 2: Materials & Instrumentation

Reagents and Consumables
Item Supplier / Grade Notes
This compoundSigma-Aldrich, ≥98%Primary reference standard.
[1,3-¹⁵N₂] this compoundCambridge Isotope LabsStable Isotope-Labeled Internal Standard (SIL-IS).
Acetonitrile (ACN)Honeywell, LC-MS GradeUsed for extraction and mobile phase.
Deionized WaterMilli-Q®, ≥18.2 MΩ·cmUsed for extraction and mobile phase.
Sodium Hydroxide (NaOH)Sigma-Aldrich, ACS GradeFor dissolving SIL-IS stock.
96-well Microtiter PlatesPolypropylene, 2 mL deep-wellFor sample extraction.
96-well Microtiter PlatesPolypropylene, shallow-wellFor final extract analysis.
Newborn Screening Filter PaperWhatman 903 or equivalentUsed for creating calibrators and quality controls.
Instrumentation
  • Tandem Mass Spectrometer: Waters Xevo TQD, Sciex API 4000, or equivalent, equipped with an electrospray ionization (ESI) source.

  • Flow Injection System: Integrated into the MS system or a standalone HPLC pump (e.g., Shimadzu, Agilent) operating in isocratic mode.

  • Autosampler: Capable of handling 96-well plates with temperature control.

  • DBS Puncher: Automated or manual, providing 1/8-inch (3.2 mm) discs.

Part 3: Detailed Protocol & Workflow

The entire process, from sample receipt to data generation, is designed for high-throughput efficiency and analytical integrity.

Experimental Workflow Diagram

FIA_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis FIA-MS/MS Analysis cluster_data Data Processing s1 Punch 3.2mm DBS Disc (Calibrator, QC, Patient) s2 Add Extraction Solution (ACN:Water with Internal Standard) s1->s2 s3 Seal, Shake & Incubate s2->s3 s4 Evaporate Supernatant (Nitrogen Stream) s3->s4 s5 Reconstitute in Mobile Phase s4->s5 a1 Inject Sample into Flowing Mobile Phase s5->a1 a2 Ionization (ESI Negative) a1->a2 a3 Q1: Precursor Ion Isolation (m/z 154.9 for OA) a2->a3 a4 Q2: Collision-Induced Dissociation (CID) a3->a4 a5 Q3: Product Ion Detection (m/z 111 for OA) a4->a5 d1 Integrate Peak Areas (Analyte & IS) a5->d1 d2 Calculate Area Ratio (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Concentration d3->d4 d5 Compare to Cutoffs d4->d5 caption Figure 1. High-throughput FIA-MS/MS workflow for this compound.

Caption: High-throughput FIA-MS/MS workflow for this compound.

Step 1: Reagent & Standard Preparation
  • Internal Standard (IS) Stock (1 mg/mL): Carefully dissolve 10 mg of [1,3-¹⁵N₂] this compound in 10 mL of 1 M NaOH. This stock is stable for several days at 4°C.[3]

  • Extraction Solution (0.5 µmol/L IS in 80:20 ACN:Water): Prepare this solution fresh daily. Based on the concentration of the IS stock, calculate the volume needed to create a final working concentration of 0.5 µmol/L in an 80:20 mixture of Acetonitrile and Water.[3]

  • Mobile Phase (80:20 ACN:Water): Mix 800 mL of LC-MS grade Acetonitrile with 200 mL of deionized water.

  • Calibrators and Quality Controls (QCs):

    • Prepare a primary stock of this compound in a suitable solvent.

    • Perform serial dilutions to create working standards at various concentrations.

    • Spot known volumes of these working standards onto blank filter paper cards to create multi-level calibrators and at least two levels of QCs (low and high). Allow to dry completely for at least 4 hours.

Step 2: Sample Preparation
  • Punch DBS: Using a 1/8-inch (3.2 mm) puncher, place one disc from each patient sample, calibrator, and QC into a separate well of a 96-well deep-well plate.

  • Extraction: Add 300 µL of the working Extraction Solution (containing the internal standard) to every well.

  • Incubation: Seal the plate and shake on an orbital shaker for 45 minutes at room temperature.

  • Transfer: Transfer the supernatant (the liquid extract) to a new, clean 96-well plate.

  • Evaporation & Reconstitution (Optional but Recommended): Dry the extract under a gentle stream of nitrogen. Reconstitute in 100 µL of the Mobile Phase. This step concentrates the sample and performs a solvent exchange, which can improve analytical performance.

Step 3: Instrument Setup & Data Acquisition
  • FIA-MS/MS Parameters: Set up the instrument according to the manufacturer's guidelines. The following table provides typical parameters for this compound analysis in negative ESI mode.[3][15]

Parameter Setting Rationale
Ionization Mode ESI NegativeThis compound readily forms a [M-H]⁻ ion.
Capillary Voltage -3.5 to -4.5 kVOptimizes ion generation.
Flow Rate 0.1 - 0.2 mL/minTypical for FIA, ensures stable spray.
Injection Volume 10 - 20 µLBalances sensitivity with potential carryover.
Run Time 1.5 - 2.0 minutesAllows for peak elution and column wash.
MRM Transition: OA 155 -> 111Precursor [M-H]⁻ to most stable product ion.
MRM Transition: IS 157 -> 113Precursor [M+2-H]⁻ to corresponding product ion.
Dwell Time 50 - 100 msTime spent acquiring data for each transition.
Collision Energy (CE) -12 to -15 VEnergy required to achieve optimal fragmentation.
Declustering Potential -40 to -50 VPrevents ion clusters from entering the MS.
  • Sequence Setup: Create a sequence in the instrument control software. It should begin with blanks, followed by the calibration curve, QCs, patient samples, and concluding with another set of QCs.

Part 4: Data Analysis, Interpretation & Quality Control

  • Data Processing: Use the instrument's software (e.g., Analyst, MassLynx) to integrate the chromatographic peaks for both this compound and its internal standard for all samples.

  • Calibration Curve: Calculate the area ratio (this compound Area / Internal Standard Area) for each calibrator. Plot these ratios against their known concentrations and perform a linear regression to generate a calibration curve. The curve must have a correlation coefficient (r²) of >0.99.

  • Quantification: Use the regression equation to calculate the this compound concentration in all patient and QC samples based on their measured area ratios.

  • Quality Control: The calculated concentrations of the QC samples must fall within their pre-defined acceptable ranges (e.g., ±20% of the nominal value) for the run to be considered valid. This practice aligns with guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[16][17]

  • Interpretation: Compare the final calculated concentration for each patient to the laboratory-established cutoff value. A result exceeding this cutoff is considered a presumptive positive and must be flagged for follow-up and confirmatory testing.

Part 5: Advanced Insights & Troubleshooting

  • Ion Suppression: A common phenomenon where matrix components co-eluting with the analyte interfere with ionization efficiency. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for this. A dirty ion source can exacerbate suppression; regular cleaning is essential.

  • Carryover: If a high-concentration sample is followed by a low-concentration one, residual analyte from the first injection can carry over into the second, causing a falsely elevated result. This is mitigated by using a robust autosampler wash protocol and including blank injections after known high samples in the sequence.

  • Multiplexing: This FIA-MS/MS method for this compound can be multiplexed with the conventional newborn screening assay for amino acids and acylcarnitines.[3] While the latter are analyzed in positive ion mode, modern mass spectrometers can switch polarity in milliseconds, allowing for the acquisition of both positive and negative ion data within the same short run. This significantly improves laboratory efficiency.

References

Application Note: A Selective Spectrofluorometric Method for the Quantification of Orotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the selective and sensitive quantification of orotic acid in biological specimens using a novel spectrofluorometric method. This compound, a key intermediate in the de novo pyrimidine synthesis pathway, is a critical biomarker for certain metabolic disorders, including hereditary orotic aciduria and urea cycle defects.[1][2] This method leverages the specific reaction between this compound and the fluorogenic reagent 4-trifluoromethylbenzamidoxime (4-TFMBAO) to yield a highly fluorescent derivative, enabling precise measurement with minimal interference from complex biological matrices.[1][3][4] We present the underlying chemical principles, a step-by-step experimental protocol, method performance characteristics, and key applications for researchers in metabolic disease, diagnostics, and drug development.

Introduction: The Significance of this compound Quantification

This compound (OA) is a pivotal intermediate in the biosynthesis of pyrimidine nucleotides, which are essential for DNA, RNA, and glycoprotein synthesis.[5] The enzyme-catalyzed conversion of OA to orotidine-5'-monophosphate (OMP) is a critical step in this pathway. Genetic defects in the enzymes of pyrimidine synthesis or the urea cycle can lead to an accumulation of this compound in bodily fluids.[1][2] For instance, hereditary orotic aciduria, a rare autosomal recessive disorder, is characterized by excessive urinary excretion of OA.[1][2] Therefore, the accurate and selective quantification of this compound in samples such as urine and cell lysates is crucial for diagnosing and monitoring these metabolic diseases and for advancing research into pyrimidine metabolism.

Traditional methods for OA quantification can be complex and may suffer from interference.[4] The spectrofluorometric method detailed herein offers a highly selective, sensitive, and facile alternative, suitable for both fundamental research and high-throughput screening applications.

Pyrimidine_Biosynthesis Fig. 1: this compound in Pyrimidine Biosynthesis cluster_pathway De Novo Pyrimidine Synthesis cluster_assay Assay Target DHO Dihydrothis compound OA This compound DHO->OA DHODH OMP Orotidine-5'-monophosphate OA->OMP OPRT OA_node This compound Quantification OA->OA_node PRPP PRPP PRPP->OMP UMP Uridine-5'-monophosphate OMP->UMP ODC

Caption: this compound's central role in the pyrimidine pathway.

Principle of the Method: A Selective Fluorogenic Reaction

This method is based on a specific chemical derivatization that converts non-fluorescent this compound into a highly fluorescent product. The reaction employs 4-trifluoromethylbenzamidoxime (4-TFMBAO) as a fluorogenic reagent.

In an aqueous, alkaline environment (facilitated by K₂CO₃) and in the presence of an oxidizing agent (K₃[Fe(CN)₆]), this compound reacts with 4-TFMBAO upon heating.[1][4][6] This reaction forms a unique, stable cyclized product that exhibits strong fluorescence. The resulting fluorescence intensity is directly proportional to the concentration of this compound in the sample.

The key to this method's success is its remarkable selectivity. The reaction conditions are optimized such that 4-TFMBAO reacts almost exclusively with this compound. A comprehensive study demonstrated that out of 62 structurally related biological compounds—including other nucleic acid bases, nucleosides, nucleotides, amino acids, and vitamins—only this compound produced a significant fluorescent signal.[1][3] Furthermore, the assay is not susceptible to interference from this compound's direct metabolic precursor, 5,6-dihydrothis compound, or its downstream product, UMP.[7]

The fluorescent derivative is measured at an excitation maximum of approximately 340 nm and an emission maximum of 460 nm .[1][4]

Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the quantification of this compound.

Caption: Experimental workflow for this compound quantification.

Required Materials and Instrumentation
  • Instrumentation:

    • Spectrofluorometer with temperature control capabilities.

    • Calibrated micropipettes.

    • Heating block or water bath capable of maintaining 80°C.

    • Vortex mixer.

    • Microcentrifuge.

  • Reagents:

    • This compound (Sigma-Aldrich or equivalent).

    • 4-trifluoromethylbenzamidoxime (4-TFMBAO).

    • Potassium ferricyanide (K₃[Fe(CN)₆]).

    • Potassium carbonate (K₂CO₃).

    • Deionized water (ddH₂O).

    • Biological samples (e.g., urine, cell culture lysates).

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve an appropriate amount of this compound in ddH₂O. This stock can be stored at -20°C.

  • 4-TFMBAO Solution (4 mM): Prepare fresh in ddH₂O.

  • K₃[Fe(CN)₆] Solution (8 mM): Prepare fresh in ddH₂O.

  • K₂CO₃ Solution (80 mM): Prepare fresh in ddH₂O.

Standard Curve Preparation
  • Prepare a series of this compound standards (e.g., 0, 1, 2.5, 5, 10, 20 µM) by diluting the 1 mM stock solution in the same buffer or matrix as your samples (e.g., ddH₂O, cell lysis buffer).

  • The final volume for the reaction should be consistent. For this protocol, we will use an 80 µL volume of the standard or sample.

Sample Preparation
  • Urine: Samples should be centrifuged to remove particulate matter. Depending on the expected concentration, dilute the urine sample with ddH₂O. A 1:10 or 1:100 dilution is often a good starting point.

  • Cell Lysates: Prepare cell lysates using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant. The total protein concentration of the lysate should be determined using a standard method (e.g., BCA assay) for normalization.[5]

Fluorogenic Reaction Protocol
  • In a microcentrifuge tube, add 80 µL of your sample or standard.

  • Add 120 µL of ddH₂O.

  • Add 200 µL of 4 mM 4-TFMBAO solution.

  • Add 200 µL of 8 mM K₃[Fe(CN)₆] solution.

  • Add 200 µL of 80 mM K₂CO₃ solution.[5]

  • Vortex the mixture gently.

  • Immediately place the tube in a heating block or water bath pre-heated to 80°C and incubate for exactly 4 minutes .[5][7]

  • After incubation, immediately transfer the tube to an ice bath for at least 2 minutes to stop the reaction.[5]

Spectrofluorometric Measurement
  • Transfer the cooled reaction mixture to a suitable cuvette or microplate.

  • Set the spectrofluorometer to an excitation wavelength of 340 nm and an emission wavelength of 460 nm .[1][6]

  • Record the fluorescence intensity for all standards and samples.

Data Analysis
  • Subtract the fluorescence intensity of the blank (0 µM this compound standard) from all other readings.

  • Plot the corrected fluorescence intensity of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Use the equation to calculate the this compound concentration in your unknown samples. Remember to account for any dilution factors used during sample preparation.

Method Performance and Validation

Method validation ensures that the analytical procedure is suitable for its intended purpose.[8] The 4-TFMBAO method for this compound has been shown to be robust, linear, and highly selective.

Parameter Performance Characteristic Reference
Linearity A linear relationship between fluorescence intensity and this compound concentration is consistently observed. A study reported an R² value of 0.997.[7]
Selectivity The method is highly selective for this compound. No significant fluorescence was detected from 62 other relevant biomolecules, including uracil, cytosine, dihydrothis compound, and UMP.[1][4][7]
Excitation λ 340 nm[1]
Emission λ 460 nm
Sensitivity The method is sensitive enough to detect this compound in biological samples, such as 1.2 µM in normal urine and 0.64 nmol per 5.0 × 10⁵ HeLa cells.

Applications

Quantification in Biological Fluids

This protocol can be directly applied to determine this compound concentrations in urine for the diagnosis and study of metabolic disorders.[1] The high selectivity of the method minimizes the need for extensive sample cleanup, making it more efficient than chromatographic methods.

Enzyme Activity Assays

The method is exceptionally well-suited for measuring the activity of enzymes that produce or consume this compound.

  • Orotate Phosphoribosyltransferase (OPRT) Activity: OPRT consumes this compound. By adding a known amount of this compound to a cell lysate and measuring its decrease over time, OPRT activity can be accurately determined.[5][7] This provides a non-radioactive, continuous assay format.

  • Dihydroorotate Dehydrogenase (DHODH) Activity: DHODH produces this compound from dihydrothis compound. The activity of this enzyme can be measured by monitoring the rate of fluorescence increase over time.[4][6]

Conclusion

The spectrofluorometric method utilizing 4-TFMBAO provides researchers, clinicians, and drug development professionals with a powerful tool for the selective and sensitive quantification of this compound. Its simple "mix-and-heat" procedure, coupled with high specificity, makes it a superior alternative to more complex analytical techniques.[5] This method's adaptability for both direct quantification and enzyme activity assays underscores its versatility and utility in the study of pyrimidine metabolism and associated pathologies.

References

Application Notes & Protocols: The Experimental Application of Orotic Acid in Diabetes Research Models

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scientific Rationale

Orotic acid (OA), a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, has emerged from its foundational role in cellular metabolism to become a molecule of significant interest in the study of metabolic diseases, including diabetes mellitus.[1] Historically identified as "vitamin B13," its primary function is to provide the building blocks for DNA and RNA synthesis.[1][2] However, contemporary research has unveiled its more complex and often paradoxical influence on glucose homeostasis, insulin signaling, and pancreatic β-cell fate.

The impetus for investigating this compound in diabetes stems from several observations. It is a natural component of the diet, found predominantly in milk and dairy products, and its salts have been explored as mineral carriers in dietary supplements.[1][3] More pertinent to diabetes research, studies have indicated that OA can modulate lipid metabolism, a pathway intrinsically linked to insulin resistance.[4][5] Most compellingly, recent evidence points towards a direct role for OA in protecting pancreatic β-cells from stress-induced apoptosis, a central pathological feature of both type 1 and type 2 diabetes.[6] Conversely, other studies have reported that OA can impair insulin signaling in vascular tissues, highlighting a complex, context-dependent activity profile.[7]

This guide provides a comprehensive overview of the experimental application of this compound in preclinical diabetes models. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design and data interpretation. We will explore both the protective and potentially detrimental effects of OA, providing a balanced and critical perspective grounded in the latest scientific literature.

Section 2: Key Mechanistic Pathways of this compound in Diabetes

Understanding the molecular pathways modulated by this compound is critical for designing and interpreting experiments. OA's influence on diabetic pathophysiology appears to be multifaceted, with two prominent, and seemingly opposing, signaling cascades identified in the literature.

The Protective Pathway: p53 Inactivation in Pancreatic β-Cells

A primary driver in the progression of diabetes is the loss of functional pancreatic β-cell mass due to apoptosis.[6] The tumor suppressor protein p53, a well-known regulator of cell cycle and apoptosis, is activated by cellular stress, including the genotoxic and metabolic stress prevalent in the diabetic milieu.[6] Recent studies in the db/db mouse, a genetic model of type 2 diabetes, have shown that this compound administration can protect β-cells by inactivating p53.[6] This action reduces β-cell death, helps maintain islet size and number, and preserves insulin secretion capabilities.[6] This protective effect positions OA as a potential therapeutic strategy for preserving β-cell function.[6]

G OA This compound p53 p53 Activation OA->p53 Inactivates Islet Islet Mass Preservation OA->Islet Apoptosis β-Cell Apoptosis p53->Apoptosis Promotes Function β-Cell Function & Insulin Secretion Apoptosis->Function Reduces Islet->Function Maintains Stress Diabetic Stress (Genotoxicity, ER Stress) Stress->p53 Induces

Caption: Protective pathway of this compound in pancreatic β-cells.

The Detrimental Pathway: Impairment of Insulin-PI3K/Akt Signaling

In contrast to its beneficial effects on β-cells, research in endothelial cells has revealed a potentially adverse role for this compound. Studies have demonstrated that OA can induce endothelial dysfunction and hypertension by impairing the insulin-stimulated phosphoinositide 3-kinase (PI3K)-protein kinase B (Akt) signaling pathway.[7] This pathway is fundamental for insulin-mediated glucose uptake and nitric oxide production in vascular tissues.[7][8] By inhibiting this cascade, OA can contribute to vascular and systemic insulin resistance, compromising the vasodilatory effects of both insulin and metformin.[7] This finding is critical for a comprehensive risk-benefit assessment of OA, suggesting that its systemic effects may be complex and tissue-specific.

G Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt eNOS eNOS Phosphorylation Akt->eNOS IR_Outcome Insulin Resistance NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation OA This compound OA->PI3K Inhibits

Caption: Detrimental pathway of this compound on insulin signaling.

Section 3: In Vivo Experimental Protocols

The use of rodent models is essential to understand the systemic effects of this compound on diabetes. The choice of model is critical and depends on the research question. A genetic model like the db/db mouse recapitulates many features of type 2 diabetes, while a chemically-induced model using streptozotocin (STZ) is effective for studying β-cell destruction.[6][9]

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study investigating this compound in a diabetes model.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (e.g., Wistar Rats, 1 week) Induction Diabetes Induction (e.g., HFD + Low-Dose STZ) Acclimatization->Induction Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Randomize into Groups (Control, Diabetic, Diabetic + OA) Confirmation->Grouping Treatment This compound Administration (e.g., 1% in Diet or Gavage) Grouping->Treatment Monitoring Regular Monitoring (Body Weight, Food/Water Intake, Blood Glucose) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection (Blood, Pancreas, Liver) Monitoring->Sacrifice Biochem Biochemical Analysis (Insulin, Lipids, HbA1c) Sacrifice->Biochem Histo Histology & Molecular Analysis (Islet Staining, Western Blot) Sacrifice->Histo

Caption: General experimental workflow for in vivo this compound studies.

Protocol: Induction of Type 2 Diabetes (T2D) using High-Fat Diet and Low-Dose Streptozotocin (STZ)

This model mimics the natural progression of T2D, where insulin resistance develops first, followed by β-cell dysfunction.[10]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g).

  • High-Fat Diet (HFD): Typically 45-60% of kcal from fat.

  • Streptozotocin (STZ), Sigma-Aldrich.

  • Citrate Buffer (0.1 M, pH 4.5), sterile.

  • Glucometer and test strips.

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week with standard chow and water ad libitum.

  • Induction of Insulin Resistance: Switch rats to a high-fat diet for a period of 2-4 weeks. This induces obesity and insulin resistance.[10]

  • STZ Preparation (Prepare Fresh): Just before injection, dissolve STZ in cold, sterile citrate buffer (pH 4.5) to a final concentration of 35 mg/mL. Keep on ice and protect from light.

  • STZ Injection: After the HFD period, fast the rats for 12 hours. Administer a single intraperitoneal (i.p.) injection of STZ at a low dose of 35-40 mg/kg body weight.[10][11] A control group should receive an equivalent volume of citrate buffer.

    • Causality Note: The HFD induces insulin resistance. The subsequent low dose of STZ causes partial β-cell destruction, which, on the background of insulin resistance, leads to sustained hyperglycemia, mimicking T2D.[12]

  • Post-Injection Care: To prevent initial drug-induced hypoglycemia, provide the animals with 5% sucrose water for 24 hours following the STZ injection.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Rats with fasting blood glucose levels consistently >250 mg/dL are considered diabetic and suitable for the study.[9]

Protocol: this compound Administration

Materials:

  • This compound powder (Sigma-Aldrich, Cat. No. O2750).

  • Standard or High-Fat Diet ingredients for incorporation.

  • Oral gavage needles.

Procedure (Two Common Methods):

  • A) Dietary Admixture (Preferred for chronic studies):

    • Prepare a custom diet by incorporating this compound at a specified concentration, typically 1% by weight.[13]

    • Thoroughly mix the OA powder with the powdered diet ingredients before pelleting to ensure uniform distribution.

    • Provide the OA-supplemented diet and water ad libitum to the treatment group for the duration of the study (e.g., 4-8 weeks).

    • Self-Validation: Monitor food intake to ensure that any observed effects are not due to reduced caloric intake caused by potential diet aversion. Body weight should be recorded at least twice weekly.

  • B) Oral Gavage (For precise daily dosing):

    • Prepare a suspension of this compound in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose).

    • Administer the OA suspension daily via oral gavage at a pre-determined dose. While specific doses for diabetes models are still being optimized, toxicity studies have established a No Observed Adverse Effect Level (NOAEL) in rats at 400 mg/kg/day for lithium orotate, providing a reference range.[14]

    • The control group should receive the vehicle alone.

Section 4: In Vitro Experimental Protocols

In vitro models, such as pancreatic β-cell lines, are invaluable for dissecting the direct molecular effects of this compound without systemic influences. The MIN6 cell line is a common model for these studies.[6]

Protocol: Assessing this compound's Effect on β-Cell Viability and Function

Materials:

  • MIN6 pancreatic β-cell line.

  • DMEM medium with 15% FBS, penicillin/streptomycin, and β-mercaptoethanol.

  • This compound stock solution (dissolved in sterile water or NaOH and pH adjusted).

  • Streptozotocin (STZ) or a cytokine cocktail (e.g., TNF-α, IL-1β) to induce cellular stress.

  • MTT or similar cell viability assay kit.

  • Glucose-Stimulated Insulin Secretion (GSIS) assay kit (ELISA).

  • Buffers for protein extraction (RIPA) and Western blotting.

Procedure:

  • Cell Culture: Culture MIN6 cells under standard conditions (37°C, 5% CO₂).

  • Experimental Setup: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for GSIS, 6-well for protein). Allow them to adhere for 24 hours.

  • Induction of Stress (Co-treatment or Pre-treatment):

    • To mimic diabetic conditions, treat cells with a stressor. This could be a high glucose concentration (e.g., 33 mM), STZ (e.g., 1-5 mM), or a pro-inflammatory cytokine cocktail.

    • Simultaneously, treat cells with varying concentrations of this compound (e.g., 10-500 µM). Include vehicle-only and stressor-only controls.

  • Incubation: Incubate for a defined period (e.g., 24-48 hours).

  • Endpoint Analysis:

    • Cell Viability: Perform an MTT assay according to the manufacturer's protocol to assess cell survival. Expected Outcome: OA may increase cell viability in the presence of stressors.[6]

    • Glucose-Stimulated Insulin Secretion (GSIS): a. After treatment, wash cells and pre-incubate for 2 hours in Krebs-Ringer Bicarbonate buffer with low glucose (2.8 mM). b. Subsequently, incubate cells for 1-2 hours with low glucose (2.8 mM) or high glucose (16.7 mM). c. Collect the supernatant and measure insulin concentration using an ELISA kit. Expected Outcome: OA may preserve the ability of stressed cells to secrete insulin in response to high glucose.[6]

    • Western Blot Analysis: Lyse cells, quantify protein, and perform Western blotting for key pathway proteins like total and cleaved Caspase-3, p53, p-Akt, and total Akt.

Section 5: Data Summary and Interpretation

Effective interpretation requires synthesizing data from multiple endpoints. The following tables summarize expected outcomes and key parameters for analysis.

Table 1: Summary of Reported this compound Effects in Diabetes-Relevant Models

Model System This compound Dose/Conc. Observed Effects Potential Implications for Diabetes Reference
db/db Mice (T2D Model) Not specified (oral intake) ↓ p53 activation, ↓ β-cell death, maintained islet size, protected insulin secretion. Protective: Preserves β-cell mass and function. [6]
Human Endothelial Cells 5–100 µM ↓ Insulin-stimulated PI3K/Akt signaling, ↓ eNOS phosphorylation, ↓ NO production. Detrimental: May induce insulin resistance and hypertension. [7]
Wistar Rats 1% in diet Induces hepatic steatosis (fatty liver). Caution: Potential for adverse hepatic lipid accumulation. [13]

| L6 Myoblasts | 1 µM - 100 µM | Inhibits cell proliferation and protein synthesis. | Caution: Potential anti-anabolic effects in muscle tissue. |[15] |

Table 2: Key Parameters for In Vivo Analysis

Parameter Method Rationale
Fasting Blood Glucose & HbA1c Glucometer, Commercial Kits Primary indicators of glycemic control.
Glucose/Insulin Tolerance Test (GTT/ITT) Blood sampling post-glucose/insulin challenge Assesses systemic glucose disposal and insulin sensitivity.
Serum Insulin/C-peptide ELISA Measures endogenous insulin production by β-cells.
Serum Lipid Profile (TG, Cholesterol) Biochemical Assays Evaluates impact on dyslipidemia, a common comorbidity.[16][17]
Pancreatic Histology (H&E, Insulin/Glucagon Staining) Immunohistochemistry Quantifies islet area, β-cell mass, and islet morphology.
Liver Histology (H&E, Oil Red O) Staining Assesses for hepatic steatosis, a known side effect of OA.[13]

| Western Blot (Pancreas/Liver/Muscle) | Immunoblotting | Quantifies expression of key signaling proteins (p53, p-Akt, etc.). |

Section 6: Safety and Troubleshooting

Safety Considerations:

  • Hepatic Steatosis: this compound is a well-established agent for inducing fatty liver in rats.[13] It is imperative to monitor liver function (serum ALT/AST) and perform histological analysis of the liver at the end of any chronic study.

  • Tumor Promotion: High doses of this compound (0.5-2% of diet) have been shown to have a tumor-promoting effect in some animal studies.[18] While the doses used in metabolic studies are often in this range, this potential risk should be acknowledged.

  • Renal Effects: Very high doses of OA have been reported to cause renal disease in some species.[19] Monitoring kidney function (BUN, creatinine) is advisable in long-term, high-dose studies.

Troubleshooting:

  • High Animal Mortality in STZ Model: This is often due to either initial hypoglycemia (first 24h) or subsequent severe hyperglycemia/ketoacidosis. Ensure access to sucrose water post-injection and consider insulin administration if hyperglycemia becomes extreme (>600 mg/dL).[11]

  • No Effect of this compound: Verify the stability and uniform mixture of OA in the diet. For gavage, ensure the suspension is homogenous. Consider that the effects of OA may be model- or dose-dependent.

  • Conflicting Results (e.g., Improved Glycemia but Worsened Lipids): This reflects the complex, pleiotropic effects of OA. It is crucial to measure a wide array of parameters (glucose, insulin, lipids, blood pressure) to get a complete picture of its physiological impact.

Section 7: Conclusion and Future Directions

This compound presents a fascinating duality in the context of diabetes research. Its ability to protect pancreatic β-cells by modulating p53 signaling offers a promising avenue for therapies aimed at preserving β-cell function.[6] However, this must be carefully weighed against its potential to induce insulin resistance in peripheral tissues like the vasculature and its known effect of causing hepatic steatosis.[7][13]

Future research should focus on elucidating the dose-dependency of these opposing effects and exploring whether structural analogues of this compound can be developed to retain the β-cell protective properties while minimizing adverse metabolic consequences. The protocols and insights provided in this guide serve as a foundational resource for researchers to rigorously investigate the potential of this compound in the complex landscape of diabetes mellitus.

References

Troubleshooting & Optimization

improving the sensitivity and specificity of orotic acid assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Improving Sensitivity and Specificity

Welcome to the technical support center for orotic acid (OA) analysis. This guide is designed for researchers, clinical scientists, and drug development professionals who are looking to optimize their this compound assays. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot and enhance your experimental outcomes.

Quantification of this compound, a key intermediate in the de novo biosynthesis of pyrimidines, is a critical diagnostic tool for various inherited metabolic disorders.[1] Elevated levels of this compound in urine are indicative of disruptions in the urea cycle, most notably Ornithine Transcarbamoylase (OTC) deficiency, and hereditary orotic aciduria, which is caused by a deficiency of the enzyme uridine monophosphate (UMP) synthase.[1][2][3] Given its diagnostic importance, the accuracy, sensitivity, and specificity of the assay are paramount.

This document provides a structured approach to understanding common challenges, troubleshooting complex issues, and implementing robust analytical protocols.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions researchers encounter when working with this compound assays.

Q1: What is the clinical and biological significance of measuring this compound?

This compound is an important biochemical marker for certain inborn errors of metabolism.[4] Its measurement is crucial for the differential diagnosis of hyperammonemia (elevated ammonia levels).[3]

  • Urea Cycle Disorders (UCDs): In defects like OTC deficiency, carbamoyl phosphate accumulates in the mitochondria and is shunted into the pyrimidine synthesis pathway, leading to a significant overproduction and excretion of this compound.[1][3] Conversely, other UCDs like carbamoylphosphate synthetase (CPS) defects show low levels of this compound.[5]

  • Hereditary Orotic Aciduria: This rare genetic disorder is caused by a deficiency in the UMP synthase enzyme, which is responsible for converting this compound to UMP.[2] The blockage leads to a massive accumulation and excretion of this compound, often resulting in megaloblastic anemia and developmental delays.[2][6]

Q2: What are the primary sample types used for this compound analysis?

The most common sample matrices are urine, plasma, and dried blood spots (DBS).

  • Urine: This is the most frequently used sample type due to the high concentrations of excreted this compound in affected individuals, making detection straightforward.[7][8][9] Results are typically normalized to creatinine concentration to account for variations in urine dilution.[10][11]

  • Plasma and Dried Blood Spots (DBS): Plasma and DBS are also viable, particularly for newborn screening programs where they allow for high-throughput analysis.[12][13][14] Methods have been developed to simultaneously measure this compound along with amino acids and acylcarnitines from a single DBS punch.[12]

Q3: What are the main analytical methods for quantifying this compound, and what are their pros and cons?

Several methods exist, each with distinct advantages and limitations. The choice often depends on the required sensitivity, specificity, and available instrumentation.

MethodPrincipleProsCons
Colorimetric/Spectrophotometric Chemical reaction (e.g., with bromination) produces a colored product measured by a spectrophotometer.[11][15]Simple, inexpensive, suitable for screening.Low specificity (prone to interferences), low sensitivity, requires sample cleanup.[11][16]
HPLC with UV Detection Chromatographic separation followed by detection using a UV detector (typically at 275-280 nm).[7][17]Good quantification, more specific than colorimetric methods.Lower sensitivity, potential for co-eluting interferences from complex matrices.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by GC, followed by MS detection.High specificity and sensitivity.Requires cumbersome and time-consuming derivatization steps.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution chromatographic separation coupled with highly specific mass detection based on precursor-to-product ion transitions.[1][8]Gold Standard: Highest sensitivity and specificity, rapid analysis time, minimal sample preparation ("dilute-and-shoot" is often possible).[4][7]Higher instrument cost and complexity.

Q4: What are the typical reference ranges for urinary this compound?

Reference intervals are highly dependent on age, with levels being highest in newborns and decreasing significantly over the first year of life.[13][14] It is critical to use age-matched reference intervals for accurate interpretation. Pregnant women may also excrete higher levels.[10]

Age GroupReference Range (mmol/mol creatinine)
< 2 weeks1.4 - 5.3[10][18]
2 weeks - 1 year1.0 - 3.2[10][18]
2 - 10 years0.5 - 3.3[10][18]
> 10 years0.4 - 1.2[10][18]
Note: These ranges are indicative. Each laboratory should establish its own reference intervals.
Biochemical Context of this compound Accumulation

Understanding the metabolic pathways is key to interpreting results. A defect in either the Urea Cycle (at the OTC step) or the Pyrimidine Synthesis pathway (at the UMPS step) can lead to the buildup of this compound.

BCMB cluster_0 Mitochondrion cluster_1 Cytosol CP Carbamoyl Phosphate OTC OTC Enzyme CP->OTC CP_cyto Carbamoyl Phosphate CP->CP_cyto Shunt when OTC is deficient Ornithine Ornithine Ornithine->OTC Citrulline Citrulline Citrulline->Urea_Cycle To Urea Cycle (Cytosol) OTC->Citrulline OTC_Deficiency OTC Deficiency causes CP to shunt to cytosol, increasing OA Dihydroorotate Dihydroorotate CP_cyto->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate OA This compound Dihydroorotate->OA UMPS UMPS Enzyme OA->UMPS OMP Orotidine 5'-monophosphate UMP Uridine 5'-monophosphate OMP->UMP ...to Pyrimidines UMPS->OMP UMPS_Deficiency UMPS Deficiency blocks conversion, causing OA to build up

Caption: this compound accumulation pathways.
Troubleshooting Guide: Enhancing Assay Performance

This section is formatted as a series of common problems and expert-driven solutions.

Problem 1: Low Sensitivity or Poor Signal-to-Noise (S/N) Ratio

  • Q: My this compound peak is barely distinguishable from the baseline noise. How can I increase its signal?

    • A (For LC-MS/MS Users): The sensitivity of tandem mass spectrometry is exceptionally high, so low signal often points to issues with ion generation or transmission.

      • Optimize MS Parameters: Ensure your instrument is tuned and calibrated. Systematically optimize the declustering potential (DP) and collision energy (CE) specifically for this compound. The negative ion mode transition m/z 155 → 111 is commonly used and very robust.[7][8]

      • Check Mobile Phase pH: this compound is an acid. Ensure your mobile phase pH is appropriate to maintain it in its deprotonated, anionic form ([M-H]⁻) for efficient negative mode electrospray ionization. A mobile phase containing a weak base like ammonium acetate can aid this process.[7]

      • Sample Preparation: While "dilute-and-shoot" methods are fast, if your sample concentration is extremely low, consider an offline or online solid-phase extraction (SPE) step to concentrate the analyte before injection.

  • A (For HPLC-UV Users): UV detection lacks the sensitivity of MS.

    • Increase Injection Volume: Carefully increase the sample injection volume. Be mindful that this can lead to peak broadening if the injection solvent is much stronger than the initial mobile phase.

    • Wavelength Selection: Confirm you are monitoring at the absorbance maximum for this compound, which is around 275-280 nm.[7][19]

    • Concentrate the Sample: Use a sample concentration technique like lyophilization followed by reconstitution in a smaller volume of mobile phase.

Problem 2: Poor Specificity and Co-eluting Interferences

  • Q: I'm seeing other peaks that overlap with my this compound peak, compromising quantification. How can I resolve them?

    • A (For All Chromatography Users): The Power of Separation. The primary goal of chromatography is to separate the analyte of interest from matrix components.

      • Optimize Chromatography: Do not rely solely on the detector for specificity. Adjust your mobile phase gradient to increase resolution around the this compound peak. Slowing the gradient ramp at the point of elution can often separate interfering compounds.

      • Change Column Chemistry: If using a standard C18 (reverse-phase) column, be aware that this compound is highly polar and may elute very early with poor retention.[20] Consider a column designed for polar analytes, such as one with a polar end-capping or by using Hydrophilic Interaction Liquid Chromatography (HILIC).[13][14] HILIC provides an alternative selectivity and can be excellent for retaining and separating very polar compounds.

    • A (For Mass Spectrometry Users): The Specificity of MS/MS. Tandem mass spectrometry provides a massive leap in specificity over single-quadrupole MS or UV detectors. By using Selected Reaction Monitoring (SRM), you are monitoring a specific fragmentation pathway (e.g., precursor ion m/z 155 fragmenting to product ion m/z 111).[7][8] It is highly unlikely that an interfering compound will have both the same parent mass and the same product ion. If you still suspect an interference, try identifying and monitoring a secondary SRM transition for confirmation.

Problem 3: Inconsistent Results and Poor Reproducibility

  • Q: My calibrator response is inconsistent, and my QC values are highly variable between runs. What's wrong?

    • A: The Internal Standard is Your Best Friend. The single most effective way to ensure reproducibility, especially in complex biological matrices, is the correct use of a stable isotope-labeled (SIL) internal standard (IS).

      • Use a Co-eluting SIL-IS: The ideal internal standard is a labeled version of your analyte, such as 1,3-[¹⁵N₂]-orotic acid.[5][13] This IS will have nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same extraction inefficiencies and matrix effects (ion suppression/enhancement). By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly precise and accurate results.

      • Consistent Sample Handling: Ensure meticulous and consistent sample preparation. Use calibrated pipettes, vortex all samples for the same duration, and ensure complete centrifugation to avoid aspirating particulate matter. Any variability in your process before the addition of the internal standard will not be corrected.

Validated Experimental Protocols

The following protocols provide detailed, field-tested methodologies.

Protocol 1: High-Sensitivity LC-MS/MS Assay for Urinary this compound

This method is the gold standard, offering superior sensitivity and specificity. It utilizes a stable isotope-labeled internal standard to ensure high precision.

1. Reagents and Materials

  • This compound analytical standard

  • 1,3-[¹⁵N₂]-Orotic Acid (Internal Standard, IS)

  • LC-MS grade water, acetonitrile, and methanol

  • Ammonium acetate

  • Calibrated pipettes, autosampler vials

2. Preparation of Standards

  • Primary Stock (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol/water (50:50).

  • Working Calibrators: Serially dilute the primary stock in a surrogate matrix (e.g., 5% bovine serum albumin or synthetic urine) to create a calibration curve (e.g., 0.1 to 100 µmol/L).

  • Internal Standard Stock (100 µg/mL): Dissolve 1 mg of 1,3-[¹⁵N₂]-Orotic Acid in 10 mL of methanol/water (50:50).

  • Working IS Solution (1 µg/mL): Dilute the IS stock in acetonitrile. This solution will be used for protein precipitation and sample dilution.

3. Sample Preparation (Dilute-and-Shoot)

  • Pipette 50 µL of urine sample, calibrator, or QC into a microcentrifuge tube.

  • Add 200 µL of the Working IS Solution (1 µg/mL in acetonitrile).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for analysis.

4. LC-MS/MS Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Pipette 50µL Urine/Cal/QC s2 Add 200µL IS in Acetonitrile s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Transfer Supernatant to Vial s3->s4 a1 Inject Sample s4->a1 a2 HPLC Separation (e.g., HILIC column) a1->a2 a3 Electrospray Ionization (Negative Mode) a2->a3 a4 Q1: Precursor Ion Selection (m/z 155.0) a3->a4 a5 Q2: Collision Cell (Fragmentation) a4->a5 a6 Q3: Product Ion Selection (m/z 111.0) a5->a6 a7 Detector a6->a7 d1 Integrate Peak Areas (Analyte & IS) a7->d1 d2 Calculate Area Ratio (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknowns d3->d4

Caption: LC-MS/MS workflow for this compound.

5. Instrumental Conditions

  • LC System: UPLC/HPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 95% B, ramp down to 40% B over 3 minutes, hold, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • MS System: Tandem quadrupole mass spectrometer

  • Ionization: Heated Electrospray (HESI), Negative Ion Mode

  • SRM Transitions:

    • This compound: 155.0 → 111.0 (Quantifier), 155.0 → 42.0 (Qualifier)

    • 1,3-[¹⁵N₂]-Orotic Acid (IS): 157.0 → 113.0

  • Data Analysis: Use instrument software to integrate peaks and perform linear regression on the calibration curve (Analyte/IS ratio vs. Concentration).

Protocol 2: Spectrophotometric Screening Assay

This method is suitable for screening applications where high specificity is not the primary requirement. It relies on removing interferences before a color-forming reaction.[11]

1. Reagents and Materials

  • Cation-exchange resin (e.g., Dowex 50W-X8)

  • Bromine water (saturated)

  • Ascorbic acid solution

  • p-Dimethylaminobenzaldehyde (Ehrlich's reagent) in ethanol

  • Spectrophotometer and cuvettes

2. Sample Preparation and Cleanup

  • Prepare a small column with cation-exchange resin.

  • Apply 1 mL of urine to the column. This step removes most interfering substances.[11]

  • Wash the column with deionized water.

  • Elute the this compound fraction with a suitable buffer.

3. Colorimetric Reaction

  • To the eluted sample, add bromine water and incubate to form 5,5-dibromobarbituric acid.

  • Add ascorbic acid to reduce the excess bromine.

  • Add Ehrlich's reagent. A condensation reaction occurs, producing an orange-colored product.

  • Measure the absorbance at the appropriate wavelength (e.g., ~480 nm).

4. Quantification

  • Prepare a standard curve using known concentrations of this compound that have been processed through the same cleanup and reaction steps.

  • Plot absorbance vs. concentration and determine the concentration of unknown samples from the curve.

  • Causality Note: The cation-exchange cleanup is the most critical step for improving the specificity of this assay. Without it, many other urine components can react non-specifically, leading to false positives.[11][16]

Troubleshooting Decision Tree

Use this logical guide to diagnose common assay problems.

G start Problem with Assay q1 Is there any peak (analyte or IS)? start->q1 q2 Are peak shapes good (sharp, symmetric)? q1->q2 Yes no_signal No Signal q1->no_signal No q3 Are results reproducible (QC in range)? q2->q3 Yes bad_shape Poor Peak Shape q2->bad_shape No not_reproducible Poor Reproducibility q3->not_reproducible No success Assay OK q3->success Yes no_signal_cause Check MS/MS tuning. Check sample prep. Check for clogs. no_signal->no_signal_cause bad_shape_cause Injection solvent mismatch. Column degradation. Incompatible mobile phase. bad_shape->bad_shape_cause not_reproducible_cause Internal standard issue. Pipetting/dilution error. Matrix effects. not_reproducible->not_reproducible_cause

Caption: A decision tree for troubleshooting.

References

addressing stability issues of orotic acid during sample storage and preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for orotic acid. This guide is designed for researchers, clinicians, and drug development professionals to address the critical aspects of this compound stability during sample collection, storage, and preparation. Ensuring the integrity of this compound in biological matrices is paramount for accurate quantification and reliable experimental outcomes. This document provides in-depth, evidence-based answers to common challenges, detailed protocols, and troubleshooting workflows.

Frequently Asked Questions (FAQs) on this compound Stability

Q1: What are the primary factors that compromise the stability of this compound in biological samples?

A1: The stability of this compound, a pyrimidine precursor, can be compromised by several factors. The most critical are:

  • Temperature: this compound is unstable at room and refrigerated temperatures for extended periods.[1] Multiple sources confirm that freezing is essential for long-term stability.[1][2][3]

  • pH: Extreme pH conditions, both highly acidic and alkaline, can catalyze the degradation of this compound.[4] For solutions, a slightly alkaline pH of 7-9 is often recommended to improve solubility and stability.[4][5]

  • Light Exposure: Photodegradation can occur, so it is recommended to protect this compound solutions from light.[4]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the oxidative degradation of the this compound molecule.[4][6]

  • Repeated Freeze-Thaw Cycles: To maintain sample integrity, it is crucial to avoid repeated freeze-thaw cycles.[2]

Q2: My this compound solution shows precipitation upon cooling. What is causing this and how can I resolve it?

A2: Precipitation of this compound from a solution upon cooling is a common issue related to its low solubility in water, especially at lower temperatures.[5] This can happen if:

  • The solution was supersaturated at a higher temperature during preparation.[4]

  • A decrease in temperature lowers the solubility limit of this compound.[4]

To resolve this, you can:

  • Gently warm the solution while stirring to redissolve the precipitate.[4]

  • For future preparations, consider adjusting the pH to a more alkaline range (pH 7-9) to increase solubility.[4][5]

  • If working with aqueous buffers, preparing a more concentrated stock solution in an organic solvent like DMSO and diluting it just before use can be an effective strategy for long-term storage without precipitation.[5]

Q3: What are the definitive storage conditions for ensuring the long-term stability of this compound in urine and plasma samples?

A3: For biological samples such as urine and plasma, immediate freezing is critical for preserving the concentration of this compound. Based on established laboratory protocols, the following conditions are recommended:

Sample Type Short-Term Storage (≤ 24 hours) Long-Term Storage Stability Period
Urine Refrigerated (2-8°C)[2]Frozen (≤ -20°C)[3]Up to 30 days at -20°C[2], 60 days at -20°C[3], and 90 days frozen[7]
Plasma -Frozen (≤ -20°C or -80°C)[8]Up to 90 days at -20°C or -80°C[8]
Dried Blood Spots -Frozen (≤ -20°C or -80°C)[8]Up to 90 days at -20°C or -80°C[8]

Note: It is explicitly stated that urine samples are unacceptable for analysis if stored at ambient temperatures.[1][2] Preservatives should not be used in urine collection containers.[2][3]

Troubleshooting Guide: Inaccurate this compound Quantification

This section provides a systematic approach to troubleshooting unexpectedly low or inconsistent this compound measurements.

Issue: Lower than expected this compound concentration in stored samples.

This is a common problem that often points to degradation during storage or handling.

cluster_B Sample Collection cluster_C Storage cluster_D Sample Preparation cluster_E Analysis A Low this compound Concentration Detected B Review Sample Collection and Handling A->B C Check Storage Conditions A->C D Evaluate Sample Preparation A->D E Verify Analytical Method A->E B1 Was the sample immediately frozen after collection? B->B1 B2 Were preservatives used in the collection container? B->B2 C1 Was the sample stored at ≤ -20°C? C->C1 C2 Were there any freeze-thaw cycles? C->C2 D1 Was the sample thawed appropriately? D->D1 D2 Was the pH of the sample altered? D->D2 E1 Is the analytical method validated for stability? E->E1 E2 Are the calibrators and controls fresh and stored correctly? E->E2

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Collection and Storage of Urine Samples for this compound Analysis

This protocol is essential for clinical and research settings to ensure sample integrity from the point of collection.

Materials:

  • Preservative-free urine collection containers[3]

  • -20°C or -80°C freezer

Procedure:

  • Collection: Collect a random clean-catch urine specimen in a container free of preservatives or additives.[3]

  • Immediate Processing: If not analyzed immediately, the specimen must be refrigerated until it can be frozen.[2]

  • Aliquoting and Freezing: Transfer a suitable volume (e.g., 2 mL) into a transport tube and freeze immediately.[2] This minimizes the need for future freeze-thaw cycles.

  • Storage: Store the frozen urine samples at -20°C or lower.[3] Samples are stable for at least 30-60 days at this temperature.[2][3]

  • Shipping: If samples need to be transported, they must be shipped on dry ice to maintain a frozen state.[3]

Protocol 2: Preparation of this compound Stock Solutions

This protocol outlines the preparation of this compound solutions for use as standards or in cell culture, with a focus on enhancing stability.

Materials:

  • This compound (solid)

  • Deionized water

  • 0.1 M NaOH

  • Sterile filter (if required)

Procedure:

  • Weighing: Accurately weigh the desired amount of solid this compound.

  • Initial Dissolution: Add a portion of the final volume of deionized water. This compound has low solubility in neutral water.[5]

  • pH Adjustment: Slowly add 0.1 M NaOH dropwise while stirring until the this compound is fully dissolved. Aim for a slightly alkaline pH between 7.0 and 8.0.[5]

  • Final Volume: Once dissolved, add deionized water to reach the final desired volume.

  • Sterilization: If for cell culture or other sterile applications, pass the solution through a 0.22 µm sterile filter.

  • Storage: Store the solution in a tightly sealed, light-protected container. For short-term use, store at 4°C. For long-term storage, aliquot the solution into single-use vials and freeze at -20°C or -80°C.[4][5]

Factors Influencing this compound Stability

The chemical structure of this compound makes it susceptible to degradation under certain conditions. Understanding these factors is key to preventing analytical errors.

OA This compound Stability Temp Temperature OA->Temp Degradation Accelerates pH pH OA->pH Degradation at Extremes Light Light Exposure OA->Light Photodegradation Oxidants Oxidizing Agents OA->Oxidants Oxidative Degradation

Caption: Key factors influencing the stability of this compound solutions.

This technical guide provides a comprehensive framework for addressing the stability challenges associated with this compound analysis. By adhering to these guidelines, researchers can enhance the accuracy and reliability of their results.

References

Technical Guide: Selecting the Optimal Detection Wavelength for Underivatized Orotic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal UV detection wavelength for the analysis of underivatized orotic acid. We will move beyond simple recommendations to explore the underlying principles, enabling you to develop robust and accurate analytical methods tailored to your specific application.

Section 1: Frequently Asked Questions - Core Principles

This section addresses the most common questions regarding wavelength selection for this compound, establishing a foundational understanding.

Q1: What is the generally recommended UV wavelength for detecting this compound, and why?

A: The recommended starting point for the UV detection of underivatized this compound is its wavelength of maximum absorbance (λmax), which is consistently reported in the range of 278 nm to 282 nm .[1][2]

  • Causality (The "Why"): According to the Beer-Lambert Law (A = εbc), absorbance (A) is directly proportional to the molar absorptivity (ε), a molecule's intrinsic ability to absorb light at a specific wavelength. By setting the detector to the λmax, you are measuring at the point where the molecule absorbs light most strongly, which provides the highest possible signal for a given concentration. This directly translates to achieving the best analytical sensitivity and the lowest limits of detection and quantitation. For instance, a method for quantifying this compound in capsule formulations successfully used 280 nm.[3] Similarly, a UV-Vis spectrophotometric method for determining this compound content in nanosuspensions was validated at 274 nm.[4]

Q2: I've seen different published methods using 275 nm, 278 nm, and 280 nm. Why the variation?

A: The slight variations in wavelength across different methods highlight a critical principle in method development: the balance between sensitivity and selectivity .

While the λmax (e.g., ~280 nm) provides the best sensitivity, it may not provide the best selectivity in complex sample matrices like milk, plasma, or urine.[2][5] Endogenous compounds in these samples may co-elute with this compound and have significant absorbance at or near its λmax, leading to chromatographic interference and inaccurate quantification.

Scientists often adjust the monitoring wavelength slightly off-peak to a region where the interfering compound has minimal absorbance. For example, a study on this compound in milk specifically chose 278 nm to avoid interference from other substances present in the samples.[2] This trade-off results in a minor decrease in the this compound signal but a significant improvement in the signal-to-noise ratio and overall method accuracy.

Q3: How significantly does the mobile phase pH affect the UV absorbance and chosen wavelength?

A: The mobile phase pH has a profound effect on the UV absorbance of this compound and is one of the most critical parameters to control.

  • Mechanism: this compound is a polyprotic molecule containing both a carboxylic acid group and ionizable protons on its pyrimidine ring. As the pH of the mobile phase changes, the ionization state of the molecule changes.[6] Each ionic species (e.g., the fully protonated, mono-deprotonated, and di-deprotonated forms) has a unique electronic structure and, therefore, a different UV absorbance spectrum, including a potentially different λmax and molar absorptivity.[7]

  • Practical Implication: Failing to control the pH of your mobile phase can lead to significant method variability, including drifting baselines, changing peak areas, and poor reproducibility. It is essential to use a buffered mobile phase and to ensure the pH is set to a value where the desired ionic form of this compound is stable and detector response is maximal and robust. Data from PubChem notes specific absorbance maxima at a defined pH of 3, underscoring the importance of this parameter.[7]

Section 2: Troubleshooting and Method Optimization

This section addresses specific issues that may arise during method development and analysis.

Q4: My this compound peak has a poor signal-to-noise (S/N) ratio. What are the first steps to improve it?

A: A low S/N ratio indicates that your signal is weak relative to the background noise. Here’s a systematic approach to troubleshoot:

  • Confirm Wavelength: First, verify you are using the λmax for this compound in your specific mobile phase. Use a DAD/PDA detector to acquire the full UV spectrum of an this compound standard during elution to find the empirical maximum.

  • Check Detector Lamp Health: UV lamps have a finite lifetime. An aging lamp, particularly a deuterium lamp, will result in higher noise levels and lower light output, reducing the S/N. Check the lamp energy or intensity readings and replace if it falls below the manufacturer's recommended threshold.

  • Optimize Mobile Phase: Ensure your mobile phase is prepared fresh from high-purity (HPLC-grade) solvents and is thoroughly degassed. Particulates and dissolved gases can cause significant baseline noise.

  • Assess Sample Clean-up: If analyzing complex matrices, a low S/N may be due to matrix effects. Implement or improve your sample preparation procedure (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.

Q5: I see a shoulder on my this compound peak, suggesting a co-eluting impurity. How do I solve this with UV detection?

A: A peak shoulder is a classic sign of co-elution. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable here.

  • Peak Purity Analysis: Use your chromatography software's peak purity function. This tool compares UV-Vis spectra taken across the entire peak (upslope, apex, and downslope). If a co-eluting impurity is present, the spectra will not be homogenous, and the purity test will fail.

  • Wavelength Optimization for Selectivity:

    • Examine the UV spectra of both this compound and the impurity (if it can be identified).

    • Look for a wavelength where the absorbance of this compound is still significant, but the absorbance of the impurity is at a minimum.

    • Adjusting your monitoring wavelength to this point can chromatographically "hide" the impurity, allowing for more accurate integration of the this compound peak.

  • Chromatographic Separation: While wavelength adjustment is a useful tool, the most robust solution is to improve the chromatographic separation. Modify your mobile phase composition, gradient profile, or switch to a column with a different selectivity to resolve the two peaks.

Section 3: Experimental Protocols & Data

Data Summary: Reported Wavelengths for this compound UV Detection

The following table summarizes wavelengths used in various validated methods, illustrating the principles discussed above.

Wavelength (nm)Analytical MethodMatrix / ApplicationKey ConsiderationReference
282 nm General (UV max)Not SpecifiedMaximum absorbance (λmax)[1]
280 nm RP-HPLCPharmaceutical CapsulesHigh sensitivity for API quantification[3]
278 nm UFLC-DADCow and Sheep MilkOptimized for selectivity to avoid endogenous milk components[2]
275 nm HPLC-UVHuman UrineCommon historical choice for biological fluids[5]
274 nm UV SpectrophotometryNanocrystal FormulationsValidated λmax for a specific formulation[4]
280 nm & 310 nm UV-Vis SpectroscopyWater (at pH 3)Demonstrates pH-dependent absorbance characteristics[7]
Protocol: Experimental Determination of Optimal Wavelength

This protocol provides a step-by-step guide to empirically determine the best wavelength for your specific analytical conditions.

Objective: To determine the λmax of this compound and assess potential interferences in a sample matrix.

Required Equipment:

  • HPLC system with a Diode Array Detector (DAD/PDA)

  • This compound reference standard

  • Your intended mobile phase

  • Representative blank matrix sample (e.g., drug-free plasma, formulation placebo)

Methodology:

  • Standard Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent. Dilute this stock to a working concentration (e.g., 10-20 µg/mL) using your mobile phase.

  • System Equilibration: Equilibrate your HPLC system with the mobile phase until a stable baseline is achieved.

  • Determine λmax of Standard:

    • Inject the this compound standard.

    • Using your DAD/PDA software, extract the full UV-Vis spectrum from the apex of the resulting chromatographic peak.

    • Record the wavelength that corresponds to the highest absorbance value. This is your empirical λmax.

  • Assess Matrix Interference:

    • Prepare a blank sample by taking it through your entire sample preparation procedure.

    • Inject the prepared blank matrix.

    • Monitor the chromatogram at the λmax determined in the previous step. Note if any peaks elute at or near the retention time of this compound.

  • Spike and Evaluate:

    • Spike a blank matrix sample with a known concentration of this compound and run it through the sample preparation process.

    • Inject the spiked sample.

    • Use the DAD/PDA to perform a peak purity analysis on the this compound peak.

  • Decision and Optimization:

    • If the peak is pure and S/N is good: The empirical λmax is your optimal wavelength.

    • If the peak is not pure: Examine the spectra of the interference and this compound. Find a wavelength that maximizes the signal of this compound while minimizing the signal from the interferent. Re-analyze the spiked sample at this new wavelength to confirm improved results.

Section 4: Visualized Workflows

Diagram 1: Wavelength Selection Workflow

WavelengthSelection start Start: Method Development lit_review 1. Literature Review (Find typical λ, e.g., 278-282 nm) start->lit_review scan_std 2. Scan Standard with DAD/PDA (Determine empirical λmax in your mobile phase) lit_review->scan_std analyze_matrix 3. Analyze Spiked Matrix Sample (at empirical λmax) scan_std->analyze_matrix check_purity 4. Assess Peak Purity & S/N analyze_matrix->check_purity optimize_wl 5a. Adjust Wavelength (Find λ with less interference) check_purity->optimize_wl No final_wl Final Wavelength Selected check_purity->final_wl  Yes is_pure Is peak pure and S/N acceptable? optimize_wl->analyze_matrix Re-analyze optimize_hplc 5b. Optimize Chromatography (Improve peak separation) optimize_wl->optimize_hplc Consider in parallel optimize_hplc->analyze_matrix Re-analyze

Caption: A systematic workflow for selecting and optimizing the detection wavelength.

Diagram 2: Conceptual Impact of pH on Absorbance

pH_Influence cluster_pH Mobile Phase pH cluster_Spectrum Resulting UV Spectrum low_pH Low pH (e.g., < pKa1) Fully Protonated Form spectrum_A Spectrum A (λmax-A, ε-A) low_pH->spectrum_A yields mid_pH Intermediate pH Mixture of Ionic Forms mid_pH->spectrum_A contains species giving spectrum_B Spectrum B (λmax-B, ε-B) mid_pH->spectrum_B contains species giving conclusion Conclusion: pH determines which UV spectrum is observed. Inconsistent pH = Inconsistent Results. high_pH High pH (e.g., > pKa2) Fully Deprotonated Form high_pH->spectrum_B yields

Caption: The relationship between mobile phase pH, the ionic form of this compound, and the resulting UV spectrum.

References

overcoming poor peak resolution in HPLC analysis of orotic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Orotic Acid HPLC Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the HPLC analysis of this compound. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during the chromatographic analysis of this important metabolite. As Senior Application Scientists, we have structured this resource to not only offer solutions but to explain the underlying scientific principles, empowering you to make informed decisions in your method development and daily analyses.

Understanding the Analyte: this compound

Before troubleshooting, understanding the physicochemical properties of this compound is critical. It is a polar, ionizable compound, and these characteristics are central to many of the chromatographic challenges observed.

PropertyValueSignificance for HPLC Analysis
Molecular Formula C₅H₄N₂O₄-
Molecular Weight 156.1 g/mol -
pKa Values pKa₁: ~1.8 - 2.1pKa₂: ~9.5The molecule's charge state is highly dependent on pH.[1][2][3][4] Below pH ~1.8, it is neutral; between ~2.1 and ~9.5, it carries a single negative charge. This directly impacts retention and peak shape in reversed-phase HPLC.[5][6]
logP -0.83Indicates high polarity (hydrophilicity).[1] This can lead to poor retention on traditional non-polar stationary phases like C18.[7]
UV Maximum ~278 nmOptimal wavelength for UV detection.[7][8][9]
Solubility Slightly soluble in waterMay require consideration during sample and standard preparation.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: My this compound peak is tailing severely.

Q: Why is my this compound peak asymmetrical and showing significant tailing?

A: Peak tailing is the most frequent issue for polar and acidic compounds like this compound.[10] It is primarily caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase pH.

  • Primary Cause 1: Secondary Silanol Interactions. Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (e.g., pH 3-7), these silanols can become ionized (Si-O⁻) and interact strongly with any polar functional groups on your analyte.[10] This secondary retention mechanism is different from the primary hydrophobic retention, leading to a distorted, tailing peak.

  • Primary Cause 2: Inappropriate Mobile Phase pH. this compound has a carboxylic acid group with a pKa around 2.[1][3] If your mobile phase pH is close to this pKa, the this compound will exist as a mixture of its neutral (protonated) and ionized (deprotonated) forms.[5] These two forms have different retention times, and their rapid interconversion on the column results in a broad, tailing peak.[5][11]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 2.5? start->check_ph check_column Are you using a high-purity, end-capped column? check_ph->check_column Yes solution_ph Adjust Mobile Phase pH to 2.0-2.2 using a buffer (e.g., 20 mM Potassium Phosphate) or 0.1% Formic Acid. check_ph->solution_ph No check_load Is sample concentration too high? check_column->check_load Yes solution_column Switch to a modern, high-purity, end-capped C18 column or a polar-embedded phase column. check_column->solution_column No solution_load Reduce injection volume by 50% or dilute the sample 5-fold. check_load->solution_load Yes end Symmetrical Peak Achieved check_load->end No solution_ph->end solution_column->end solution_load->end

Caption: Troubleshooting workflow for this compound peak tailing.

Solutions:

  • Optimize Mobile Phase pH (Most Critical): The most effective solution is to suppress the ionization of both the this compound's carboxyl group and the column's residual silanols. Adjust your mobile phase pH to be at least 1.5-2 pH units below the analyte's pKa.[6][7]

    • Recommendation: Use a buffered mobile phase at pH 2.0 - 2.2 . A phosphate buffer (e.g., 20 mM potassium phosphate) is excellent for this purpose. Alternatively, adding 0.1% formic acid to the aqueous phase is a common and effective approach for LC-MS compatibility.[7][8]

  • Select an Appropriate Column: Modern HPLC columns are designed to minimize these problematic secondary interactions.

    • Recommendation: Use a high-purity, fully end-capped C18 column.[10][11] End-capping "blocks" many of the residual silanols, reducing the sites available for secondary interactions.[12] For even better performance, consider a column with a polar-embedded stationary phase, which provides shielding against silanol interactions.[12]

  • Reduce Sample Load: Injecting too much analyte can saturate the active sites on the stationary phase, leading to peak distortion.[11][13]

    • Recommendation: Try reducing your injection volume or diluting your sample. If the peak shape improves, column overload was a contributing factor.[14]

Issue 2: My this compound peak has very poor or no retention.

Q: My this compound peak is eluting at or very near the void volume (t₀). How can I increase its retention on my C18 column?

A: This is a classic problem for highly polar molecules like this compound (logP = -0.83).[1][7] Standard C18 phases are very non-polar (hydrophobic) and struggle to retain hydrophilic compounds, especially when the mobile phase has a high percentage of water.

  • Primary Cause 1: High Polarity. this compound simply does not have enough hydrophobic character to interact strongly with the C18 stationary phase.

  • Primary Cause 2: "Phase Collapse" or "Dewetting". When using very high percentages of aqueous mobile phase (e.g., >95% water), the mobile phase can be expelled from the pores of the C18 stationary phase. The non-polar C18 chains repel the highly polar mobile phase. This leads to a dramatic loss of surface area and, consequently, a loss of retention for all analytes.

Solutions:

  • Ensure Full Ion Suppression: As discussed for peak tailing, ensure your mobile phase pH is low (~2.2). The neutral form of this compound is less polar than its ionized form and will be retained slightly better.[6]

  • Use an "Aqueous-Stable" Column: To prevent phase collapse, use a column specifically designed for use in highly aqueous mobile phases.

    • Recommendation: Employ an "Aqueous C18" (AQ-C18) or a polar-embedded phase column. These columns have modifications that prevent dewetting and provide stable retention even in 100% aqueous conditions.[7]

  • Maintain a Minimum Organic Content: If you are using a traditional C18 column, ensure your mobile phase always contains a small amount of organic solvent.

    • Recommendation: Maintain at least 5% methanol or acetonitrile in your mobile phase, even during the initial isocratic hold of a gradient.

  • Consider an Alternative Mode of Chromatography: If reversed-phase chromatography is not providing adequate retention, HILIC is an excellent alternative for polar compounds.

    • Recommendation: Hydrophilic Interaction Liquid Chromatography (HILILC) uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase. Water acts as the strong, eluting solvent. HILIC is a well-established technique for the analysis of this compound, particularly with MS detection.[15][16][17][18]

Issue 3: My peak is split, or has shoulders.

Q: My this compound peak is appearing as a doublet or has a significant shoulder. What could be the cause?

A: Peak splitting or shoulders can arise from several instrumental or chemical issues.

  • Primary Cause 1: Sample Solvent Mismatch. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to travel through the top of the column in a distorted band.

    • Solution: Dissolve your standards and samples in the initial mobile phase composition, or in a solvent that is weaker than the mobile phase.[7] For example, if your gradient starts at 5% acetonitrile in water, do not dissolve your sample in 100% acetonitrile.

  • Primary Cause 2: Column Contamination or Void. A partially blocked inlet frit or a void (a gap in the packing material) at the head of the column can create alternative flow paths for the sample, leading to a split peak.[11][19]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile, then 100% isopropanol) to wash away contaminants.[13] If this fails, reverse the column (if the manufacturer allows) and flush it to waste to dislodge particulates from the inlet frit.[10] If the problem persists, the column may be irreversibly damaged and needs to be replaced. Using a guard column can help protect the analytical column.[20]

  • Primary Cause 3: Co-eluting Interference. The shoulder could be a separate compound from your sample matrix that is not fully resolved from the this compound peak.

    • Solution: If using a DAD/PDA detector, check the peak purity. If it is not pure, you will need to improve the chromatographic resolution by adjusting the gradient slope, changing the organic modifier (e.g., methanol instead of acetonitrile), or trying a column with different selectivity.[21] For complex matrices like urine or milk, improving the sample preparation is crucial.[7][9]

Experimental Protocols

Protocol 1: Optimized Mobile Phase Preparation for Symmetrical Peaks

This protocol describes the preparation of a mobile phase at pH 2.2, ideal for suppressing ionization and achieving sharp, symmetrical peaks for this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • 0.22 µm or 0.45 µm membrane filters

Procedure:

  • Prepare Aqueous Buffer (Mobile Phase A): a. Weigh an appropriate amount of KH₂PO₄ to make a 20 mM solution in 1 L of HPLC-grade water (e.g., 2.72 g of KH₂PO₄). b. Dissolve completely. c. Adjust the pH of the solution to 2.2 by adding small amounts of concentrated phosphoric acid while monitoring with a calibrated pH meter. d. Filter the buffer through a 0.45 µm filter to remove particulates and degas the solution (e.g., by sonication or vacuum filtration).

  • Prepare Organic Mobile Phase (Mobile Phase B): a. Use 100% HPLC-grade acetonitrile or methanol. b. Filter and degas the solvent.

  • HPLC Conditions:

    • Column: High-purity, end-capped C18 or Aqueous C18, 3.0 or 4.6 mm i.d., 100-150 mm length, <5 µm particle size.

    • Mobile Phase: A: 20 mM Potassium Phosphate, pH 2.2; B: Acetonitrile.

    • Gradient: Start with 5% B for 2 min, ramp to 40% B over 8 min, hold for 2 min, then return to initial conditions and re-equilibrate. (This is a starting point and should be optimized).

    • Flow Rate: 1.0 mL/min (for 4.6 mm i.d.) or 0.4 mL/min (for 3.0 mm i.d.).

    • Column Temperature: 35 °C.[7][9]

    • Detection: 278 nm.[7][9]

    • Injection Volume: 5 - 10 µL.

Protocol 2: Sample Preparation for this compound in Milk

This protocol provides a simple and effective protein precipitation method to clean up milk samples prior to HPLC analysis, based on established methods.[9]

Materials:

  • Acetonitrile (HPLC-grade)

  • Ultrapure water

  • Milk sample

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • Syringe filters (0.22 µm, PVDF or similar)

Procedure:

G sample 1. Take 1 mL of milk sample. precip 2. Add 1 mL of cold Acetonitrile (1:1 v/v). sample->precip vortex 3. Vortex vigorously for 1 minute to precipitate proteins. precip->vortex centrifuge 4. Centrifuge at 15,000 x g for 15 min at 4°C. vortex->centrifuge supernatant 5. Carefully collect the clear supernatant. centrifuge->supernatant dilute 6. Dilute 1 mL of supernatant with 9 mL of ultrapure water. supernatant->dilute inject 7. Vortex and inject into HPLC system. dilute->inject

Caption: Workflow for protein precipitation of milk samples.

  • Homogenize Sample: Ensure the milk sample is well-mixed. If previously frozen, warm to 37-38°C and sonicate briefly.[9]

  • Precipitate Proteins: In a microcentrifuge tube, combine 1 mL of the milk sample with 1 mL of cold acetonitrile.[9]

  • Mix: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tube at 15,000 x g for 15 minutes at 4°C.[9] This will create a tight pellet of precipitated proteins and lipids.

  • Collect Supernatant: Carefully pipette the clear supernatant into a clean tube, being careful not to disturb the pellet.

  • Dilute: Dilute 1 mL of the supernatant with 9 mL of ultrapure water (or initial mobile phase).[9] This step reduces the acetonitrile concentration to match the starting HPLC conditions and further dilutes matrix components.

  • Final Filtration (Optional but Recommended): For maximum system protection, filter the final diluted sample through a 0.22 µm syringe filter before transferring to an HPLC vial.

  • Analyze: The sample is now ready for injection into the HPLC system.

References

Technical Support Center: Method Development for Simultaneous Analysis of Orotic Acid and Other Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the simultaneous analysis of orotic acid and other metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during method development. Our goal is to equip you with the expertise and practical insights needed to develop robust and reliable analytical methods.

Introduction

This compound is a key intermediate in the pyrimidine nucleotide biosynthesis pathway.[1][2] Its quantification, often alongside other metabolites, is crucial for diagnosing various metabolic disorders, including urea cycle defects like ornithine transcarbamylase (OTC) deficiency.[3][4][5][6] However, the simultaneous analysis of this compound, a highly polar compound, with a diverse range of other metabolites presents significant analytical challenges.[7][8][9][10] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your method development process.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions grounded in scientific principles.

Problem 1: Poor Peak Shape for this compound (Tailing or Fronting)

Scenario: You are observing significant peak tailing or fronting for this compound in your chromatogram, leading to inaccurate integration and quantification.

Possible Causes and Solutions:

  • Secondary Interactions: Peak tailing is often caused by secondary interactions between the acidic this compound and residual silanols on the column packing material.[7]

    • Solution:

      • Lower Mobile Phase pH: Maintain the mobile phase pH at least 2 units below the pKa of this compound (pKa ≈ 2.4) to ensure it remains in its less polar, protonated form.[7] Using a mobile phase containing 0.1% formic acid or a phosphate buffer at pH 2.2-3.0 is often effective.[2][7][11]

      • Use a High-Purity, End-Capped Column: Employ a high-purity C18 column with minimal residual silanol activity.[7] Polar-embedded or aqueous C18 columns are also excellent choices for retaining polar analytes like this compound.[7]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.[7]

  • Mismatch Between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[7]

Problem 2: Low Sensitivity or Poor Signal-to-Noise Ratio

Scenario: The peak for this compound or other target metabolites is very small, close to the baseline noise, making reliable detection and quantification difficult.

Possible Causes and Solutions:

  • Suboptimal Mass Spectrometry (MS) Parameters: Incorrect MS settings can significantly reduce signal intensity.

    • Solution:

      • Optimize Ionization Mode: this compound is best detected in negative electrospray ionization (ESI-) mode.[2][11]

      • Fine-Tune MS Parameters: Optimize the declustering potential (DP) and collision energy (CE) for the specific m/z transition of this compound (e.g., m/z 155.1 → 111.1).[2][5] These parameters can be optimized by infusing a standard solution of this compound directly into the mass spectrometer.[5][11]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids in plasma) can suppress or enhance the ionization of target analytes.[7]

    • Solution:

      • Improve Sample Preparation: Incorporate a protein precipitation step (e.g., with acetonitrile) or a more rigorous extraction method like solid-phase extraction (SPE) to remove interfering substances.[12][13]

      • Optimize Chromatography: Adjust the chromatographic gradient to better separate the analytes from interfering matrix components.[7]

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, such as [1,3-¹⁵N₂]this compound, can effectively compensate for matrix effects.[2]

  • Inappropriate UV Detection Wavelength: For HPLC-UV analysis, an incorrect wavelength will result in a weak signal.

    • Solution: The optimal UV detection wavelength for this compound is between 278-280 nm.[7] Using this range helps to minimize interference from other endogenous compounds in biological samples.[7]

Problem 3: Inconsistent Retention Times

Scenario: You are observing shifts in the retention times of your analytes between injections, leading to unreliable peak identification.

Possible Causes and Solutions:

  • Mobile Phase Instability: Changes in mobile phase composition can cause retention time drift.

    • Solution:

      • Prepare Fresh Mobile Phase Daily: Buffers and aqueous mobile phases can support microbial growth or change pH over time.

      • Degas the Mobile Phase: Ensure proper degassing of the mobile phase to prevent bubble formation in the pump.[14]

  • Column Temperature Fluctuations: Inconsistent column temperature can lead to retention time variability.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[14]

  • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and erratic retention times.[14]

    • Solution: Regularly inspect fittings and pump seals for any signs of leaks, such as salt buildup.[14]

Troubleshooting Decision Tree

start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity retention_time Inconsistent Retention Time? start->retention_time peak_shape->sensitivity No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes sensitivity->retention_time No optimize_ms Optimize MS Parameters (Ionization, DP, CE) sensitivity->optimize_ms Yes improve_sample_prep Improve Sample Prep (SPE, Protein Precipitation) sensitivity->improve_sample_prep Yes mobile_phase_prep Prepare Fresh, Degassed Mobile Phase retention_time->mobile_phase_prep Yes column_oven Use Column Oven for Temperature Control retention_time->column_oven Yes check_leaks Check for System Leaks retention_time->check_leaks Yes end Consult Instrument Manual or Further Expertise retention_time->end No sol_tailing1 Lower Mobile Phase pH tailing->sol_tailing1 sol_tailing2 Use End-Capped Column tailing->sol_tailing2 sol_fronting1 Reduce Sample Concentration fronting->sol_fronting1 sol_fronting2 Match Sample Solvent to Mobile Phase fronting->sol_fronting2

Caption: A decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is the best type of analytical column for the simultaneous analysis of this compound and other polar metabolites?

For the analysis of highly polar compounds like this compound, standard C18 reversed-phase columns can provide poor retention.[7][15] To overcome this, consider the following options:

  • Polar-Embedded or Aqueous C18 Columns: These columns are designed for better retention of polar analytes and are more stable in highly aqueous mobile phases.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can provide excellent retention for this compound and other polar metabolites.[3]

  • Reversed-Phase with Ion-Pairing Agents: Including a cationic ion-pairing agent in the mobile phase can improve the retention of negatively charged metabolites on a C18 column.[15]

Q2: How do I choose an appropriate internal standard for quantitative analysis?

The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., [1,3-¹⁵N₂]this compound for this compound).[2][16] This is because it has nearly identical chemical and physical properties to the analyte, and thus experiences similar extraction efficiency and matrix effects.[16]

If a stable isotope-labeled standard is not available, you can use a structurally similar compound that is not present in the sample.[17] The chosen internal standard should have similar chromatographic behavior and ionization efficiency to the analyte of interest.[16]

Q3: What are the key considerations for sample preparation when analyzing biological fluids?

Effective sample preparation is crucial for removing interferences and ensuring accurate quantification.[12] Key steps include:

  • Protein Precipitation: For plasma or serum samples, precipitating proteins with a cold organic solvent like acetonitrile is a common first step.[12]

  • Filtration: After centrifugation to remove precipitated proteins, filtering the supernatant through a 0.22 µm syringe filter removes particulates that could clog the analytical column.[1]

  • Dilution: Diluting the sample with the mobile phase can help to bring the analyte concentrations within the calibration range and reduce matrix effects.[1]

  • For Urine Samples: A simple dilution with water containing a small amount of acid (e.g., 0.1% formic acid) is often sufficient.[5][6]

Q4: Can I use a single LC-MS method to analyze both polar and non-polar metabolites simultaneously?

While challenging, it is possible to develop a single LC-MS method for the simultaneous analysis of both polar and non-polar metabolites.[9] This typically involves a compromise in the chromatographic conditions. A C18 column with a broad gradient elution profile, starting with a highly aqueous mobile phase and ramping up to a high organic content, can be employed.[9] However, for comprehensive metabolomic profiling, using multiple analytical platforms (e.g., reversed-phase for non-polar and HILIC for polar metabolites) is often recommended to achieve better coverage.[12][15]

Experimental Protocols and Data
Table 1: Example LC-MS/MS Parameters for this compound Analysis
ParameterSetting
LC Column Polar-embedded C18 or HILIC
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Negative Electrospray (ESI-)
MRM Transition m/z 155.1 → 111.1
Internal Standard [1,3-¹⁵N₂]this compound (m/z 157.1 → 113.1)[2]
Protocol: Basic Sample Preparation from Plasma
  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Workflow for Method Development

start Define Analytes and Matrix sample_prep Develop Sample Preparation Protocol start->sample_prep lc_method Optimize LC Method sample_prep->lc_method sub_sample_prep Protein Precipitation Solid-Phase Extraction sample_prep->sub_sample_prep ms_method Optimize MS Method lc_method->ms_method sub_lc_method Column Selection Mobile Phase Optimization Gradient Tuning lc_method->sub_lc_method validation Method Validation ms_method->validation sub_ms_method Ionization Mode MRM Transitions Source Parameters ms_method->sub_ms_method sub_validation Linearity Accuracy Precision Robustness validation->sub_validation

Caption: A general workflow for analytical method development.

References

Technical Support Center: Enhancing the Robustness of High-Throughput Orotic Acid Screening Methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for high-throughput orotic acid screening. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed troubleshooting, and robust protocols for the accurate and reliable quantification of this compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your assays are not only precise but also self-validating.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of high-throughput this compound screening?

High-throughput screening (HTS) for this compound is crucial in several key areas. Its most prominent application is in newborn screening for inborn errors of metabolism, particularly urea cycle disorders like Ornithine Transcarbamylase (OTC) deficiency.[1] In OTC deficiency, the accumulation of carbamoyl phosphate is redirected to the pyrimidine synthesis pathway, leading to a significant increase in this compound production.[2] this compound levels can also be elevated in other conditions such as hereditary orotic aciduria, a disorder of pyrimidine synthesis.[3] Additionally, monitoring this compound levels can be relevant in drug development, particularly for therapies that may interfere with pyrimidine metabolism.

Q2: Which HTS method is most suitable for my laboratory?

The choice of HTS method for this compound analysis depends on several factors including the required throughput, sensitivity, specificity, and available instrumentation. The main methodologies are:

  • Colorimetric Assays: These are often used for initial screening due to their simplicity and low cost.[4] However, they can be susceptible to interference from other substances in the sample matrix.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high sensitivity and specificity.[6][7] It can accurately quantify this compound even in complex biological matrices like dried blood spots (DBS) and urine.[8][9]

  • Flow-Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS): This method offers even higher throughput than traditional LC-MS/MS by omitting the chromatographic separation step, making it ideal for large-scale newborn screening.[8]

Q3: How should I store my samples to ensure the stability of this compound?

This compound is a relatively stable molecule. For short-term storage, refrigeration at 2-8°C is generally acceptable. For long-term storage, freezing at -20°C or -80°C is recommended to prevent any potential degradation.[10] It is crucial to avoid repeated freeze-thaw cycles. Urine samples should be collected in containers without preservatives and frozen immediately if not analyzed promptly.[11]

Q4: What are the typical concentration ranges for this compound in different biological samples?

This compound concentrations can vary significantly depending on the age and clinical status of the individual. In healthy infants and children, urinary this compound levels are generally low. Elevated levels are indicative of a potential metabolic disorder. It is essential for each laboratory to establish its own reference ranges based on its specific population and methodology. As a general guideline, in newborn screening, a cut-off of >10 µmol/L in dried blood spots may trigger further investigation.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during high-throughput this compound screening.

Colorimetric Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Interfering substances in the sample: Compounds like histidine can react with the colorimetric reagents.[5] 2. Reagent instability: Degradation of reagents, particularly the color development solution.1. Sample cleanup: Use a cation-exchange resin to remove interfering substances before the assay.[5] 2. Prepare fresh reagents: Always prepare fresh working solutions of reagents before each run.
Low Signal/Sensitivity 1. Suboptimal pH: The color development reaction is pH-sensitive. 2. Incorrect reaction time or temperature. 1. Verify pH: Ensure the pH of the reaction mixture is within the optimal range as specified in the protocol. 2. Optimize incubation: Strictly adhere to the recommended incubation times and temperatures.
Poor Reproducibility 1. Inconsistent pipetting: Inaccurate or imprecise dispensing of samples and reagents. 2. Well-to-well variability in microplates. 1. Calibrate pipettes: Regularly calibrate and maintain all pipetting devices. 2. Use high-quality microplates: Ensure the use of plates with uniform well geometry.
LC-MS/MS and FIA-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Matrix Effects (Ion Suppression/Enhancement) 1. Co-eluting endogenous compounds: Substances in the sample matrix can affect the ionization of this compound.[13] 2. Inefficient sample preparation. 1. Optimize chromatography: Adjust the LC gradient to separate this compound from interfering compounds. 2. Improve sample cleanup: Implement a more rigorous sample extraction protocol. 3. Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.
Peak Tailing or Splitting (LC-MS/MS) 1. Column degradation: Loss of stationary phase or contamination of the column. 2. Incompatible mobile phase. 1. Replace or clean the column: Follow the manufacturer's instructions for column maintenance. 2. Adjust mobile phase composition: Ensure the pH and organic content of the mobile phase are optimal for this compound.
Low Signal Intensity 1. Poor ionization efficiency: Suboptimal mass spectrometer source parameters. 2. Sample degradation. 1. Tune the mass spectrometer: Optimize source parameters (e.g., spray voltage, gas flow, temperature) for this compound. 2. Check sample storage and handling: Ensure samples have been stored correctly and avoid prolonged exposure to room temperature.

Experimental Protocols

Protocol 1: High-Throughput Colorimetric Assay for this compound in Urine

This protocol is adapted from established methods and is designed for high-throughput screening.[4]

Principle: This method is based on the reaction of this compound with p-dimethylaminobenzaldehyde after bromination and reduction to form a colored product that can be measured spectrophotometrically.

Materials:

  • 0.2 M Citric acid-potassium citrate buffer (pH 2.5)

  • Saturated bromine water

  • 5% (w/v) L-Ascorbic acid solution

  • 2.5% (w/v) p-Dimethylaminobenzaldehyde (DMAB) in n-propanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Centrifuge urine samples to remove any particulate matter. If high interference is expected, perform a sample cleanup using a cation-exchange resin.[5]

  • Reaction Setup:

    • Add 50 µL of urine sample, standard, or blank (water) to each well of a 96-well plate.

    • Add 25 µL of 0.2 M citrate buffer (pH 2.5) to each well.

    • Add 25 µL of saturated bromine water to each well and mix. Incubate for 5 minutes at room temperature.

  • Reduction: Add 50 µL of 5% L-ascorbic acid to each well to decolorize the excess bromine.

  • Color Development: Add 100 µL of 2.5% DMAB solution to each well. Incubate at 37°C for 20 minutes.

  • Measurement: Read the absorbance at 480 nm using a microplate reader.

Self-Validation and QC:

  • Standard Curve: Prepare a standard curve of this compound (e.g., 0-100 µg/mL) with each run. The R² value should be >0.99.

  • Quality Control Samples: Include at least two levels of QC samples (low and high) in each run. The results should fall within 2 standard deviations of the established mean.

  • Blank Correction: Subtract the absorbance of the blank from all sample and standard readings.

Protocol 2: High-Throughput LC-MS/MS Analysis of this compound in Dried Blood Spots

This protocol is based on methods developed for newborn screening.[8]

Principle: this compound is extracted from a dried blood spot and quantified using liquid chromatography-tandem mass spectrometry with a stable isotope-labeled internal standard.

Materials:

  • Dried blood spot punches (3 mm)

  • Extraction solution: 80:20 (v/v) acetonitrile/water with a known concentration of [¹⁵N₂]-orotic acid as an internal standard.

  • 96-well filter plate

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Place a 3 mm DBS punch into each well of a 96-well filter plate.

    • Add 100 µL of extraction solution to each well.

    • Seal the plate and shake for 30 minutes at room temperature.

  • Extraction: Centrifuge the filter plate to collect the eluate in a clean 96-well collection plate.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the extract into the LC-MS/MS system.

    • LC Conditions: Use a C18 or HILIC column with a gradient elution of water and acetonitrile containing 0.1% formic acid. A rapid gradient allows for a short run time (e.g., < 2 minutes).

    • MS/MS Conditions: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The typical transition for this compound is m/z 155 -> 111.[6][14]

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Self-Validation and QC:

  • Calibration Curve: Prepare a calibration curve using standards prepared in a blank matrix (e.g., blood from a healthy donor).

  • Internal Standard Response: Monitor the peak area of the internal standard in all samples. Significant variation may indicate a problem with sample preparation or injection.

  • QC Samples: Analyze at least three levels of QC materials (low, medium, and high) with each batch of samples.

Visualization of Key Processes

This compound Metabolism and Associated Disorders

The following diagram illustrates the central role of this compound in pyrimidine synthesis and how defects in the urea cycle or UMP synthase lead to its accumulation.

OroticAcidPathway cluster_UreaCycle Urea Cycle (Mitochondria) cluster_PyrimidineSynthesis Pyrimidine Synthesis (Cytosol) CarbamoylPhosphate Carbamoyl Phosphate Citrulline Citrulline CarbamoylPhosphate->Citrulline OroticAcid This compound CarbamoylPhosphate->OroticAcid Diversion in OTC Deficiency Ornithine Ornithine Ornithine->Citrulline OTC Defect1 OTC Deficiency: Blocks this step, causing Carbamoyl Phosphate to accumulate and enter pyrimidine synthesis. OMP Orotidine-5'-monophosphate OroticAcid->OMP UMP Synthase (OPRT activity) Defect2 Hereditary Orotic Aciduria: Deficiency in UMP Synthase prevents conversion of this compound. UMP Uridine Monophosphate (UMP) OMP->UMP UMP Synthase (ODC activity)

Caption: Metabolic pathway of this compound and points of disruption.

Troubleshooting Workflow for High Background in Colorimetric Assays

This diagram outlines a logical approach to diagnosing and resolving high background signals.

TroubleshootingWorkflow Start High Background Signal Observed CheckBlank Is the blank reading also high? Start->CheckBlank CheckReagents Are reagents fresh and properly prepared? SampleIssue Suspect sample interference CheckReagents->SampleIssue Yes ReagentIssue Reagent contamination or degradation CheckReagents->ReagentIssue No CheckBlank->CheckReagents Yes CheckBlank->SampleIssue No Cleanup Implement sample cleanup step (e.g., cation-exchange resin) SampleIssue->Cleanup PrepareFresh Prepare fresh reagents and repeat ReagentIssue->PrepareFresh Resolved Problem Resolved PrepareFresh->Resolved Cleanup->Resolved

Caption: Decision tree for troubleshooting high background signals.

References

Validation & Comparative

A Comparative Toxicological Analysis: Orotic Acid vs. 5-Fluoroorotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Two Faces of a Pyrimidine Precursor

Orotic acid, a non-protein amino acid, is a key intermediate in the de novo biosynthesis of pyrimidines, essential building blocks for DNA and RNA.[1] Under normal physiological conditions, it is a transient metabolite. However, its accumulation, either through excessive dietary intake or genetic defects, can lead to pathological conditions.[1][2]

In contrast, 5-fluorothis compound (5-FOA) is a synthetic, fluorinated analog of this compound.[3] Its significance in research and clinical settings stems from its role as a pro-drug, which, upon metabolic activation, exerts potent cytotoxic effects.[4] This guide will dissect the contrasting toxicological landscapes of these two structurally related molecules.

Mechanisms of Toxicity: A Tale of Two Pathways

The toxicological footprints of this compound and 5-fluorothis compound are fundamentally different, arising from their distinct interactions with cellular machinery.

This compound: The Metabolic Disruptor

At physiological concentrations, this compound is non-toxic. However, at supraphysiological levels, its toxicity manifests primarily as hepatotoxicity, characterized by the development of fatty liver (hepatic steatosis).[2][5] This is a species-specific phenomenon, prominently observed in rats.[6]

The molecular mechanism underlying this compound-induced fatty liver involves the dysregulation of lipid metabolism through the AMPK/SREBP-1c signaling pathway .[6][7]

  • Inhibition of AMP-activated protein kinase (AMPK): High levels of this compound suppress the phosphorylation of AMPK, a key cellular energy sensor.[6]

  • Activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): The inhibition of AMPK leads to the activation of SREBP-1c, a master transcriptional regulator of lipogenesis.[1][6]

  • Increased Lipogenesis and Reduced Fatty Acid Oxidation: Activated SREBP-1c upregulates the expression of lipogenic genes, such as fatty acid synthase, leading to increased fatty acid synthesis.[1] Concurrently, this compound inhibits fatty acid β-oxidation.[1] The culmination of these effects is the accumulation of triglycerides in hepatocytes, resulting in fatty liver.

In humans, the primary toxicity associated with this compound is observed in the genetic disorder orotic aciduria .[8][9][10] This rare autosomal recessive condition is caused by a deficiency in the enzyme uridine monophosphate (UMP) synthase.[9][11] The inability to convert this compound to UMP leads to a massive accumulation and excretion of this compound, resulting in clinical manifestations such as megaloblastic anemia, developmental delays, and failure to thrive.[8][9][10]

Orotic_Acid_Toxicity OA High this compound AMPK AMPK Phosphorylation ↓ OA->AMPK LKB1 LKB1 Proteasomal Degradation ↑ OA->LKB1 FAO Fatty Acid β-Oxidation ↓ OA->FAO SREBP1c SREBP-1c Activation ↑ AMPK->SREBP1c Inhibition Lifted LKB1->AMPK FAS Fatty Acid Synthase ↑ SREBP1c->FAS TG Triglyceride Accumulation FAS->TG FAO->TG Reduced Breakdown FattyLiver Hepatic Steatosis (Fatty Liver) TG->FattyLiver

5-Fluorothis compound: The Pro-Drug Turned Cytotoxin

The toxicity of 5-fluorothis compound is not inherent to the molecule itself but is a consequence of its metabolic conversion to the potent antimetabolite, 5-fluorouracil (5-FU) .[4] This conversion is catalyzed by the enzymes of the pyrimidine biosynthesis pathway, making cells with a functional URA3 gene (in yeast) or its mammalian equivalent susceptible to its effects.[3]

The cytotoxic cascade initiated by 5-FOA proceeds as follows:

  • Metabolic Activation: 5-FOA is converted to 5-fluoroorotidine-5'-monophosphate (5-FOMP) by orotate phosphoribosyltransferase. 5-FOMP is then decarboxylated to 5-fluorouridine monophosphate (5-FUMP) by orotidine-5'-phosphate decarboxylase.[4]

  • Conversion to Active Metabolites: 5-FUMP is further metabolized to two active cytotoxic compounds:

    • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase and 5,10-methylenetetrahydrofolate, leading to the inhibition of this crucial enzyme.[12][13][14] The inhibition of thymidylate synthase depletes the intracellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair.[14]

    • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, leading to disruption of RNA synthesis and function.[13][15]

  • Induction of Apoptosis: The disruption of DNA and RNA synthesis triggers a cascade of signaling events, leading to cell cycle arrest and programmed cell death (apoptosis).[16] This process is often mediated by the activation of the p53 tumor suppressor protein and the caspase signaling pathway.[16][17][18]

Five_FOA_Toxicity FiveFOA 5-Fluorothis compound FiveFU 5-Fluorouracil (5-FU) FdUMP FdUMP TS Thymidylate Synthase FdUMP->TS Inhibition FUTP FUTP RNA_func RNA Dysfunction FUTP->RNA_func DNA_syn DNA Synthesis/Repair ↓ TS->DNA_syn p53 p53 Activation DNA_syn->p53 RNA_func->p53 Caspases Caspase Activation p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for this compound and the active metabolite of 5-fluorothis compound, 5-fluorouracil. Direct comparison of LD50 values should be approached with caution due to variations in administration routes and test species. IC50 values provide a more direct measure of cytotoxicity in specific cell lines.

CompoundTest Species/Cell LineRoute of Administration/AssayValue
This compound MouseOralLD50: >2000 mg/kg
5-Fluorouracil Esophageal Carcinoma Cell LinesCell Proliferation AssayIC50: 1.00 to 39.81 µM[19]
5-Fluorouracil Colon Cancer Cell Lines (HCT 116)MTT AssayIC50: ~185 µM (24h)[20]
5-Fluorouracil Breast Cancer Cell Lines (A431, HT29, HeLa)Cytotoxicity AssayIC50: 47.02 µM (A431), 85.37 µM (HT29), 43.34 µM (HeLa)[21]
5-Fluorouracil Colon Cancer SpheroidsCytotoxicity AssayIC50: up to 60-fold higher than 2D cultures[22]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the toxicological assessment of this compound and 5-fluorothis compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cultured cells.

MTT_Workflow start Start seed 1. Seed cells in 96-well plate (1 x 10^4 cells/well) start->seed incubate1 2. Incubate for 24h at 37°C, 5% CO2 seed->incubate1 treat 3. Treat with serial dilutions of test compound incubate1->treat incubate2 4. Incubate for 72h treat->incubate2 add_mtt 5. Add 28 µL of 2 mg/mL MTT solution incubate2->add_mtt incubate3 6. Incubate for 1.5h at 37°C add_mtt->incubate3 solubilize 7. Remove medium and add 130 µL DMSO incubate3->solubilize shake 8. Shake for 15 min at 37°C solubilize->shake read 9. Measure absorbance at 492 nm shake->read analyze 10. Calculate IC50 read->analyze end End analyze->end

Materials:

  • 96-well flat-bottom microplates

  • Cell line of interest

  • Complete cell culture medium

  • Test compound (this compound or 5-Fluorothis compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[23]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[24] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[24]

  • MTT Addition: After the incubation period, add 28 µL of 2 mg/mL MTT solution to each well.[24]

  • Formazan Formation: Incubate the plate for 1.5 hours at 37°C.[24] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 130 µL of DMSO to each well to dissolve the crystals.[24]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes at 37°C to ensure complete dissolution.[24] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: 5-Fluorothis compound (5-FOA) Toxicity Assay in Saccharomyces cerevisiae

This protocol is used to select for yeast cells that have lost a functional URA3 gene, as these cells are resistant to the toxic effects of 5-FOA.

FiveFOA_Yeast_Workflow start Start culture 1. Inoculate yeast cells in 5mL YPD and grow overnight at 30°C start->culture prepare_plates 2. Prepare SD minimal medium plates with and without 5-FOA culture->prepare_plates plate 3. Plate serial dilutions of yeast culture on both types of plates prepare_plates->plate incubate 4. Incubate plates at 30°C for 2-3 days plate->incubate observe 5. Observe and compare growth incubate->observe end End observe->end

Materials:

  • Saccharomyces cerevisiae strain of interest

  • YPD (Yeast Extract Peptone Dextrose) medium

  • SD (Synthetic Dextrose) minimal medium components (Yeast Nitrogen Base without amino acids and ammonium sulfate, ammonium sulfate, glucose)

  • Amino acid dropout mix (-Ura)

  • Uracil

  • 5-Fluorothis compound (5-FOA)

  • Agar

  • Sterile petri dishes

  • Sterile water

  • Incubator at 30°C

Procedure:

  • Prepare Media:

    • SD/-Ura plates: Prepare SD minimal medium lacking uracil.

    • SD/5-FOA plates: Prepare SD minimal medium containing 1 g/L 5-FOA and supplemented with uracil (50 mg/L).[25] Autoclave the medium and agar separately, and add the 5-FOA and uracil to the cooled medium before pouring the plates.[25][26]

  • Yeast Culture: Inoculate a single colony of the yeast strain into 5 mL of liquid YPD medium and grow overnight at 30°C with shaking.[26]

  • Plating: Prepare serial dilutions of the overnight culture in sterile water. Plate a small volume (e.g., 100 µL) of each dilution onto both SD/-Ura and SD/5-FOA plates.

  • Incubation: Incubate the plates at 30°C for 2-3 days.[26]

  • Analysis:

    • Growth on SD/-Ura: Cells with a functional URA3 gene will grow on this medium.

    • Growth on SD/5-FOA: Only cells that have lost the URA3 gene (or have a mutation in it) will be able to grow on this medium, as they cannot convert the non-toxic 5-FOA into the toxic 5-FU.

Conclusion

The toxicological profiles of this compound and 5-fluorothis compound are dictated by their distinct metabolic fates. This compound, a natural metabolite, exhibits toxicity at high concentrations by disrupting hepatic lipid metabolism. In contrast, the synthetic analog 5-fluorothis compound serves as a pro-drug, with its potent cytotoxicity arising from its conversion to the chemotherapeutic agent 5-fluorouracil, which interferes with DNA and RNA synthesis. A thorough understanding of these divergent mechanisms is paramount for researchers in the fields of metabolic diseases, cancer biology, and drug development. The experimental protocols provided herein offer a framework for the robust assessment of these compounds in a laboratory setting.

References

comparing the metabolic roles of orotic acid and uracil as pyrimidine precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of pyrimidine nucleotides is a cornerstone of cellular life, providing the essential building blocks—cytosine, uracil, and thymine—for the replication and transcription of the genetic code.[1] Cells maintain their pyrimidine pools through two interconnected routes: the energy-intensive de novo synthesis pathway and the more efficient salvage pathway.[2] The choice of precursor for pyrimidine synthesis, whether in a research setting or for therapeutic intervention, can have profound metabolic consequences. This guide provides an in-depth comparison of two central pyrimidine precursors: orotic acid , a key intermediate of the de novo pathway, and uracil , a primary substrate for the salvage pathway.[2] By examining their distinct metabolic roles, transport mechanisms, and enzymatic conversions, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work targeting pyrimidine metabolism.

The Metabolic Landscape: De Novo and Salvage Pathways

Cells have evolved two distinct yet complementary strategies to generate pyrimidine nucleotides. The activity of these pathways is tightly regulated and varies significantly based on cell type, proliferative state, and metabolic conditions.[3][4]

The De Novo Synthesis Pathway: Building from Scratch

The de novo pathway constructs the pyrimidine ring from simple, ubiquitous molecules like bicarbonate, aspartate, and glutamine.[1] This anabolic process is crucial for rapidly dividing cells to meet the high demand for DNA and RNA synthesis.[4]

The pathway proceeds through several key steps:

  • Formation of Carbamoyl Phosphate: The process is initiated in the cytoplasm by the enzyme carbamoyl phosphate synthetase II (CPS II), which catalyzes the rate-limiting step. This reaction is subject to feedback inhibition by the downstream product UTP, ensuring tight regulation of the pathway.[1][5]

  • Synthesis of this compound: Through a series of enzymatic reactions involving the multifunctional CAD protein, carbamoyl phosphate is converted to dihydroorotate. The mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) then oxidizes dihydroorotate to form This compound .[1][6]

  • Formation of the First Pyrimidine Nucleotide (UMP): this compound is the final free pyrimidine base synthesized. It is then converted to orotidine 5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT). Subsequently, OMP decarboxylase removes a carboxyl group to yield uridine monophosphate (UMP), the foundational pyrimidine nucleotide from which all others (UTP, CTP, and TTP) are derived.[1][7] In mammals, OPRT and OMP decarboxylase activities are contained within a single bifunctional protein called UMP synthase.[8][9]

de_novo_pathway cluster_cytoplasm Cytoplasm Glutamine Glutamine CP Carbamoyl Phosphate Glutamine->CP CPS II CO2 CO2 CO2->CP CPS II ATP ATP ATP->CP CPS II CA Carbamoyl Aspartate CP->CA ATCase Aspartate Aspartate Aspartate->CA DHO Dihydroorotate CA->DHO Dihydroorotase OA This compound DHO->OA DHODH (Mitochondria) OMP Orotidine 5'-Monophosphate OA->OMP OPRT (UMP Synthase) PRPP PRPP PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP OMP Decarboxylase (UMP Synthase) UTP UTP UMP->UTP UTP->CP Feedback Inhibition

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.
The Salvage Pathway: The Art of Recycling

In contrast to the energy-demanding de novo route, the salvage pathway is an energy-efficient mechanism that recycles pre-existing pyrimidine bases (like uracil) and nucleosides (like uridine) obtained from nucleic acid degradation or extracellular sources.[2] This pathway is particularly vital in non-proliferating tissues or as a compensatory mechanism when de novo synthesis is impaired.[1][4]

Uracil enters the salvage pathway through two primary routes:

  • Direct Conversion to UMP: The enzyme uracil phosphoribosyltransferase (UPRT) directly converts uracil to UMP using phosphoribosyl pyrophosphate (PRPP) as the ribose-phosphate donor.[2][10]

  • Two-Step Conversion via Uridine: Uracil can be converted to the nucleoside uridine by uridine phosphorylase. Uridine is then phosphorylated by uridine kinase to form UMP.[2][11]

salvage_pathway cluster_salvage Salvage Pathway Uracil Uracil UMP Uridine Monophosphate (UMP) Uracil->UMP UPRT Uridine Uridine Uracil->Uridine Uridine Phosphorylase PRPP PRPP PRPP->UMP Uridine->UMP Uridine Kinase Ribose1P Ribose-1-P Ribose1P->Uridine ATP ATP ATP->UMP

Figure 2: Uracil Salvage Pathways.

Comparative Analysis: this compound vs. Uracil

The metabolic utility of this compound and uracil is dictated by their distinct points of entry into pyrimidine metabolism, their mechanisms of cellular uptake, and the enzymatic machinery required for their conversion to UMP.

FeatureThis compoundUracil
Metabolic Pathway De novo synthesis intermediate[12]Salvage pathway substrate[2]
Primary Enzyme(s) UMP Synthase (bifunctional: OPRT & OMP Decarboxylase)[8][9]UPRT or Uridine Phosphorylase & Uridine Kinase[2][11]
Cellular Transport Slow, non-mediated permeation; rate-limiting.[13][14] Requires anion transporters (e.g., SLC family).[15]Rapid, facilitated transport via a saturable system.[13][14]
Transport t1/2 (25°C) 2890 to 6930 seconds[14]25 to 58 seconds[14]
Key Pathology Orotic Aciduria: UMP synthase deficiency leads to this compound buildup.[8][9]Not directly associated with a primary genetic disorder of its salvage.
Therapeutic Relevance Accumulates in urea cycle disorders.[16]Uracil analogs (e.g., 5-FU) are key chemotherapeutics activated by the salvage pathway.[1]
Causality Behind Experimental Observations

1. Cellular Uptake: A Critical Rate-Limiting Step

Experimental data reveals a stark contrast in how these precursors enter the cell. Uracil is rapidly taken up via a facilitated transport system, sharing a carrier with the chemotherapy drug 5-fluorouracil.[13][17] Studies in various mammalian cell lines have shown that this transport system can quickly equilibrate intracellular and extracellular concentrations, with a half-time (t1/2) of under one minute.[14]

Conversely, this compound, which is an anion at physiological pH, permeates the cell membrane much more slowly.[15] Its uptake appears to be non-mediated and can be the rate-determining step in its conversion to intracellular nucleotides, with a t1/2 measured in the range of 48 to 115 minutes.[13][14] This fundamental difference in transport kinetics is a critical consideration. For experiments requiring rapid changes in pyrimidine pools, uracil or uridine are far more effective precursors. The slow uptake of this compound means that its metabolic effects will be observed on a much longer timescale.

2. Metabolic Context and Cell-Type Dependency

The relative contribution of the de novo and salvage pathways is highly dependent on the cellular context.

  • Proliferating vs. Differentiated Cells: Most normal, differentiated cells have low de novo synthesis activity and rely primarily on the salvage pathway.[4] In contrast, rapidly proliferating cells, including many types of cancer, exhibit significantly upregulated de novo synthesis to meet the high demand for nucleotides.[4][18] This makes the de novo pathway, and specifically enzymes like DHODH, an attractive target for cancer therapy.[19]

  • Experimental Evidence: Studies in Ehrlich ascites tumor cells using N¹⁵-labeled precursors demonstrated that the utilization of uracil for nucleic acid synthesis was of the same order of magnitude as that of this compound.[2] This indicates that in certain cancer cells, the salvage pathway is highly active and can contribute just as significantly as the de novo pathway to the pyrimidine pool.

3. Pathophysiological Insights from Orotic Aciduria

The rare genetic disorder hereditary orotic aciduria provides a powerful clinical illustration of these distinct pathways.[9] Caused by a deficiency in the bifunctional UMP synthase, patients cannot efficiently convert this compound to UMP.[8][20] This leads to a massive accumulation and excretion of this compound in the urine, accompanied by megaloblastic anemia and failure to thrive due to a deficit of pyrimidine nucleotides.[8][21]

Crucially, the condition is treated by administering uridine .[8] Uridine is taken up by cells and converted to UMP by the salvage enzyme uridine kinase, effectively bypassing the genetic block in the de novo pathway. This not only replenishes the pyrimidine pool, alleviating the anemia, but the resulting increase in UTP levels also provides the necessary feedback inhibition on CPS II, shutting down the overproduction of this compound.[5] This elegant therapeutic strategy perfectly highlights the separate and complementary roles of the two pathways.

Experimental Protocols & Workflows

To empirically compare the metabolic roles of this compound and uracil, specific, self-validating experimental designs are required. The choice of experiment is dictated by the specific question: are we measuring flux into macromolecules, or the dynamics of the nucleotide pool itself?

Protocol 1: Comparative Radiolabel Incorporation into RNA

This protocol provides a direct, functional measure of how efficiently each precursor is incorporated into newly synthesized macromolecules.

Objective: To quantify and compare the rate of incorporation of [14C]this compound and [14C]uracil into total cellular RNA.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., HeLa, HepG2) in 6-well plates and grow to ~70-80% confluency.

  • Precursor Preparation: Prepare stock solutions of [14C]this compound and [14C]uracil of known specific activity.

  • Labeling: Remove the growth medium, wash cells with PBS, and add fresh medium containing either [14C]this compound or [14C]uracil (e.g., at a final concentration of 1 µCi/mL). Incubate for a defined time course (e.g., 0, 30, 60, 120 minutes).

  • Cell Lysis: At each time point, terminate the incubation by placing plates on ice. Aspirate the radioactive medium and wash cells twice with ice-cold PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., containing TRIzol or a similar reagent).

  • RNA Precipitation: Precipitate the total RNA from the lysate according to the manufacturer's protocol, typically involving chloroform extraction and isopropanol precipitation.

  • Washing: Wash the RNA pellet with 75% ethanol to remove unincorporated radiolabel and salts.

  • Quantification: Resuspend the RNA pellet in nuclease-free water. Quantify the RNA concentration using a spectrophotometer (A260).

  • Scintillation Counting: Transfer a known amount of the RNA solution to a scintillation vial with an appropriate scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Normalize the CPM to the amount of RNA quantified (e.g., CPM/µg RNA). Plot the normalized incorporation over time for both precursors.

Causality and Validation: This experiment is self-validating as it measures a direct biological outcome—the synthesis of RNA. The inclusion of a time course allows for the calculation of initial incorporation rates, reflecting the true metabolic flux. Comparing the slopes of the incorporation curves for this compound and uracil provides a quantitative measure of their relative efficiencies as precursors for RNA synthesis in that specific cell type.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Cell Culture (e.g., HeLa cells) Incubate 3. Incubate Cells with Precursors (Time Course: 0, 30, 60, 120 min) Culture->Incubate Label 2. Prepare Radiolabeled Precursors ([14C]this compound & [14C]Uracil) Label->Incubate Lyse 4. Cell Lysis & RNA Precipitation Incubate->Lyse Quant 5. Quantify RNA (A260) Lyse->Quant Count 6. Scintillation Counting (CPM) Quant->Count Analyze 7. Data Analysis (Normalize CPM/µg RNA, Plot vs. Time) Count->Analyze

Figure 3: Experimental Workflow for Radiolabel Incorporation.

Conclusion and Future Directions

This compound and uracil represent two fundamentally different entry points into pyrimidine metabolism, serving the de novo and salvage pathways, respectively. The primary distinction lies in their cellular uptake kinetics and the enzymatic pathways they engage. Uracil's rapid, facilitated transport makes it an efficient substrate for the salvage pathway, capable of quickly replenishing nucleotide pools. In contrast, this compound's slow permeation into the cell can be a rate-limiting factor for the de novo pathway, making it a less immediate source of pyrimidines.[13][14]

The choice between these precursors in an experimental setting must be guided by the specific biological question and the metabolic characteristics of the model system.[2] For drug development professionals, understanding this dichotomy is critical. Targeting the de novo pathway with inhibitors has proven a valuable strategy in oncology and virology, but the cellular capacity to utilize the salvage pathway via precursors like uracil can be a significant mechanism of resistance.[22][23] Future therapeutic strategies may therefore benefit from co-targeting both pathways, a rational approach grounded in the distinct yet complementary metabolic roles of this compound and uracil.

References

A Cross-Species Comparative Guide to Orotic Acid Metabolism and Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways across different species is not merely an academic exercise—it is a cornerstone of effective research and translational science. Orotic acid, a key intermediate in the de novo biosynthesis of pyrimidines, sits at the heart of a pathway essential for DNA/RNA synthesis and cellular proliferation. The enzymes governing its metabolism exhibit significant variations across species, a critical consideration for drug development, toxicology, and the study of metabolic diseases.

This guide provides an in-depth, objective comparison of this compound metabolism and the kinetics of its associated enzymes across key species. We will move beyond simple descriptions to explore the causal relationships behind experimental choices and the functional implications of structural and kinetic differences, providing a robust framework for laboratory investigation.

Section 1: The De Novo Pyrimidine Biosynthesis Pathway: A Universal Blueprint with Species-Specific Adaptations

All organisms, from bacteria to humans, require a steady supply of pyrimidine nucleotides (UTP, CTP) for survival. The de novo synthesis pathway builds these molecules from simple precursors like bicarbonate, aspartate, and glutamine. This compound emerges as a central intermediate in this highly conserved six-step process leading to the formation of Uridine Monophosphate (UMP), the precursor to all other pyrimidines.[1]

The overall pathway is depicted below. While the sequence of reactions is largely conserved, the organization, regulation, and subcellular localization of the constituent enzymes can differ significantly.[2]

Pyrimidine_Biosynthesis cluster_mitochondrion Mitochondrial Inner Membrane (Mammals) Bicarbonate Bicarbonate + Glutamine + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate CAD (CPSII) Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD (ATCase) Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD (DHOase) DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Transport Orotate This compound Orotate->Orotate OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP UMPS (OPRT) UMP Uridine-5'-Monophosphate (UMP) OMP->UMP UMPS (OMPDC) DHODH->Orotate Oxidation (Quinone -> QH2)

Figure 1: De Novo Pyrimidine Biosynthesis Pathway in Mammals.

A key architectural difference between prokaryotes and eukaryotes lies in the genetic organization of the pathway's enzymes. In mammals, the first three steps are catalyzed by a single multifunctional protein known as CAD (Carbamoyl-Phosphate Synthetase II, Aspartate Transcarbamoylase, and Dihydroorotase).[3] Similarly, the final two steps are catalyzed by another bifunctional enzyme, UMP Synthase (UMPS) , which contains both orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (OMPDC) activities.[4] In contrast, in most bacteria and yeast, these enzymes are expressed as separate, monofunctional proteins.[5][6] This fusion in higher eukaryotes is believed to enhance catalytic efficiency through substrate channeling and to provide greater stability.[4]

Section 2: Comparative Enzyme Analysis: A Tale of Divergent Kinetics and Structures

The kinetic properties and structure of the enzymes that metabolize this compound and its precursors are central to understanding species-specific differences. These variations have profound implications for drug development, as a compound that effectively inhibits a rodent enzyme may be far less potent against its human ortholog.

Dihydroorotate Dehydrogenase (DHODH)

DHODH catalyzes the only redox reaction in the pathway: the oxidation of dihydroorotate to orotate.[7] This enzyme is a major target for immunosuppressive and anti-proliferative drugs. DHODHs are broadly classified into two families:

  • Class 1: Cytosolic enzymes found predominantly in gram-positive bacteria and some yeasts (like Saccharomyces cerevisiae). They can use electron acceptors like NAD+ or fumarate.[8]

  • Class 2: Membrane-bound enzymes found in mammals, insects, and most fungi. These are flavoenzymes located on the inner mitochondrial membrane that use quinones as their physiological electron acceptor.[7][8]

This fundamental difference in localization and cofactor usage is a critical point of divergence. For drug developers, the human Class 2 DHODH presents a distinct target from the Class 1 enzymes found in many pathogens.

Kinetic and Inhibitor Sensitivity Comparison: Significant kinetic differences exist even within the same class. For instance, the immunosuppressive drug Brequinar is a much more potent inhibitor of human DHODH than the rat enzyme, whereas the active metabolite of Leflunomide (A77-1726) is more effective against the rat enzyme.[9] These discrepancies underscore the risk of relying solely on rodent models for predicting clinical efficacy in humans.

ParameterHumanRatP. berghei (rodent malaria)
Enzyme Class Class 2Class 2Class 2
Km (Dihydroorotate) ~5-50 µM~5-50 µM23 µM[10]
IC50 (Brequinar) 10 nM [9]367 nM [9]N/A
IC50 (A77-1726) 1.1 µM [9]19 nM [9]N/A
Table 1: Comparative properties and inhibitor sensitivities of DHODH. Note the significant species-dependent variation in IC50 values for common inhibitors.
UMP Synthase (UMPS): A Tale of Two Fused Domains

In mammals, the conversion of this compound to UMP is a two-step process catalyzed by the bifunctional enzyme UMPS.[4]

  • Orotate Phosphoribosyltransferase (OPRT) domain: Catalyzes the addition of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to this compound, forming orotidine-5'-monophosphate (OMP).[6]

  • Orotidine-5'-Monophosphate Decarboxylase (OMPDC) domain: Catalyzes the decarboxylation of OMP to yield UMP.[5]

In bacteria and yeast, OPRT and OMPDC are separate monofunctional proteins.[5][6] This fusion in eukaryotes provides kinetic advantages and stability.[11] A deficiency in UMPS activity in humans leads to the rare genetic disorder hereditary orotic aciduria, characterized by the buildup of this compound, megaloblastic anemia, and developmental delays.[12]

Kinetic Comparison: OMPDC is renowned for its extraordinary catalytic proficiency, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction without any cofactors.[5] While the core mechanism is conserved, kinetic parameters can vary. Studies comparing OMPDC from the yeast S. cerevisiae and the thermophilic archaeon Methanothermobacter thermautotrophicus show differences in thermodynamic activation parameters, which are attributed to variations in the flexibility and size of the active site loops.

Enzyme DomainP. falciparum (Complex)S. cerevisiae (Monofunctional)M. tuberculosis (Monofunctional)
OPRT Km (PRPP) 9.3 µM[13]N/A~44 µM[14]
OPRT kcat/Km 3.8 x 10⁸ M⁻¹s⁻¹[13]N/A1.3 x 10⁶ M⁻¹s⁻¹ (for orotate)[14]
OMPDC kcat N/A~39 s⁻¹N/A
OMPDC Km (OMP) N/A~7 µMN/A
Table 2: Comparative kinetic parameters for OPRT and OMPDC domains. Data for monofunctional enzymes and domains within complexes show significant variation.

Section 3: Species-Specific Metabolic Regulation

The regulation of pyrimidine biosynthesis also exhibits significant species-specific differences.

  • In Bacteria (e.g., E. coli): The primary regulatory control point is aspartate transcarbamylase (ATCase) , the second enzyme in the pathway. It is allosterically inhibited by the downstream product CTP and activated by ATP.

  • In Mammals: The committed and rate-limiting step is the first one, catalyzed by the CPSII domain of the CAD protein . This enzyme is subject to feedback inhibition by UTP and is allosterically activated by PRPP.

This difference in regulatory strategy is fundamental. A drug targeting the regulatory site of bacterial ATCase would likely have no effect on the mammalian pathway, presenting an attractive strategy for antibiotic development.

Section 4: Methodologies for Kinetic Analysis: A Protocol for DHODH Activity

To provide actionable guidance, we present a validated, self-validating protocol for determining the kinetic parameters of DHODH. The choice of a spectrophotometric assay is based on its robustness, accessibility, and ease of continuous monitoring.

Principle: This assay measures the DHODH-dependent reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which results in a measurable decrease in absorbance at 600-610 nm. This method allows for the continuous monitoring of enzyme activity.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Enzyme Prepare Recombinant DHODH Solution Add_Enzyme Add 178 µL DHODH Solution Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Inhibitor Serial Dilutions (in DMSO) Add_Inhibitor Add 2 µL Inhibitor or DMSO (Control) Prep_Inhibitor->Add_Inhibitor Prep_Reagents Prepare Substrate & Cofactor Stocks (DHO, DCIP, CoQ10) Add_Reaction_Mix Initiate with 20 µL Reaction Mix (DHO, DCIP, CoQ10) Prep_Reagents->Add_Reaction_Mix Add_Inhibitor->Add_Enzyme Incubate Incubate 15 min at Room Temp Add_Enzyme->Incubate Incubate->Add_Reaction_Mix Measure_Abs Immediately Measure Absorbance at 600 nm (kinetic read, 10-15 min) Add_Reaction_Mix->Measure_Abs Calc_Rate Calculate Initial Rate (V₀) from Linear Slope Measure_Abs->Calc_Rate Plot_Inhibition Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot_Inhibition Calc_IC50 Determine IC50 using Non-linear Regression Plot_Inhibition->Calc_IC50

Figure 2: Experimental Workflow for a DHODH Inhibition Assay.

Detailed Step-by-Step Protocol

A. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100. Causality: Tris provides stable buffering at the optimal pH for DHODH activity (~8.0). KCl mimics physiological ionic strength. Triton X-100 is a non-ionic detergent used to prevent protein aggregation and maintain the solubility of quinone cofactors.

  • Recombinant Enzyme: Dilute purified human or other species' DHODH in Assay Buffer to the desired final concentration.

  • Substrate/Cofactor Stocks:

    • Dihydroorotate (DHO): 10 mM stock in DMSO.

    • Coenzyme Q10 (CoQ10): 10 mM stock in DMSO. Causality: CoQ10 serves as a soluble analog of the natural membrane-bound ubiquinone electron acceptor.

    • 2,6-dichloroindophenol (DCIP): 2.5 mM stock in Assay Buffer. Causality: DCIP is the terminal electron acceptor and colorimetric indicator.

  • Inhibitor Stocks: Prepare a 10 mM stock of the test compound in 100% DMSO, then perform serial dilutions in DMSO.

B. Assay Procedure (per well of a 96-well plate):

  • Add 2 µL of inhibitor dilution (or DMSO for vehicle control) to each well.

  • Add 178 µL of the diluted DHODH enzyme solution.

  • Incubate the plate at room temperature for 15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Prepare a 10X Reaction Mix in Assay Buffer containing DHO, DCIP, and CoQ10 to achieve final concentrations of ~200 µM DHO, ~120 µM DCIP, and ~50 µM CoQ10 in the final 200 µL reaction volume. Causality: Substrate concentrations are typically set at or above the Km value to ensure the reaction rate is sensitive to enzyme concentration and inhibition, not substrate limitation.

  • Initiate the reaction by adding 20 µL of the 10X Reaction Mix to each well.

  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

C. Data Validation and Analysis:

  • Self-Validation: The vehicle control wells (DMSO only) should show a steady, linear decrease in absorbance over time. Wells with a potent, known DHODH inhibitor (e.g., Brequinar for human DHODH) should show a flat line (no activity). This confirms the assay is working as expected.

  • Calculate Initial Rates: Determine the initial velocity (V₀) for each concentration of inhibitor from the slope of the linear portion of the absorbance vs. time plot.

  • Determine IC50: Convert the rates to percentage inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.

Section 5: Implications for Drug Development and Translational Research

The documented differences in this compound metabolism have direct and significant consequences for drug development:

  • Target Specificity: The structural and kinetic differences between mammalian and microbial enzymes (e.g., DHODH, UMPS) can be exploited to design species-specific inhibitors, a key strategy for developing novel antibiotics or antiparasitic drugs with minimal host toxicity.[10]

  • Preclinical Model Selection: The observation that common DHODH inhibitors have dramatically different potencies against human and rat enzymes highlights the critical importance of selecting appropriate animal models for preclinical studies.[9] Whenever possible, testing compounds against the purified human enzyme early in the discovery pipeline is advisable to avoid misleading results.

  • Understanding Toxicity: this compound itself can have species-specific toxic effects. For instance, high dietary intake of this compound can induce fatty liver in rats, a phenomenon not readily observed in other species. Understanding the metabolic capacity of different species is vital for toxicological risk assessment.

Conclusion

This compound metabolism, while a fundamentally conserved pathway, is a compelling example of evolutionary divergence in enzyme structure, kinetics, and regulation. For scientists in basic research and drug development, a thorough appreciation of these cross-species differences is indispensable. Relying on data from a single species can lead to flawed assumptions and translational failures. By employing the comparative approach and robust kinetic methodologies outlined in this guide, researchers can build a more accurate and predictive understanding of their targets, ultimately accelerating the path from laboratory discovery to clinical application.

References

A Comparative Analysis of Orotic Acid's Metabolic Effects: From Physiological Function to Pathological Implications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Orotic Acid, a Pivotal Intermediate in Pyrimidine Metabolism

This compound (OA), historically known as vitamin B13, is a critical intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital cellular molecules.[1][2] Synthesized in the mitochondria and cytoplasm, its metabolic pathway is a cornerstone of cellular proliferation and function.[3] While maintaining a balanced physiological level of this compound is crucial for health, deviations from this equilibrium—either through genetic defects, metabolic stress, or dietary intake—can lead to a cascade of pathological consequences. This guide provides a comparative study of the metabolic effects of this compound in healthy versus pathological states, offering insights for researchers and professionals in drug development.

This compound Metabolism in Healthy Physiological States

In a healthy state, this compound is a transient intermediate, tightly regulated to meet the cellular demand for pyrimidines. Its primary role is to serve as a precursor for the synthesis of uridine monophosphate (UMP), a foundational pyrimidine nucleotide.[2][4]

The Core Pathway: De Novo Pyrimidine Synthesis

The synthesis of this compound is a multi-step enzymatic process that begins with carbamoyl phosphate and aspartate.[5] The final steps involve the conversion of dihydroorotate to this compound by dihydroorotate dehydrogenase (DHODH), and subsequently, the conversion of this compound to orotidine-5'-monophosphate (OMP) by the bifunctional enzyme UMP synthase.[3][6] OMP is then decarboxylated to UMP, which serves as the precursor for all other pyrimidine nucleotides.[2]

Pyrimidine_Synthesis cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CPSII, ATCase, DHOase Aspartate Aspartate Aspartate->Dihydroorotate This compound This compound Dihydroorotate->this compound DHODH OMP OMP This compound->OMP UMPS (OPRT) UMP UMP OMP->UMP UMPS (ODC) Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides

Figure 1: Simplified diagram of the de novo pyrimidine synthesis pathway, highlighting the central role of this compound.

Physiological Roles Beyond Nucleotide Synthesis

Beyond its role as a precursor, this compound and its derivatives are involved in various physiological processes. It is a natural component of milk and is involved in the regulation of gene transcription.[7][8] Furthermore, this compound has been investigated for its potential cardioprotective and neuroprotective effects, likely through its contribution to nucleotide pools and cellular energy metabolism.[9][10][11]

Metabolic Dysregulation: this compound in Pathological States

The metabolic landscape shifts dramatically when this compound homeostasis is disrupted. Elevated levels of this compound, a condition known as orotic aciduria, are a hallmark of several inherited metabolic disorders and can also be induced by certain physiological stressors or dietary interventions.

Hereditary Orotic Aciduria: A Classic Enzyme Deficiency

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency in the UMP synthase enzyme.[6][12] This deficiency leads to a blockage in the pyrimidine synthesis pathway, resulting in the accumulation and excessive excretion of this compound in the urine.[13][14]

Clinical Manifestations of Hereditary Orotic Aciduria:

  • Megaloblastic Anemia: A key feature is a megaloblastic anemia that is unresponsive to vitamin B12 or folic acid treatment.[6][12] This is due to the impaired synthesis of pyrimidines necessary for red blood cell production.[15]

  • Growth and Developmental Delay: Patients often exhibit failure to thrive and developmental delays.[13][15]

  • Neurological Symptoms: Neurological abnormalities, including intellectual disability, can also be present.[13][16]

  • Crystalluria: The high concentration of this compound in the urine can lead to the formation of crystals, potentially causing urinary tract obstruction.[13]

Secondary Orotic Aciduria: A Consequence of Urea Cycle Disorders

Elevated this compound levels can also be a secondary manifestation of other metabolic disorders, most notably urea cycle defects such as Ornithine Transcarbamylase (OTC) deficiency.[3][6] In these conditions, the accumulation of carbamoyl phosphate in the mitochondria leads to its spillover into the cytoplasm, where it enters the pyrimidine synthesis pathway, resulting in an overproduction of this compound.[17]

Distinguishing Hereditary vs. Secondary Orotic Aciduria: A key diagnostic differentiator is the presence of hyperammonemia in urea cycle disorders, which is absent in hereditary orotic aciduria.[6][18] Blood urea nitrogen (BUN) levels are typically decreased in OTC deficiency due to the impaired urea synthesis.[6]

Dietary and Drug-Induced Orotic Aciduria

High dietary intake of this compound, particularly in animal models, has been shown to induce a fatty liver.[7][19][20] This is thought to be due to an impairment of lipoprotein metabolism.[20][21] Certain drugs can also interfere with pyrimidine metabolism and lead to increased this compound excretion.[17]

Comparative Summary of Metabolic Effects

FeatureHealthy StatePathological State (Orotic Aciduria)
This compound Level Low and tightly regulatedMarkedly elevated in blood and urine
Pyrimidine Synthesis Efficient production of UMP and downstream nucleotidesImpaired UMP synthesis (hereditary) or overwhelmed pathway (secondary)
Hematological Profile Normal erythropoiesisMegaloblastic anemia (unresponsive to B12/folate)[6][12]
Growth & Development NormalFailure to thrive, developmental delays[13][15]
Neurological Function NormalPotential for intellectual disability and other neurological symptoms[13][16]
Liver Metabolism Normal lipid metabolismCan induce fatty liver (especially with high dietary intake)[7][19][20]
Renal Function NormalRisk of crystalluria and obstructive uropathy[13]

Experimental Protocols for the Study of this compound Metabolism

Quantification of this compound in Biological Samples

The accurate measurement of this compound in urine, plasma, and dried blood spots is crucial for diagnosing and monitoring conditions associated with its dysregulation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high sensitivity and specificity.[22][23][24]

Step-by-Step LC-MS/MS Protocol for Urinary this compound:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to pellet any precipitate.

    • Dilute the supernatant (e.g., 1:20) with a solution containing a stable isotope-labeled internal standard (e.g., [1,3-¹⁵N₂]-orotic acid).[23][25] This internal standard is critical for accurate quantification.

  • Chromatographic Separation:

    • Inject the diluted sample into a liquid chromatography system.

    • Utilize a suitable column (e.g., a C18 reversed-phase or a hydrophilic interaction liquid chromatography (HILIC) column) to separate this compound from other urinary components.[22][24]

    • Employ a mobile phase gradient (e.g., acetonitrile and water with a buffer like ammonium acetate) to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the LC system into a tandem mass spectrometer.

    • Use electrospray ionization (ESI) in negative ion mode.

    • Monitor the specific mass-to-charge (m/z) transitions for this compound (e.g., m/z 155 to 111) and the internal standard.[23] This selected reaction monitoring (SRM) provides high specificity.

  • Data Analysis:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.[5]

LCMSMS_Workflow Urine Sample Urine Sample Dilution & IS Spiking Dilution & IS Spiking Urine Sample->Dilution & IS Spiking LC Separation LC Separation Dilution & IS Spiking->LC Separation MS/MS Detection (SRM) MS/MS Detection (SRM) LC Separation->MS/MS Detection (SRM) Data Analysis Data Analysis MS/MS Detection (SRM)->Data Analysis Concentration Result Concentration Result Data Analysis->Concentration Result

Figure 2: Workflow for the quantification of urinary this compound using LC-MS/MS.

Enzyme Activity Assays

Assessing the activity of enzymes involved in this compound metabolism, such as UMP synthase, is essential for diagnosing hereditary orotic aciduria. These assays typically involve incubating cell lysates (e.g., from erythrocytes) with radiolabeled substrates and measuring the formation of the product.

Conclusion and Future Directions

This compound is a metabolite of profound importance, sitting at the crossroads of health and disease. In healthy individuals, its metabolism is a well-orchestrated process essential for life. However, in pathological states, its accumulation can have far-reaching and detrimental effects on multiple organ systems. The comparative analysis presented in this guide underscores the critical need for a deep understanding of this compound metabolism for the diagnosis of inherited disorders, the monitoring of metabolic diseases, and the development of novel therapeutic strategies. Future research should continue to explore the nuanced roles of this compound in cellular signaling and gene regulation, as well as its potential as a therapeutic agent in specific contexts.

References

A Comparative Guide to the Validation of Analytical Methods for Orotic Acid in Newborn Screening Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Clinical Imperative for Orotic Acid Quantification

This compound (OA) is a critical intermediate metabolite in the pyrimidine nucleotide biosynthesis pathway. In the context of newborn screening (NBS), its measurement is paramount for the differential diagnosis of several inherited metabolic disorders, most notably urea cycle defects (UCDs) such as Ornithine Transcarbamylase (OTC) deficiency.[1][2] In these conditions, the accumulation of carbamoyl phosphate in the mitochondria leads to its overflow into the cytosol, where it enters the pyrimidine synthesis pathway, causing a significant increase in this compound production and excretion.[1][2] Consequently, elevated this compound in the presence of hyperammonemia is a key diagnostic indicator for UCDs.[1][2][3] The timely and accurate quantification of this compound in dried blood spots (DBS) is therefore essential for early detection and intervention, which can prevent severe neurological damage or death in affected infants.

This guide provides an in-depth comparison of the primary analytical methodologies for this compound quantification in a high-throughput newborn screening setting. We will delve into the experimental protocols, performance characteristics, and underlying scientific principles of each technique, grounded in authoritative standards and field-proven expertise.

Overview of Analytical Methodologies

The quantification of this compound in biological matrices, particularly DBS, has evolved from traditional colorimetric and enzymatic assays to more sophisticated chromatographic and mass spectrometric techniques. The primary methods discussed in this guide are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The current gold standard for newborn screening due to its high sensitivity, specificity, and multiplexing capabilities.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and cost-effective chromatographic method, often used in clinical chemistry but with limitations for high-throughput screening.

  • Enzymatic/Spectrophotometric Assays: Earlier methods that are specific but can be cumbersome and less sensitive compared to modern techniques.

Deep Dive: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the cornerstone of modern newborn screening laboratories. Its power lies in the coupling of physical separation by liquid chromatography with highly specific mass-based detection by tandem mass spectrometry. This combination allows for the accurate quantification of multiple analytes, including this compound, from a complex DBS matrix in a single, rapid analysis.[1][4][5]

Principle of the Method

The LC-MS/MS method involves three key stages:

  • Extraction: this compound and an internal standard are extracted from the DBS punch.

  • Chromatographic Separation: The extract is injected into an HPLC system, where this compound is separated from other endogenous components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for polar molecules like this compound.[4][6]

  • Mass Spectrometric Detection: The separated analyte passes into the mass spectrometer. In the ion source (typically Electrospray Ionization, ESI), this compound is ionized, usually in negative mode. The first quadrupole (Q1) selects the precursor ion (the deprotonated molecule, [M-H]⁻) of this compound, which has a mass-to-charge ratio (m/z) of 155.1.[7][8] This ion is then fragmented in the collision cell (Q2), and a specific product ion (e.g., m/z 111) is monitored by the third quadrupole (Q3).[7][9] This specific precursor-to-product ion transition is highly selective for this compound, minimizing analytical interference.[9]

Experimental Workflow & Protocol

The following protocol outlines a typical LC-MS/MS workflow for this compound analysis from DBS, integrating insights from multiple validated methods.[1][5][10]

Workflow Diagram

LC-MSMS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing DBS Dried Blood Spot (DBS) Punch Punch 3mm Disc DBS->Punch 1. Extraction Extraction with Acetonitrile/Water & Internal Standard Punch->Extraction 2. Centrifuge Centrifugation Extraction->Centrifuge 3. Supernatant Transfer Supernatant Centrifuge->Supernatant 4. LC HILIC Separation Supernatant->LC 5. Injection MS MS LC->MS 6. Elution Integration Peak Integration MS:f1->Integration 7. Signal Acquisition Calibration Calibration Curve Generation Integration->Calibration 8. Quantification Concentration Calculation Calibration->Quantification 9. Report Report Results Quantification->Report 10.

Caption: LC-MS/MS workflow for this compound from DBS.

Step-by-Step Protocol
  • Internal Standard (IS) Preparation: Prepare a working solution of a stable isotope-labeled internal standard, such as [1,3-¹⁵N₂]this compound, at a concentration of approximately 0.5 µmol/L in an 80:20 acetonitrile/water mixture.[1][5]

    • Expert Insight: The use of a stable isotope-labeled internal standard is critical in mass spectrometry.[11] It co-elutes with the analyte and experiences similar extraction inefficiencies and matrix effects (ion suppression or enhancement), allowing for highly accurate correction and quantification.[11]

  • Sample Preparation:

    • Punch a 3 mm disc from the DBS into a 96-well microplate.[1]

    • Add 100-150 µL of the working internal standard solution to each well.[1]

    • Seal the plate and shake at room temperature for 30 minutes to extract this compound.[1]

    • Centrifuge the plate to pellet the paper disc and any precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.[1]

  • LC-MS/MS Analysis:

    • Chromatography: Use a HILIC column for separation with a mobile phase gradient appropriate for retaining and eluting this compound.[4][6]

    • Mass Spectrometry: Operate the tandem mass spectrometer in negative ion ESI mode.[1][7]

    • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the transitions for this compound (e.g., quantifier m/z 155.1 → 111.0; qualifier m/z 155.1 → 42.0) and its internal standard.[7][9]

  • Data Analysis:

    • Quantify the this compound concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in a similar matrix (e.g., whole blood).

Method Validation & Performance

Validation should be performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), specifically NBS04 for tandem mass spectrometry in newborn screening.[12][13][14]

ParameterTypical Performance of LC-MS/MSSource(s)
Linearity Range 0.15 to 80 µmol/L[1][7]
Limit of Quantification (LOQ) ~0.15 - 0.38 µmol/L[7][8]
Intra-day Precision (%CV) < 10% (typically 0.8 - 9.6%)[4][6][10]
Inter-day Precision (%CV) < 15% (typically 5.8 - 17.3%)[4][6][10]
Accuracy / Recovery 75 - 115%[1][3][10]
Analysis Time per Sample 2 - 5 minutes[1][4]

Note: Performance characteristics can vary based on instrumentation, specific column chemistry, and extraction protocol.

Comparative Analysis of Alternative Methods

While LC-MS/MS is the preferred method, understanding alternative techniques provides valuable context for laboratories with different resource levels or specific analytical needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Workflow

HPLC-UV relies on the same chromatographic separation principles as LC-MS/MS but uses a UV detector to measure the absorbance of this compound as it elutes from the column. This compound has a characteristic UV absorbance maximum around 278-280 nm, which allows for its detection.[9][15]

HPLC-UV Workflow cluster_prep_uv Sample Preparation cluster_analysis_uv Analysis cluster_data_uv Data Processing Sample DBS or Urine Sample Extraction Protein Precipitation / Extraction Sample->Extraction HPLC Reversed-Phase C18 HPLC Separation Extraction->HPLC UV UV Detector (280 nm) HPLC->UV Quant Quantification via External Standard UV->Quant

Caption: General workflow for HPLC-UV analysis of this compound.

Performance and Limitations
ParameterTypical Performance of HPLC-UVSource(s)
Linearity Range 10 - 70 µg/mL (approx. 64 - 448 µmol/L)[16]
Limit of Quantification (LOQ) Higher than LC-MS/MS, may not be sufficient for baseline NBS levels[17]
Precision (%CV) < 2% (for pharmaceutical formulations)[16]
Specificity Lower than LC-MS/MS; susceptible to interference from co-eluting compounds[9]
Analysis Time per Sample Longer (e.g., 9-27 minutes) due to need for better chromatographic resolution[15][16]

Expert Insight: The primary drawback of HPLC-UV for newborn screening is its lower sensitivity and specificity compared to LC-MS/MS.[9] Endogenous compounds in DBS can co-elute and absorb at the same wavelength, leading to falsely elevated results. While robust for simpler matrices or higher concentrations, it lacks the specificity required for definitive NBS.[9]

Enzymatic / Spectrophotometric Assays
Principle and Workflow

These methods are based on the specific enzymatic conversion of this compound. A common approach involves the enzyme orotate phosphoribosyltransferase, which converts this compound to uridine 5'-phosphate. The amount of this compound is determined by measuring the difference in absorbance of a colored product before and after the specific enzymatic reaction.[18]

Enzymatic Assay Logic cluster_logic Assay Principle A1 Sample + Reagents (Measure Absorbance 1) A2 Add Specific Enzyme (Orotate Phosphoribosyltransferase) A1->A2 A3 Sample + Reagents + Enzyme (Measure Absorbance 2) A2->A3 Result [OA] ∝ (Absorbance 1 - Absorbance 2) A3->Result

Caption: Conceptual logic of a differential enzymatic assay.

Performance and Limitations
  • Specificity: Can be very high if the enzyme used is specific to this compound.[18]

  • Sensitivity: Generally lower than mass spectrometry-based methods.

  • Throughput: Low. These assays are often manual, labor-intensive, and not easily automated for the thousands of samples processed daily in NBS labs.

  • Matrix Effects: Can be susceptible to interference from substances in the DBS that inhibit the enzyme or affect the colorimetric reaction.

Head-to-Head Method Comparison

FeatureLC-MS/MSHPLC-UVEnzymatic Assay
Specificity Excellent (based on mass)Moderate (based on retention time & UV absorbance)Good to Excellent (based on enzyme)
Sensitivity (LOQ) Excellent (<1 µmol/L)Moderate to PoorPoor
Throughput High (<5 min/sample)Low to Moderate (>10 min/sample)Very Low
Multiplexing Excellent (can be combined with amino acid/acylcarnitine panels)[1][3]PoorNone
Robustness Good (Internal standard corrects for variability)GoodModerate (sensitive to inhibitors)
Initial Cost HighModerateLow
NBS Suitability Ideal / Gold Standard Not recommended for primary screeningNot suitable for high-throughput screening

Regulatory Considerations & Quality Assurance

All laboratory-developed tests for newborn screening must undergo rigorous validation to ensure they are fit for purpose. The CLSI NBS04-A guideline provides a comprehensive framework for validating MS/MS-based newborn screening tests.[12][13][14][19] Key validation experiments include:

  • Accuracy: Assessing the agreement between the measured value and the true value.

  • Precision: Evaluating both intra- and inter-assay variability (repeatability and reproducibility).

  • Analytical Sensitivity: Determining the Lower Limit of Quantification (LLOQ).

  • Analytical Specificity: Investigating interference from other substances.

  • Reportable Range: Defining the linear range of the assay.

  • Reference Intervals: Establishing normal ranges in the newborn population.[4][10]

Adherence to these guidelines ensures the trustworthiness and reliability of the results, which is critical given the clinical implications of a newborn screening test.[14]

Conclusion

For the validation of analytical methods for this compound in newborn screening, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the superior methodology. Its unparalleled sensitivity, specificity, and high-throughput capabilities make it the gold standard, aligning perfectly with the demands of modern, large-scale screening programs.[1] Methods such as HPLC-UV and enzymatic assays, while historically relevant, do not meet the stringent performance requirements for specificity and throughput necessary for primary newborn screening of this compound. The ability of LC-MS/MS to be multiplexed, allowing for the simultaneous analysis of this compound with the traditional amino acid and acylcarnitine panels from a single DBS punch, further solidifies its position as the most efficient and effective choice for protecting newborn health.[1][3]

References

A Comparative Guide to the Kinetic Properties of Dihydroorotate Dehydrogenase (DHODH) Across Species

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydroorotate Dehydrogenase as a Critical Metabolic Hub and Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme, catalyzing the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is fundamental for the synthesis of pyrimidines, essential building blocks for DNA, RNA, and glycoproteins. As such, DHODH activity is intrinsically linked to cellular proliferation and metabolism. Its critical role has positioned it as a validated therapeutic target for a range of diseases, from autoimmune disorders like rheumatoid arthritis and multiple sclerosis to cancers and parasitic infections.[2][3]

The therapeutic window for DHODH inhibitors often relies on the kinetic and structural differences of the enzyme between the host and the pathogen, or between healthy and rapidly dividing cancer cells. Understanding these species-specific variations in kinetic properties is therefore paramount for the rational design of selective and potent inhibitors. This guide provides a comprehensive comparison of the kinetic properties of DHODH from five distinct and medically relevant species: Homo sapiens (human), Plasmodium falciparum (the most virulent human malaria parasite), Trypanosoma cruzi (the causative agent of Chagas disease), Rattus norvegicus (rat, a common model organism), and Escherichia coli (a prokaryotic model).

Structural and Mechanistic Diversity: The Two Classes of DHODH

DHODH enzymes are broadly categorized into two classes based on their structure, cellular localization, and choice of electron acceptor.[1][4] This fundamental difference in their architecture directly impacts their kinetic behavior and inhibitor sensitivity.

  • Class 1 DHODH: These are cytosolic enzymes found in prokaryotes, some yeasts, and protozoa like Trypanosoma cruzi.[1][4] They are further subdivided based on their electron acceptor:

    • Class 1A: Homodimeric enzymes that utilize fumarate as the electron acceptor.

    • Class 1B: Heterotetrameric enzymes that employ NAD+ as the electron acceptor.[1] The catalytic mechanism for Class 1 DHODH is a concerted reaction where the two C-H bonds of dihydroorotate are broken simultaneously.[1]

  • Class 2 DHODH: These are monomeric, mitochondrial enzymes characteristic of higher eukaryotes, including humans, rats, and the parasite Plasmodium falciparum.[1][4] They are located on the inner mitochondrial membrane and are functionally linked to the electron transport chain, using coenzyme Q (ubiquinone) as their electron acceptor.[1] The catalytic mechanism of Class 2 DHODH proceeds in a stepwise fashion.[1][5]

This divergence in localization and electron acceptor is a key exploitable difference for drug development, particularly in targeting parasitic DHODHs.

DHODH Classification and Electron Flow cluster_class1 Class 1 DHODH (Cytosolic) cluster_class2 Class 2 DHODH (Mitochondrial) DHODH1A Class 1A (e.g., T. cruzi) Fumarate Fumarate DHODH1A->Fumarate e- Orotate Orotate DHODH1A->Orotate DHODH1B Class 1B NAD NAD+ DHODH1B->NAD e- DHODH1B->Orotate Succinate Succinate Fumarate->Succinate NADH NADH NAD->NADH DHODH2 Class 2 (e.g., Human, P. falciparum, Rat) CoQ Coenzyme Q DHODH2->CoQ e- DHODH2->Orotate ETC Electron Transport Chain CoQ->ETC DHO Dihydroorotate DHO->DHODH1A DHO->DHODH1B DHO->DHODH2

Figure 1. Classification and electron acceptor usage of DHODH enzymes.

Comparative Kinetic Parameters: A Quantitative Look at Species-Specific Differences

The efficiency of an enzyme is best described by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of substrate affinity, and the catalytic rate constant (kcat), which represents the turnover number. The ratio of kcat/Km provides a measure of the enzyme's catalytic efficiency. The following table summarizes the key kinetic parameters for DHODH from our selected species.

SpeciesDHODH ClassSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Homo sapiens 2Dihydroorotate~5-10~18~1.8 - 3.6 x 106
Coenzyme Q10~10-20--
Plasmodium falciparum 2Dihydroorotate14.40.251.7 x 104
Coenzyme Q622.50.361.6 x 104
Trypanosoma cruzi 1ADihydroorotate8.6--
Fumarate120--
Rattus norvegicus 2Dihydroorotate6.4--
Ubiquinone9.9--
Escherichia coli 2Dihydroorotate---
Menaquinone---

From this data, several key insights emerge:

  • Substrate Affinity: Human and rat DHODH exhibit a slightly higher affinity (lower Km) for dihydroorotate compared to the malarial parasite enzyme. The Km for the electron acceptor also varies, highlighting differences in the quinone-binding pocket.

  • Catalytic Efficiency: While a complete comparison of kcat/Km is challenging due to missing data, the available information suggests that the human enzyme has a significantly higher catalytic efficiency than that of P. falciparum. This difference in turnover rate can be a crucial factor in the differential sensitivity to inhibitors.

  • Distinct Electron Acceptors: The most profound difference lies between the Class 1 DHODH of T. cruzi, which uses fumarate, and the Class 2 enzymes that rely on coenzyme Q. This fundamental divergence in the active site and cofactor binding offers a prime opportunity for the development of highly selective inhibitors against Chagas disease.

Differential Inhibition Profiles: The Key to Therapeutic Selectivity

The structural and kinetic differences between DHODH orthologs translate into distinct inhibition profiles for various compounds. Two of the most well-studied DHODH inhibitors are Brequinar and the active metabolite of Leflunomide, A77-1726.

InhibitorH. sapiens IC50P. falciparum IC50T. cruzi IC50R. norvegicus IC50
Brequinar 10 nM[2]>10 µM-367 nM[2]
A77-1726 1.1 µM[2]>100 µM-19 nM[2]
Leflunomide 98 µM[2]--6.3 µM[2]

Note: IC50 values can vary based on assay conditions. Data for T. cruzi with these specific inhibitors is not as readily available.

The data clearly demonstrates:

  • Species Selectivity of Brequinar: Brequinar is a potent inhibitor of human DHODH but is significantly less effective against the rat enzyme and shows poor activity against the malarial parasite's enzyme. This highlights the subtle but critical differences in the inhibitor-binding pocket of Class 2 DHODHs.

  • Potency of A77-1726: The active metabolite of leflunomide, A77-1726, is a potent inhibitor of rat DHODH but is less so against the human enzyme.

  • Implications for Drug Development: The dramatic differences in inhibitor sensitivity underscore the feasibility of designing species-specific DHODH inhibitors. For instance, the lack of potent inhibitors for T. cruzi DHODH that are inactive against the human enzyme represents an ongoing area of research.

Experimental Protocols: A Guide to Measuring DHODH Kinetic Properties

Accurate determination of DHODH kinetic parameters is essential for inhibitor development and comparative studies. A widely used method is a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Standard DHODH Activity Assay Protocol (DCIP-based)

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of DCIP, which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is proportional to the rate of the DHODH-catalyzed reaction.

Materials:

  • Recombinant DHODH (from the species of interest)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10) or other appropriate quinone for Class 2 DHODH

  • Fumarate for Class 1A DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DHO in DMSO.

    • Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.

    • Prepare a 10 mM stock solution of CoQ10 in DMSO.

    • Dilute the recombinant DHODH in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • To the wells of a 96-well plate, add 2 µL of DMSO (for control) or inhibitor dilutions in DMSO.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for any inhibitor binding.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and the appropriate electron acceptor (CoQ10 or fumarate) in Assay Buffer. Final concentrations in a 200 µL reaction volume should be optimized but can start at approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the absorbance vs. time plot.

    • For Km and kcat determination, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation.

    • For IC50 determination, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.

DHODH Kinetic Assay Workflow A Prepare Reagents (Enzyme, Substrates, Buffers) B Plate Setup (Add Inhibitor/DMSO and Enzyme) A->B C Pre-incubation (Allow for inhibitor binding) B->C D Initiate Reaction (Add reaction mix) C->D E Spectrophotometric Reading (Measure Absorbance at 600 nm over time) D->E F Data Analysis (Calculate Velocity, Km, kcat, IC50) E->F

Figure 2. General workflow for a DHODH kinetic assay.

Conclusion and Future Directions

The comparative analysis of DHODH kinetic properties reveals a fascinating landscape of evolutionary adaptation and provides a solid foundation for targeted drug discovery. The distinct classes of DHODH, with their different cellular locations, structures, and electron acceptors, offer clear avenues for achieving therapeutic selectivity. While significant progress has been made in characterizing mammalian and P. falciparum DHODH, further detailed kinetic studies on other parasitic enzymes, such as that from T. cruzi, are warranted. A deeper understanding of the complete kinetic profiles, including kcat values for all species, will be instrumental in refining computational models for inhibitor design and ultimately leading to the development of novel, highly selective therapeutics against a range of human diseases.

References

A Researcher's Guide to Evaluating Novel Fluorogenic Probes for Orotic Acid: A Focus on Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Orotic Acid Detection

This compound (OA) is a key intermediate in the pyrimidine biosynthesis pathway. Elevated levels of this compound in biological fluids can be indicative of several metabolic disorders, including urea cycle defects such as ornithine transcarbamylase deficiency.[1] Consequently, the accurate and reliable quantification of this compound is of significant diagnostic and research importance. While several analytical methods exist, fluorogenic probes offer a compelling approach due to their potential for high sensitivity, real-time monitoring, and adaptability to high-throughput screening platforms.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the specificity and selectivity of novel fluorogenic probes for this compound. We will delve into the rationale behind experimental design, provide detailed protocols for interference studies, and compare the performance of fluorescence-based assays with established analytical techniques. Our focus is to equip you with the knowledge to not only assess a probe's performance but also to understand the critical parameters that underpin its utility in complex biological milieu.

The Imperative of Specificity and Selectivity in Probe Design

A fluorogenic probe's value is fundamentally determined by its ability to interact specifically with its target analyte, in this case, this compound, while remaining unresponsive to other molecules in the sample matrix.[2][3]

  • Specificity refers to the probe's ability to generate a signal exclusively in the presence of this compound.

  • Selectivity is a measure of the probe's preference for this compound over other, structurally similar or biologically abundant molecules.

Failure to rigorously validate these two parameters can lead to erroneous data and misinterpretation of biological phenomena. A probe that cross-reacts with other molecules will produce false-positive signals, rendering it unreliable for quantitative analysis.

Designing a Robust Evaluation Strategy: The Experimental Workflow

A systematic approach is essential for a thorough evaluation of a novel fluorogenic probe. The following workflow outlines the key stages of this process.

Probe_Evaluation_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_comparison Comparative Analysis cluster_conclusion Conclusion A Synthesize and Characterize Novel Probe B Prepare Stock Solutions of Probe and Analytes A->B C Specificity Assay: Fluorescence Response to this compound B->C D Selectivity Assay: Fluorescence Response to Potential Interferents B->D F Data Comparison and Performance Evaluation C->F D->F E Alternative Method Analysis (e.g., LC-MS/MS) E->F G Final Assessment of Probe Viability F->G

Caption: Experimental workflow for evaluating a novel fluorogenic probe.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for each experimental choice.

Protocol 1: Specificity Assay - Determining the Probe's Response to this compound

Objective: To characterize the fluorescence response of the novel probe to varying concentrations of this compound and determine its limit of detection (LOD) and limit of quantification (LOQ).

Materials:

  • Novel fluorogenic probe stock solution (e.g., 1 mM in DMSO)

  • This compound stock solution (e.g., 10 mM in a suitable buffer)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a dilution series of this compound: Serially dilute the this compound stock solution in the assay buffer to create a range of concentrations (e.g., from 1 µM to 100 µM). Include a blank control with only the assay buffer.

  • Add the novel probe: To each well of the microplate, add a fixed concentration of the novel probe (e.g., a final concentration of 10 µM).

  • Initiate the reaction: Add the different concentrations of this compound to the corresponding wells.

  • Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time, based on the probe's reaction kinetics. Protect the plate from light.

  • Measure fluorescence: Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the probe.

  • Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. Perform a linear regression analysis on the linear portion of the curve to determine the LOD and LOQ.

Causality Behind Experimental Choices:

  • The use of a 96-well black microplate minimizes background fluorescence and light scattering.

  • Incubation at a physiological temperature (37°C) mimics biological conditions.

  • The concentration range of this compound should encompass physiologically relevant levels.

Protocol 2: Selectivity Assay - Assessing Interference from Other Molecules

Objective: To evaluate the probe's response to a panel of potentially interfering molecules and determine its selectivity for this compound.

Materials:

  • Novel fluorogenic probe stock solution

  • This compound stock solution

  • Stock solutions of potential interfering molecules (see Table 1 for examples)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions: In separate wells of the microplate, prepare solutions containing:

    • Assay buffer only (blank)

    • Probe + this compound (positive control)

    • Probe + each potential interferent at a high concentration (e.g., 10-fold or 100-fold excess compared to the this compound concentration).

  • Add the novel probe: Add the novel probe to all wells at the same final concentration as in the specificity assay.

  • Incubate: Incubate the plate under the same conditions as the specificity assay.

  • Measure fluorescence: Measure the fluorescence intensity of each well.

  • Data Analysis: Compare the fluorescence intensity of the wells containing the interferents to the blank and the positive control. A significant increase in fluorescence in the presence of an interferent indicates a lack of selectivity.

Causality Behind Experimental Choices:

  • The selection of potential interferents is crucial. It should include molecules that are structurally similar to this compound (e.g., other pyrimidine and purine bases) and other biologically abundant molecules that could be present in the sample matrix.[4]

  • Testing interferents at a significant excess concentration provides a stringent test of the probe's selectivity.

Comparative Data Presentation

Clear and concise data presentation is paramount for an objective comparison.

Table 1: Selectivity of the Novel Fluorogenic Probe

Interferent MoleculeStructural ClassConcentration TestedFold Excess vs. OAFluorescence Intensity (Arbitrary Units)% Interference
Blank ---500%
This compound Analyte 10 µM - 5000 100%
UracilPyrimidine100 µM10x750.5%
ThyminePyrimidine100 µM10x600.2%
CytosinePyrimidine100 µM10x800.6%
AdeninePurine100 µM10x550.1%
GuaninePurine100 µM10x650.3%
Uric AcidPurine Metabolite100 µM10x900.8%
Ascorbic AcidVitamin1 mM100x1201.4%
GlutathioneTripeptide1 mM100x1001.0%

Table 2: Comparison of Analytical Methods for this compound Quantification

FeatureNovel Fluorogenic ProbeLC-MS/MSHPLC-UV
Principle Fluorescence enhancement upon binding to OASeparation by chromatography, detection by massSeparation by chromatography, detection by UV absorbance
Sensitivity High (potentially nM to µM range)Very high (pM to nM range)Moderate (µM range)
Selectivity Dependent on probe designVery highModerate
Speed Fast (minutes)Slower (minutes to tens of minutes)Slower (minutes to tens of minutes)
Cost (instrumentation) ModerateHighModerate
High-Throughput YesPossible with automationLess amenable
Real-time Monitoring YesNoNo
Sample Preparation MinimalMore extensiveModerate

Alternative Methodologies for this compound Detection

While fluorogenic probes offer distinct advantages, it is essential to consider established analytical techniques for a comprehensive evaluation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for metabolite quantification due to its high sensitivity and selectivity.[5] It allows for the separation of this compound from other matrix components before detection, minimizing interference.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more widely available and cost-effective technique than LC-MS/MS, HPLC-UV can also be used for this compound quantification. However, its sensitivity and selectivity may be lower.[6]

A direct comparison of the novel probe's performance with these methods, using identical biological samples, is the ultimate validation of its utility.

Conclusion: A Path to Validated and Reliable Probes

The development of novel fluorogenic probes for this compound holds great promise for advancing our understanding of metabolic diseases and for the development of new diagnostic tools. However, the path from a promising molecule to a validated research tool is paved with rigorous and objective evaluation. By following the principles and protocols outlined in this guide, researchers can confidently assess the specificity and selectivity of their probes, ensuring the generation of accurate and reproducible data. The ultimate goal is to develop probes that are not just fluorescent, but are also faithful reporters of the biological processes they are designed to investigate.

References

A Comparative Guide to the Metabolic Regulation by Orotic Acid and Other Bioactive Milk Components

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolic Potential of Milk's Bioactive Repertoire

Milk, a fundamental source of nutrition, is increasingly recognized as a complex biological system containing a diverse array of bioactive components with the potential to modulate host metabolism. Beyond its macronutrient profile, milk contains a suite of molecules, including orotic acid, lactoferrin, bioactive peptides, conjugated linoleic acid (CLA), and oligosaccharides, each capable of influencing key metabolic pathways. This guide provides an in-depth, comparative analysis of the role of this compound in metabolic regulation versus other prominent bioactive milk components. We will delve into their distinct mechanisms of action, supported by experimental data, and provide detailed protocols for their investigation, offering a comprehensive resource for researchers in metabolic disease and drug development.

This compound: A Pyrimidine Precursor with Potent, Species-Specific Effects on Lipid Metabolism

This compound (OA), historically known as vitamin B13, is a critical intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the formation of RNA and DNA.[1] While this is its primary physiological role, dietary supplementation with this compound has been shown to have profound, albeit species-specific, effects on hepatic lipid metabolism.[1][2]

Mechanism of Action: Induction of Hepatic Steatosis in Rodent Models

In rats, dietary administration of this compound at concentrations of 0.5-1.0% consistently induces fatty liver (hepatic steatosis).[3] This is not a result of generalized liver toxicity but rather a specific disruption of lipid metabolism. The mechanism is multifactorial and involves:

  • Impaired VLDL Secretion: this compound administration leads to a significant depression of microsomal triacylglycerol transfer protein (MTP) activity and mRNA levels.[4] MTP is essential for the assembly and secretion of very-low-density lipoproteins (VLDL), the primary carriers of triglycerides from the liver to peripheral tissues. This impairment effectively traps triglycerides within the hepatocytes.

  • Upregulation of Lipogenesis: this compound stimulates the mRNA expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.[4] This leads to the upregulation of its target genes, including fatty acid synthase (FASN), thereby increasing de novo lipogenesis.[4]

  • Inhibition of Fatty Acid Oxidation: The activity and mRNA concentration of carnitine palmitoyltransferase (CPT), a rate-limiting enzyme in mitochondrial fatty acid β-oxidation, are significantly decreased by this compound treatment.[4]

It is crucial to note that this steatotic effect is highly pronounced in rats but is not a prominent feature in other species, including humans, where homeostatic mechanisms appear to prevent such a dramatic accumulation of hepatic lipids in response to dietary this compound.[1][5][6] In human hepatocellular carcinoma (HepG2) cells, for instance, this compound does not induce a definitive lipogenic transformation and may even promote mechanisms that protect against lipid accumulation.[5][6]

Signaling Pathway for this compound-Induced Steatosis in Rats

Orotic_Acid_Pathway OA This compound (Dietary) SREBP1c SREBP-1c Activation OA->SREBP1c CPT Carnitine Palmitoyltransferase (CPT) ↓ OA->CPT MTP Microsomal Triglyceride Transfer Protein (MTP) ↓ OA->MTP FASN Fatty Acid Synthase (FASN) ↑ SREBP1c->FASN Lipogenesis De Novo Lipogenesis ↑ FASN->Lipogenesis Steatosis Hepatic Steatosis (Triglyceride Accumulation) Lipogenesis->Steatosis FAO Fatty Acid Oxidation ↓ CPT->FAO FAO->Steatosis VLDL VLDL Secretion ↓ MTP->VLDL VLDL->Steatosis

Caption: this compound's signaling pathway in rat liver leading to steatosis.

Comparative Analysis: this compound vs. Other Bioactive Milk Components

While this compound's effects are primarily centered on inducing a pathological lipid accumulation in specific animal models, other bioactive components in milk generally exert beneficial effects on metabolic regulation.

Lactoferrin: An Iron-Binding Glycoprotein with Anti-Diabetic and Anti-Obesity Properties

Lactoferrin is a multifunctional protein that plays a role in iron homeostasis and immune defense. Recent research has highlighted its significant potential in regulating glucose and lipid metabolism, making it a strong candidate for addressing metabolic syndrome.[7][8][9]

  • Mechanism of Action:

    • Improved Insulin Sensitivity: Lactoferrin enhances insulin signaling by activating the IRS-1/PI3-kinase/Akt pathway, which promotes the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake.[9][10]

    • Incretin Effect: In vivo studies in rats have shown that lactoferrin can potentiate the incretin effect, leading to an increase in glucagon-like peptide-1 (GLP-1) secretion, which in turn enhances insulin release in response to glucose.[11]

    • Anti-Obesity Effects: A double-blind, placebo-controlled human study demonstrated that daily administration of 300 mg of bovine lactoferrin for 8 weeks resulted in significant reductions in body mass index (BMI), visceral fat area, and waist circumference.[12]

    • PPARγ Involvement: There is evidence to suggest that lactoferrin's anti-diabetic effects may be mediated through the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway.[10][13]

Signaling Pathway for Lactoferrin's Effect on Glucose Uptake

Lactoferrin_Pathway Lactoferrin Lactoferrin InsulinReceptor Insulin Receptor (IR) Lactoferrin->InsulinReceptor IRS1 IRS-1 InsulinReceptor->IRS1 PI3K PI3-Kinase IRS1->PI3K Akt Akt Phosphorylation PI3K->Akt GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Lactoferrin enhances insulin-stimulated glucose uptake via the IRS-1/PI3K/Akt pathway.

Milk Peptides: Regulators of Glycemic Control

Derived from the enzymatic digestion of casein and whey proteins, milk-derived bioactive peptides have been shown to exert potent effects on glucose homeostasis.[14][15][16]

  • Mechanism of Action:

    • Insulinotropic Effects: Ingestion of milk proteins, particularly whey, leads to a rapid increase in insulin secretion.[14] This is attributed to the high content of insulinotropic amino acids and specific bioactive peptides.

    • Incretin System Modulation: Milk peptides can inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones like GLP-1 and GIP.[17] By inhibiting DPP-4, these peptides prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion.

Conjugated Linoleic Acid (CLA): A Fatty Acid with Body Composition Modulating Effects

CLA refers to a group of positional and geometric isomers of linoleic acid found predominantly in the fat of ruminants. It has garnered significant interest for its effects on body composition.[2][18]

  • Mechanism of Action:

    • Body Fat Reduction: Numerous human clinical trials have demonstrated that supplementation with CLA (typically a mix of cis-9,trans-11 and trans-10,cis-12 isomers) can significantly reduce body fat mass.[1][7][19] A study showed that 3.4 grams of CLA per day for one year resulted in up to a 9% reduction in body fat mass compared to a placebo group.[18]

    • Multiple Effects on Adipocytes: The proposed mechanisms for CLA's effects on body fat include a decrease in fat storage after meals, an increase in fat metabolism, an enhanced rate of fat breakdown in adipocytes, and a reduction in the total number of fat cells.[1]

Human Milk Oligosaccharides (HMOs): Prebiotic Modulators of Gut Microbiota and Metabolism

HMOs are a complex and diverse group of sugars that are highly abundant in human milk but are indigestible by the infant. They serve as a primary food source for specific beneficial gut bacteria.[20][21]

  • Mechanism of Action:

    • Prebiotic Effect: HMOs selectively promote the growth of beneficial bacteria, particularly Bifidobacterium species, in the infant gut.[22]

    • Short-Chain Fatty Acid (SCFA) Production: The fermentation of HMOs by the gut microbiota leads to the production of SCFAs such as acetate, propionate, and butyrate.[20][23] These SCFAs have numerous metabolic benefits, including serving as an energy source for colonocytes, modulating gut hormone secretion (including GLP-1), and influencing systemic inflammation and metabolism.

Quantitative Comparison of Metabolic Effects

Bioactive ComponentPrimary Metabolic EffectKey MechanismQuantitative Data (Example)Species Specificity
This compound Induction of Hepatic SteatosisImpaired VLDL secretion, increased lipogenesis5-10 fold increase in hepatic triglycerides in rats fed a 1% OA diet.[24]High (pronounced in rats, not in humans)
Lactoferrin Improved Glucose Homeostasis & Reduced AdiposityEnhanced insulin signaling (IRS-1/PI3K/Akt), increased GLP-1300 mg/day for 8 weeks in humans led to significant decreases in BMI, visceral fat, and waist circumference.[12]Low
Milk Peptides Enhanced Insulin SecretionInhibition of DPP-4, stimulation of incretin hormones18g of whey protein with a meal induced a greater insulinotropic response in individuals with T2DM.[14]Low
CLA Reduced Body Fat MassAltered adipocyte metabolism (decreased fat storage, increased fat breakdown)3.4g/day for 1 year resulted in up to a 9% reduction in body fat mass in overweight adults.[18]Low
HMOs Indirect Metabolic Regulation via Gut MicrobiotaPrebiotic fermentation leading to SCFA productionIn vitro fermentation of HMOs leads to significant production of acetate, propionate, and butyrate.[23]High (effects depend on host microbiota)

Experimental Protocols

Protocol 1: Induction and Quantification of this compound-Induced Fatty Liver in Rats

This protocol describes the induction of hepatic steatosis in rats using a diet supplemented with this compound, followed by the quantification of hepatic triglycerides.

1. Animal Model and Diet:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to standard chow and water.

  • Experimental Diet: Prepare a purified diet (e.g., AIN-93G) supplemented with 1% (w/w) this compound. The control group will receive the same diet without this compound.

  • Duration: Feed the animals the respective diets for 10-14 days.

2. Sample Collection:

  • At the end of the feeding period, fast the rats overnight.

  • Anesthetize the animals and collect blood via cardiac puncture.

  • Perfuse the liver with ice-cold saline and excise it. Weigh the liver and freeze a portion in liquid nitrogen for biochemical analysis, and fix another portion in 10% neutral buffered formalin for histology.

3. Quantification of Hepatic Triglycerides:

  • Lipid Extraction: Homogenize a known weight of the frozen liver tissue in a 2:1 chloroform:methanol solution. Add a saline solution to induce phase separation.

  • Isolation: Centrifuge the mixture and collect the lower chloroform phase containing the lipids.

  • Quantification: Evaporate the chloroform and resuspend the lipid extract in a suitable solvent. Use a commercial colorimetric triglyceride quantification kit according to the manufacturer's instructions.

4. Histological Analysis (Oil Red O Staining):

  • Embed the formalin-fixed liver tissue in an optimal cutting temperature (OCT) compound and prepare frozen sections.

  • Stain the sections with Oil Red O solution to visualize neutral lipids.

  • Counterstain with hematoxylin to visualize the nuclei.

  • Lipid droplets will appear as red-orange globules.

Experimental Workflow: this compound-Induced Fatty Liver

OA_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Acclimatization Acclimatization (1 week) Diet Dietary Intervention (Control vs. 1% this compound) (10-14 days) Acclimatization->Diet Sacrifice Sacrifice & Sample Collection Diet->Sacrifice LipidExtraction Hepatic Lipid Extraction Sacrifice->LipidExtraction Histology Oil Red O Staining Sacrifice->Histology TG_Quant Triglyceride Quantification LipidExtraction->TG_Quant

Caption: Workflow for studying this compound-induced fatty liver in rats.

Protocol 2: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol describes a common method to assess the effect of bioactive compounds like lactoferrin and milk peptides on glucose uptake in a cell-based model.

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Maintain the differentiated adipocytes in an insulin-containing medium for several days until they accumulate lipid droplets.

2. Glucose Uptake Assay:

  • Serum-starve the mature adipocytes for 2-4 hours.

  • Pre-incubate the cells with the bioactive component (e.g., lactoferrin) for a specified time.

  • Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes to induce glucose uptake. A non-stimulated control should be included.

  • Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for a defined period.

  • Wash the cells with ice-cold PBS to remove excess 2-NBDG.

  • Lyse the cells and measure the fluorescence of the cell lysate using a plate reader. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.

Conclusion: Divergent Roles in Metabolic Health

This guide highlights the strikingly different roles of this compound compared to other bioactive milk components in metabolic regulation. This compound, primarily a tool for inducing a specific metabolic pathology in rodent models, serves as a valuable experimental model for studying the mechanisms of hepatic steatosis. In contrast, components like lactoferrin, bioactive milk peptides, CLA, and HMOs demonstrate a range of beneficial metabolic effects, from improving insulin sensitivity and glycemic control to reducing body fat and modulating the gut microbiota. For researchers and drug development professionals, understanding these divergent mechanisms is crucial for harnessing the therapeutic potential of milk's bioactive repertoire and for developing novel strategies to combat metabolic diseases.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Orotic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount to fostering innovation and discovery. This guide provides a comprehensive, in-depth look at the requisite personal protective equipment (PPE), handling protocols, and disposal plans for orotic acid. Our aim is to move beyond a simple checklist, offering a procedural and causal understanding that builds a foundation of safety and trust in your daily laboratory operations.

Understanding the Risks: A Hazard Profile of this compound

This compound, a key intermediate in pyrimidine biosynthesis, is generally considered a low-hazard compound. However, as with any chemical reagent, a thorough understanding of its potential risks is the first step toward safe handling. This compound is classified as an irritant and can be harmful if ingested.[1][2][3]

A detailed summary of its hazard classification according to the Globally Harmonized System (GHS) is presented below.

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Data sourced from MedChemExpress Safety Data Sheet.[3]

These classifications underscore the importance of a robust PPE strategy to prevent accidental exposure through inhalation, skin contact, eye contact, or ingestion.

The Last Line of Defense: Selecting and Using Personal Protective Equipment

Your personal protective equipment is the final and most critical barrier between you and potential chemical exposure. The selection of appropriate PPE for handling this compound is not a one-size-fits-all approach; it should be informed by a risk assessment of the specific procedures you are performing.

Eye and Face Protection: Shielding Against the Unseen

Given that this compound can cause serious eye irritation, appropriate eye protection is non-negotiable.[2][3][4]

  • Safety Glasses with Side Shields: For handling small quantities of this compound in solution or when the risk of splashing is minimal, safety glasses with side shields provide adequate protection.

  • Chemical Splash Goggles: When working with larger volumes, or when there is a higher potential for splashing, chemical splash goggles are required. These provide a seal around the eyes, offering more comprehensive protection.

  • Face Shield: In situations where there is a significant risk of splashing, such as when transferring large quantities of this compound solutions, a face shield should be worn in conjunction with chemical splash goggles.

Hand Protection: Choosing the Right Glove Material

The selection of appropriate gloves is crucial to prevent skin irritation.[2][4] The choice of glove material should be based on its chemical resistance to carboxylic acids.

  • Nitrile Gloves: Nitrile is an excellent choice for general laboratory use and provides good resistance to a range of chemicals, including mild acids like this compound.[5][6] They are also a suitable alternative for individuals with latex allergies.[6]

  • Neoprene Gloves: For prolonged or more intensive handling of this compound, neoprene gloves offer superior protection against acids and bases.[5][7]

Why not Latex? While natural rubber (latex) gloves offer good dexterity, they provide less chemical resistance to many chemicals compared to nitrile and neoprene and can cause allergic reactions in some individuals.[5]

Body Protection: Guarding Against Spills and Splashes

A laboratory coat is the standard for body protection when handling chemicals.

  • Laboratory Coat: A properly fitting, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) should be worn to protect your skin and personal clothing from potential spills.

Respiratory Protection: When to Consider It

In its solid form, this compound is a powder. If there is a potential for generating dust, respiratory protection is necessary to prevent irritation of the respiratory tract.[1][2][3]

  • Fume Hood: Whenever possible, handle solid this compound in a certified chemical fume hood to minimize the inhalation of any airborne particles.

  • NIOSH-Approved Respirator: If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., an N95 respirator) should be worn.

A Step-by-Step Guide to Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination. Follow these steps meticulously.[8][9][10]

Donning (Putting On) PPE

Donning_PPE cluster_prep Preparation cluster_donning_sequence Donning Sequence Prep Inspect PPE for damage Wash_Hands Wash hands thoroughly Prep->Wash_Hands Lab_Coat 1. Don Lab Coat Wash_Hands->Lab_Coat Goggles 2. Don Eye Protection Lab_Coat->Goggles Respirator 3. Don Respirator (if needed) Goggles->Respirator Gloves 4. Don Gloves Respirator->Gloves

Caption: Workflow for Donning Personal Protective Equipment.

  • Inspect PPE: Before you begin, carefully inspect all your PPE for any signs of damage, such as cracks, tears, or holes.

  • Wash Hands: Thoroughly wash your hands with soap and water.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on your safety glasses or goggles.

  • Respirator (if required): If your risk assessment indicates a need for respiratory protection, put on your respirator now.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves.

Doffing (Taking Off) PPE

The goal of the doffing process is to remove your PPE without contaminating yourself. The general principle is to remove the most contaminated items first.[8][11]

Doffing_PPE cluster_doffing_sequence Doffing Sequence cluster_final_step Final Step Gloves 1. Remove Gloves Lab_Coat 2. Remove Lab Coat Gloves->Lab_Coat Goggles 3. Remove Eye Protection Lab_Coat->Goggles Respirator 4. Remove Respirator (if used) Goggles->Respirator Wash_Hands Wash hands thoroughly Respirator->Wash_Hands

Caption: Workflow for Doffing Personal Protective Equipment.

  • Gloves: Remove your gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outside of the gloves with your bare hands.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning it inside out as you go.

  • Eye Protection: Remove your safety glasses or goggles by handling the earpieces or strap.

  • Respirator (if used): If you wore a respirator, remove it without touching the front of the device.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Operational Plan: Safe Handling and Storage of this compound

Beyond PPE, safe handling practices are essential to minimize the risk of exposure.

  • Ventilation: Always handle this compound in a well-ventilated area.[1] As previously mentioned, a chemical fume hood is the preferred location for handling the solid form.

  • Avoid Dust Generation: When working with powdered this compound, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.

  • Incompatible Materials: this compound, as a carboxylic acid, is incompatible with strong oxidizing agents, bases, and reducing agents.[12] Store it away from these substances to prevent potentially hazardous reactions.[13]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Always wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[1]

Disposal Plan: Responsible Management of this compound Waste

Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible scientific practice.

Waste Segregation and Collection
  • Designated Waste Container: All solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, clearly labeled, and sealed waste container.[14][15]

  • Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled container. Do not mix with other solvent waste streams unless you have confirmed compatibility.[14]

  • Segregation of Incompatibles: Ensure that this compound waste is not mixed with incompatible chemical waste streams.[13]

Container Management
  • Compatibility: Waste containers must be made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[14]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Closure: Keep waste containers securely closed except when adding waste.[13][15]

Final Disposal
  • Licensed Waste Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[15] Do not dispose of this compound down the drain or in the regular trash.[16]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, knowing that you have taken the necessary steps to protect yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orotic acid
Reactant of Route 2
Orotic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.